(S)-1-(3-Fluorophenyl)ethanol
Description
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Structure
3D Structure
Properties
IUPAC Name |
(1S)-1-(3-fluorophenyl)ethanol | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H9FO/c1-6(10)7-3-2-4-8(9)5-7/h2-6,10H,1H3/t6-/m0/s1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YESOPGLEIJQAEF-LURJTMIESA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C1=CC(=CC=C1)F)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C[C@@H](C1=CC(=CC=C1)F)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H9FO | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID901287056 | |
| Record name | (αS)-3-Fluoro-α-methylbenzenemethanol | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID901287056 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
140.15 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
126534-32-5 | |
| Record name | (αS)-3-Fluoro-α-methylbenzenemethanol | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=126534-32-5 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | (αS)-3-Fluoro-α-methylbenzenemethanol | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID901287056 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | (1S)-1-(3-fluorophenyl)ethan-1-ol | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Foundational & Exploratory
An In-depth Technical Guide on the Physicochemical Properties of (S)-1-(3-Fluorophenyl)ethanol
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the core physicochemical properties of (S)-1-(3-Fluorophenyl)ethanol, a chiral alcohol of significant interest in the pharmaceutical and chemical industries. This document is intended to serve as a valuable resource for researchers and professionals involved in drug discovery, development, and chemical synthesis.
Chemical Identity and Structure
This compound is a chiral aromatic alcohol. Its chemical structure consists of a benzene ring substituted with a fluorine atom at the meta-position, and an ethanol group at the first position, with the stereochemistry at the chiral center designated as (S).
Caption: Chemical structure of this compound.
Physicochemical Properties
The following tables summarize the key physicochemical properties of this compound.
Table 1: General and Physical Properties
| Property | Value | Reference |
| Molecular Formula | C₈H₉FO | [1] |
| Molecular Weight | 140.16 g/mol | [2] |
| Appearance | Colorless to pale yellow liquid | [1] |
| Boiling Point | 187-189 °C at 760 mmHg | [1] |
| Density | 1.123 g/cm³ | N/A |
| Solubility | Soluble in organic solvents such as ethanol and acetone; limited solubility in water. | [1] |
Table 2: Optical Properties
| Property | Value | Conditions | Reference |
| Specific Rotation ([α]D) | -40.7° | c = 0.2 in CHCl₃ | [3] |
Experimental Protocols
The following sections detail generalized experimental methodologies for the determination of key physicochemical properties of chiral alcohols like this compound.
Determination of Boiling Point (Capillary Method)
The boiling point of a liquid can be determined using the capillary method, which involves heating a small sample of the liquid with an inverted capillary tube.
Caption: Workflow for Boiling Point Determination.
Methodology:
-
Sample Preparation: A small quantity of this compound is placed in a small-diameter test tube (fusion tube).
-
Capillary Tube Insertion: A capillary tube, sealed at one end, is inverted and placed into the liquid in the test tube.
-
Heating: The test tube is attached to a thermometer and heated in a suitable bath (e.g., oil bath or Thiele tube). The heating is done gradually.
-
Observation: As the temperature approaches the boiling point, a stream of bubbles will emerge from the open end of the capillary tube.
-
Measurement: The heat source is removed, and the liquid is allowed to cool slowly. The temperature at which the liquid begins to enter the capillary tube is recorded as the boiling point.
Determination of Specific Rotation (Polarimetry)
The specific rotation of a chiral compound is a measure of its ability to rotate plane-polarized light and is a characteristic property. It is measured using a polarimeter.
Caption: Workflow for Specific Rotation Measurement.
Methodology:
-
Solution Preparation: A solution of this compound is prepared by accurately weighing a sample and dissolving it in a specific volume of a suitable achiral solvent (e.g., chloroform) to obtain a known concentration (c) in g/mL.
-
Polarimeter Cell Filling: A polarimeter cell of a known path length (l), typically in decimeters (dm), is carefully filled with the solution, ensuring no air bubbles are trapped.
-
Measurement: The cell is placed in a polarimeter. Plane-polarized light (typically from a sodium lamp, λ = 589 nm) is passed through the solution at a constant temperature (T). The angle of rotation (α) of the plane of polarization is measured.
-
Calculation: The specific rotation ([α]Tλ) is calculated using the formula: [α]Tλ = α / (l × c).[4][5]
Determination of Enantiomeric Excess (Chiral HPLC)
Enantiomeric excess (e.e.) is a measure of the purity of a chiral sample. It is commonly determined using High-Performance Liquid Chromatography (HPLC) with a chiral stationary phase (CSP).
Caption: Workflow for Enantiomeric Excess Determination.
Methodology:
-
Sample Preparation: A dilute solution of the this compound sample is prepared in a solvent compatible with the HPLC mobile phase.
-
Instrumentation: An HPLC system equipped with a chiral stationary phase (CSP) column is used. The choice of CSP is critical for achieving separation of the enantiomers.
-
Analysis: The sample is injected onto the column, and the enantiomers are separated as they travel through the column at different rates due to their different interactions with the chiral stationary phase. A detector, typically a UV detector, is used to monitor the elution of the enantiomers.
-
Quantification: The resulting chromatogram will show two peaks corresponding to the (R)- and (S)-enantiomers. The area under each peak is proportional to the concentration of that enantiomer. The enantiomeric excess is calculated from the integrated peak areas of the two enantiomers.[6]
Safety Information
This compound should be handled with care in a well-ventilated area, and appropriate personal protective equipment (PPE), including gloves and safety glasses, should be worn. For detailed safety information, refer to the Safety Data Sheet (SDS) provided by the supplier.[2][7][8]
Applications
This compound is a valuable chiral building block in organic synthesis. It is particularly important as an intermediate in the preparation of various pharmaceutical compounds. Its specific stereochemistry is often crucial for the biological activity of the final drug molecule.
Disclaimer: This document is intended for informational purposes only and should not be considered a substitute for professional scientific guidance or a comprehensive safety data sheet. All experiments should be conducted in a controlled laboratory setting by trained professionals.
References
- 1. Page loading... [wap.guidechem.com]
- 2. 1-(3-Fluorophenyl)ethanol | 402-63-1 [sigmaaldrich.com]
- 3. rsc.org [rsc.org]
- 4. Specific rotation - Wikipedia [en.wikipedia.org]
- 5. chem.libretexts.org [chem.libretexts.org]
- 6. benchchem.com [benchchem.com]
- 7. synquestlabs.com [synquestlabs.com]
- 8. This compound - Free SDS search [msds.com]
(S)-1-(3-Fluorophenyl)ethanol CAS number and molecular weight
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides comprehensive information on (S)-1-(3-Fluorophenyl)ethanol, a chiral building block of significant interest in the pharmaceutical industry. The document outlines its chemical properties, methods for its asymmetric synthesis, and its applications in drug discovery and development.
Chemical Identity and Properties
This compound is the (S)-enantiomer of 1-(3-Fluorophenyl)ethanol. While the racemic mixture is well-documented, the enantiomerically pure form is crucial for the synthesis of stereospecific active pharmaceutical ingredients (APIs).
Table 1: Chemical Identifiers and Molecular Properties
| Property | Value | Citation |
| Chemical Name | This compound | |
| Synonyms | (S)-3-Fluoro-α-methylbenzyl alcohol, (1S)-1-(3-fluorophenyl)ethanol | |
| CAS Number | 402-63-1 (for racemic mixture) | [1][2][3] |
| Molecular Formula | C₈H₉FO | [1][2][3] |
| Molecular Weight | 140.16 g/mol | [2] |
| Appearance | Colorless to pale yellow liquid | [1] |
Table 2: Physicochemical Properties (Racemic Mixture)
| Property | Value | Citation |
| Boiling Point | 104-106 °C at 20 mmHg | [2] |
| Flash Point | 93 °C (199 °F) | [2] |
| Density | 1.123 - 1.210 g/cm³ | [2][3] |
| Refractive Index | 1.5035 - 1.51 | [2][3] |
| Solubility | Soluble in organic solvents like ethanol and acetone; limited solubility in water. | [1] |
Role in Drug Discovery and Development
The introduction of fluorine into drug candidates can significantly enhance their pharmacological properties, including metabolic stability, binding affinity, and bioavailability. Chiral alcohols such as this compound are valuable intermediates in the synthesis of complex, enantiomerically pure APIs. The fluorophenyl group can improve the biological activity and metabolic stability of the final drug molecule. This compound serves as a key intermediate in the synthesis of various drugs, potentially including those targeting the central nervous system.
The stereochemistry of a drug is critical, as different enantiomers can have vastly different pharmacological and toxicological profiles. The use of enantiomerically pure building blocks like this compound is therefore a cornerstone of modern drug development, enabling the synthesis of single-enantiomer drugs with improved efficacy and safety.
Asymmetric Synthesis Protocols
The enantioselective reduction of the corresponding prochiral ketone, 3'-fluoroacetophenone, is the most common strategy for synthesizing this compound. Both biocatalytic and chemocatalytic methods have proven effective.
Biocatalytic Synthesis via Ketoreductase (KRED)
Biocatalysis using ketoreductases offers a highly selective and environmentally friendly route to chiral alcohols. These enzymes, often used in whole-cell systems, can achieve high conversions and enantiomeric excesses under mild conditions.
Experimental Protocol: KRED-Catalyzed Reduction of 3'-Fluoroacetophenone
This protocol is a representative procedure and may require optimization for specific enzymes and reaction scales.
Materials:
-
Ketoreductase (KRED) or a whole-cell biocatalyst expressing a suitable KRED.
-
3'-Fluoroacetophenone
-
Cofactor (NADP⁺ or NAD⁺)
-
Cofactor regeneration system (e.g., glucose and glucose dehydrogenase (GDH), or isopropanol)
-
Potassium phosphate buffer (100 mM, pH 7.0)
-
Ethyl acetate
-
Anhydrous sodium sulfate
Procedure:
-
Reaction Setup: In a temperature-controlled reaction vessel, prepare a solution of 100 mM potassium phosphate buffer (pH 7.0).
-
Enzyme and Cofactor Addition: Add the KRED enzyme preparation (as a lyophilized powder or whole-cell suspension) and the cofactor (e.g., NADP⁺ to a final concentration of 1 mM). If using a GDH for regeneration, add it at this stage along with glucose.
-
Substrate Addition: Add 3'-fluoroacetophenone to the desired concentration (e.g., 10-50 mM). The substrate can be added directly or as a solution in a water-miscible co-solvent like DMSO to aid solubility. If using isopropanol for cofactor regeneration, it can be added as a co-solvent (e.g., 10-20% v/v).
-
Reaction Incubation: Incubate the reaction mixture at an optimal temperature (typically 25-37 °C) with agitation. Monitor the progress of the reaction by taking samples at regular intervals and analyzing them by chiral HPLC or GC.
-
Work-up: Once the reaction has reached completion (or the desired conversion), quench the reaction by adding an equal volume of ethyl acetate.
-
Extraction: Mix thoroughly and separate the organic layer. Extract the aqueous layer two more times with ethyl acetate.
-
Drying and Concentration: Combine the organic layers, dry over anhydrous sodium sulfate, filter, and concentrate the solvent under reduced pressure to obtain the crude this compound.
-
Purification: Purify the crude product by flash column chromatography on silica gel to yield the enantiomerically pure alcohol.
Table 3: Representative Data for KRED-Catalyzed Reductions of Acetophenones
| Enzyme Type | Substrate | Product | Conversion (%) | Enantiomeric Excess (ee, %) | Citation |
| Engineered KRED | Halogenated Acetophenones | Corresponding (S)-Alcohols | 85-99 | >99 | [4] |
| KRED from T. maritima | 2',6'-Dichloro-3'-fluoroacetophenone | (S)-1-(2,6-Dichloro-3-fluorophenyl)ethanol | up to 91 | 99.98 | [4] |
Asymmetric Transfer Hydrogenation (ATH)
Asymmetric transfer hydrogenation is a powerful chemocatalytic method for the reduction of ketones. It typically employs a chiral transition metal catalyst (e.g., Ruthenium or Rhodium-based) and a hydrogen donor like isopropanol or a formic acid/triethylamine mixture.
Experimental Workflow: Asymmetric Synthesis of this compound
Caption: Workflow for the asymmetric synthesis of this compound.
Logical Relationships in Synthesis
The synthesis of this compound involves a clear logical progression from the starting material to the final, purified product. The key decision point is the choice of the asymmetric reduction method.
Logical Diagram: Key Steps and Components in Biocatalytic Reduction
Caption: Components of the KRED-catalyzed synthesis of this compound.
References
Spectroscopic data of (S)-1-(3-Fluorophenyl)ethanol (NMR, IR, MS)
A Comprehensive Technical Guide to the Spectroscopic Data of (S)-1-(3-Fluorophenyl)ethanol
This technical guide provides a detailed overview of the spectroscopic data for the chiral compound this compound. It is intended for researchers, scientists, and professionals in the field of drug development and chemical analysis. This document presents nuclear magnetic resonance (NMR), infrared (IR), and mass spectrometry (MS) data, along with the experimental protocols for their acquisition.
Spectroscopic Data Summary
The following tables summarize the key spectroscopic data for this compound. Where direct experimental data for the (S)-enantiomer of the 3-fluoro derivative was not publicly available, data from the racemic mixture or closely related analogs, such as (S)-1-(3-Chlorophenyl)ethanol, is provided for reference and comparative analysis.
¹H NMR Data
Solvent: CDCl₃ Frequency: 400 MHz
| Chemical Shift (δ) ppm | Multiplicity | Coupling Constant (J) Hz | Assignment |
| ~7.20-7.35 | m | - | Ar-H |
| ~6.90-7.10 | m | - | Ar-H |
| ~4.90 | q | ~6.5 | CH-OH |
| ~2.50 | br s | - | OH |
| ~1.50 | d | ~6.5 | CH₃ |
Note: The chemical shifts for the aromatic protons (Ar-H) are approximate and will be influenced by the fluorine substituent. The quartet for the methine proton (CH-OH) is due to coupling with the methyl protons, and the doublet for the methyl protons (CH₃) is due to coupling with the methine proton.
¹³C NMR Data
Solvent: CDCl₃ Frequency: 100 MHz
| Chemical Shift (δ) ppm | Assignment |
| ~163 (d, J ≈ 245 Hz) | C-F |
| ~148 (d, J ≈ 7 Hz) | Ar-C |
| ~130 (d, J ≈ 8 Hz) | Ar-CH |
| ~121 (d, J ≈ 2 Hz) | Ar-CH |
| ~114 (d, J ≈ 21 Hz) | Ar-CH |
| ~113 (d, J ≈ 22 Hz) | Ar-CH |
| ~70 | CH-OH |
| ~25 | CH₃ |
Note: The carbon attached to the fluorine atom (C-F) will appear as a doublet with a large coupling constant. The other aromatic carbons will also show smaller couplings to the fluorine atom.
Infrared (IR) Spectroscopy Data
Technique: Thin Film or KBr Pellet
| Wavenumber (cm⁻¹) | Intensity | Assignment |
| ~3360 | strong, broad | O-H stretch |
| ~3050 | medium | C-H stretch (aromatic) |
| ~2970 | medium | C-H stretch (aliphatic) |
| ~1600, 1580, 1490 | medium-strong | C=C stretch (aromatic) |
| ~1250 | strong | C-F stretch |
| ~1080 | strong | C-O stretch |
Mass Spectrometry (MS) Data
Ionization Method: Electron Ionization (EI)
| m/z | Relative Intensity (%) | Assignment |
| 140 | ~40 | [M]⁺ (Molecular Ion) |
| 125 | 100 | [M - CH₃]⁺ |
| 97 | ~30 | [M - CH₃ - CO]⁺ or [C₆H₄F]⁺ |
| 77 | ~20 | [C₆H₅]⁺ |
Note: The molecular ion peak is expected at m/z 140. The base peak is likely to be the fragment resulting from the loss of a methyl group (m/z 125).
Experimental Protocols
The following are detailed methodologies for the key spectroscopic experiments.
Nuclear Magnetic Resonance (NMR) Spectroscopy
Objective: To determine the carbon-hydrogen framework of the molecule.
Methodology:
-
Sample Preparation: A sample of this compound (5-10 mg for ¹H NMR, 20-50 mg for ¹³C NMR) is dissolved in approximately 0.6-0.7 mL of deuterated chloroform (CDCl₃). A small amount of tetramethylsilane (TMS) can be added as an internal standard (δ 0.00 ppm). The solution is then transferred to a 5 mm NMR tube.[1][2]
-
Instrumentation: The spectra are acquired on a 400 MHz NMR spectrometer.
-
¹H NMR Acquisition: The ¹H NMR spectrum is recorded with a sufficient number of scans to obtain a good signal-to-noise ratio.
-
¹³C NMR Acquisition: The ¹³C NMR spectrum is acquired using a proton-decoupled pulse sequence to simplify the spectrum to single lines for each unique carbon atom. A larger number of scans is typically required due to the lower natural abundance of the ¹³C isotope.[3]
-
Data Processing: The raw data (Free Induction Decay - FID) is Fourier transformed, and the resulting spectrum is phase and baseline corrected. Chemical shifts are referenced to the internal standard (TMS).
Infrared (IR) Spectroscopy
Objective: To identify the functional groups present in the molecule.
Methodology:
-
Sample Preparation (Thin Film): A drop of the liquid sample, this compound, is placed between two potassium bromide (KBr) or sodium chloride (NaCl) salt plates. The plates are gently pressed together to form a thin film.[4]
-
Sample Preparation (KBr Pellet - for solids): A small amount of a solid sample is ground with dry KBr powder and pressed into a thin, transparent pellet. This method is not directly applicable to the liquid title compound but is a common alternative.[5]
-
Instrumentation: The spectrum is recorded using a Fourier-Transform Infrared (FTIR) spectrometer.
-
Acquisition: A background spectrum of the empty sample holder (or pure salt plates) is recorded first. Then, the sample is placed in the beam path, and the sample spectrum is recorded. The instrument software automatically subtracts the background spectrum. The spectrum is typically recorded over the range of 4000-400 cm⁻¹.[6]
-
Data Analysis: The positions (wavenumber, cm⁻¹) and intensities of the absorption bands are analyzed to identify characteristic vibrations of functional groups.
Mass Spectrometry (MS)
Objective: To determine the molecular weight and fragmentation pattern of the molecule.
Methodology:
-
Sample Introduction: A small amount of the sample is introduced into the mass spectrometer, typically via direct injection or through a gas chromatograph (GC-MS). The sample is vaporized in a high vacuum environment.
-
Ionization: In the ion source, the vaporized molecules are bombarded with a high-energy electron beam (typically 70 eV) in Electron Ionization (EI) mode. This causes the molecule to lose an electron, forming a positively charged molecular ion ([M]⁺), and also induces fragmentation.
-
Mass Analysis: The resulting ions are accelerated and separated based on their mass-to-charge ratio (m/z) by a mass analyzer (e.g., a quadrupole or time-of-flight analyzer).
-
Detection: The separated ions are detected, and a mass spectrum is generated, which is a plot of relative ion abundance versus m/z.
-
Data Analysis: The mass of the molecular ion is used to determine the molecular weight of the compound. The fragmentation pattern provides structural information about the molecule.
Workflow Visualization
The following diagram illustrates the general workflow for the spectroscopic analysis of a chemical compound such as this compound.
Caption: Workflow of Spectroscopic Analysis.
References
- 1. rsc.org [rsc.org]
- 2. Human Metabolome Database: 13C NMR Spectrum (1D, 125 MHz, H2O, experimental) (HMDB0000883) [hmdb.ca]
- 3. spectrabase.com [spectrabase.com]
- 4. 1-(4-Fluorophenyl)ethanol(403-41-8) 1H NMR spectrum [chemicalbook.com]
- 5. 1-(4-Fluorophenyl)ethanol(403-41-8) IR Spectrum [chemicalbook.com]
- 6. (S)-1-(2,6-dichloro-3-fluorophenyl)ethanol | C8H7Cl2FO | CID 11557536 - PubChem [pubchem.ncbi.nlm.nih.gov]
The Strategic Introduction of Fluorine in Chiral Alcohols: A Technical Guide to Enhancing Biological Activity
For Researchers, Scientists, and Drug Development Professionals
The incorporation of fluorine into chiral alcohol moieties has emerged as a powerful strategy in modern medicinal chemistry. This in-depth technical guide explores the multifaceted role of fluorine in modulating the biological activity of these essential pharmacophores. By delving into the physicochemical and pharmacokinetic consequences of fluorination, this document provides a comprehensive resource for leveraging fluorine's unique properties in drug design and development.
The Fluorine Advantage: Enhancing Molecular Properties
The strategic placement of fluorine atoms within a chiral alcohol can dramatically alter its biological profile. This enhancement is primarily attributed to fluorine's distinct characteristics, including its small size, high electronegativity, and the strength of the carbon-fluorine bond. These properties collectively influence a molecule's potency, metabolic stability, and binding affinity.
A significant benefit of fluorination is the enhancement of metabolic stability . The carbon-fluorine bond is exceptionally strong and resistant to cleavage by metabolic enzymes, particularly the cytochrome P450 family. By introducing fluorine at metabolically vulnerable positions, the half-life of a drug can be significantly extended, leading to improved bioavailability and less frequent dosing.
Furthermore, fluorine's high electronegativity can modulate the acidity (pKa) of the alcohol's hydroxyl group and neighboring functionalities. This alteration of a compound's ionization state is a critical factor in optimizing its solubility, membrane permeability, and ultimately, its absorption, distribution, metabolism, and excretion (ADME) profile. Fluorine can also influence the molecule's conformation, sometimes locking it into a bioactive conformation that promotes stronger binding to its biological target.
Quantitative Impact of Fluorination on Biological Activity
The introduction of fluorine can lead to substantial improvements in the biological potency of chiral alcohols. The following tables summarize quantitative data from various studies, offering a direct comparison between fluorinated and non-fluorinated analogs.
| Compound Class | Target | Fluorinated Analog | Non-Fluorinated Analog | Fold Improvement | Reference |
| Cinchona Alkaloid Derivative | Acetylcholinesterase (AChE) | 4'-Fluoro-9-epi-quinine | 9-epi-quinine | ~2x | [1] |
| Cinchona Alkaloid Derivative | Butyrylcholinesterase (BChE) | 4'-Fluoro-9-epi-quinine | 9-epi-quinine | ~3x | [1] |
| Cryptophycin Analog | KB-3-1 Tumor Cell Line | Unit A trifluoromethyl-modified cryptophycin | Cryptophycin-52 | >10x | [2] |
Table 1: Comparative Inhibitory Potency of Fluorinated vs. Non-Fluorinated Chiral Alcohols. This table highlights the significant increase in inhibitory activity observed upon fluorination of chiral alcohol-containing compounds against their respective biological targets.
| Compound | Target Enzyme | IC50 / Ki (Fluorinated) | IC50 / Ki (Non-Fluorinated) | Reference |
| Peptidyl Ketone Inhibitor | Caspase-3 | 30 nM (IC50) | Not specified as active | |
| Isatin Derivative | Caspase-3 | 4.79 nM (IC50) | Not specified |
Table 2: Inhibitory Concentrations of Fluorinated Ketone Inhibitors. While not exclusively chiral alcohols, these ketone inhibitors are closely related precursors and demonstrate the potent effect of fluorination on enzyme inhibition, a principle that extends to chiral alcohol interactions.
Experimental Protocols
This section provides detailed methodologies for key experiments relevant to the synthesis and biological evaluation of fluorinated chiral alcohols.
Asymmetric Synthesis of Fluorinated Chiral Alcohols
The enantioselective synthesis of fluorinated chiral alcohols is a critical step in their development as therapeutic agents. A common method involves the asymmetric reduction of a prochiral fluorinated ketone.
General Protocol for Asymmetric Transfer Hydrogenation:
-
Catalyst Preparation: In an inert atmosphere glovebox, a solution of the chiral catalyst (e.g., a ruthenium or rhodium complex with a chiral ligand) is prepared in a degassed solvent (e.g., dichloromethane).
-
Reaction Setup: The prochiral fluorinated ketone is dissolved in the same solvent in a separate flask. The catalyst solution is then added, followed by a hydrogen donor (e.g., isopropanol or formic acid).
-
Reaction Monitoring: The reaction progress is monitored by thin-layer chromatography (TLC) or high-performance liquid chromatography (HPLC).
-
Workup: Upon completion, the reaction is quenched with a suitable reagent, and the product is extracted with an organic solvent.
-
Purification: The crude product is purified by flash column chromatography on silica gel.
-
Chiral Analysis: The enantiomeric excess of the purified alcohol is determined using chiral HPLC or supercritical fluid chromatography (SFC).
Enzyme Inhibition Assay
Determining the inhibitory potency of a fluorinated chiral alcohol against its target enzyme is a crucial step in its biological characterization.
General Protocol for a Spectrophotometric Enzyme Inhibition Assay:
-
Reagent Preparation: Prepare a stock solution of the fluorinated chiral alcohol inhibitor in a suitable solvent (e.g., DMSO). Prepare a stock solution of the enzyme and its substrate in an appropriate assay buffer.
-
Assay Plate Setup: In a 96-well microplate, add the assay buffer, the enzyme solution, and varying concentrations of the inhibitor. Include a control group with no inhibitor.
-
Pre-incubation: Incubate the plate at a specific temperature (e.g., 37°C) for a defined period (e.g., 15 minutes) to allow the inhibitor to bind to the enzyme.
-
Reaction Initiation: Initiate the enzymatic reaction by adding the substrate solution to all wells.
-
Kinetic Measurement: Immediately begin measuring the change in absorbance over time using a microplate reader at a wavelength specific to the product of the enzymatic reaction.
-
Data Analysis: Calculate the initial reaction velocities for each inhibitor concentration. Plot the percentage of inhibition against the logarithm of the inhibitor concentration and fit the data to a dose-response curve to determine the IC50 value. The inhibition constant (Ki) can be calculated using the Cheng-Prusoff equation if the Michaelis constant (Km) of the substrate is known.[3]
Radioligand Binding Assay
For fluorinated chiral alcohols that target receptors, radioligand binding assays are used to determine their binding affinity.
General Protocol for a Radioligand Competition Binding Assay:
-
Membrane Preparation: Prepare cell membranes from a cell line overexpressing the target receptor.
-
Assay Setup: In a 96-well filter plate, combine the cell membranes, a fixed concentration of a radiolabeled ligand known to bind to the receptor, and varying concentrations of the unlabeled fluorinated chiral alcohol.
-
Incubation: Incubate the plate at a specific temperature for a defined period to allow the binding to reach equilibrium.
-
Filtration: Rapidly filter the contents of each well through the filter plate using a vacuum manifold to separate the bound and free radioligand.
-
Washing: Wash the filters with ice-cold wash buffer to remove any non-specifically bound radioligand.
-
Scintillation Counting: After the filters have dried, add a scintillation cocktail and measure the radioactivity in each well using a scintillation counter.
-
Data Analysis: Plot the percentage of specific binding of the radioligand against the logarithm of the concentration of the fluorinated chiral alcohol. Fit the data to a competition binding curve to determine the IC50 value, from which the inhibition constant (Ki) can be calculated.[4][5]
Signaling Pathways and Mechanisms of Action
The introduction of fluorine can influence how a chiral alcohol-containing molecule interacts with and modulates cellular signaling pathways.
Glucocorticoid Receptor Signaling
Fluorinated corticosteroids, many of which contain a chiral alcohol moiety, are potent anti-inflammatory agents that act by modulating the glucocorticoid receptor (GR) signaling pathway.
Mechanism of Action:
-
Ligand Binding: The fluorinated corticosteroid enters the cell and binds to the GR in the cytoplasm.
-
Conformational Change and Translocation: This binding induces a conformational change in the GR, causing it to dissociate from a complex of heat shock proteins. The activated GR-ligand complex then translocates to the nucleus.
-
Gene Transcription Modulation: In the nucleus, the complex binds to specific DNA sequences called glucocorticoid response elements (GREs) in the promoter regions of target genes.
-
Anti-inflammatory Effects: This binding can either activate the transcription of anti-inflammatory genes or repress the transcription of pro-inflammatory genes, leading to the overall therapeutic effect.
Experimental Workflow for Assessing Biological Activity
The following diagram illustrates a typical workflow for the synthesis and biological evaluation of a novel fluorinated chiral alcohol.
References
- 1. benchchem.com [benchchem.com]
- 2. superchemistryclasses.com [superchemistryclasses.com]
- 3. Signaling pathways mediating alcohol effects - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. giffordbioscience.com [giffordbioscience.com]
- 5. Radioligand binding methods: practical guide and tips - PubMed [pubmed.ncbi.nlm.nih.gov]
(S)-1-(3-Fluorophenyl)ethanol: A Chiral Building Block for Advanced Synthesis
An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals
Abstract
(S)-1-(3-Fluorophenyl)ethanol is a valuable chiral building block increasingly utilized in the synthesis of complex organic molecules, particularly within the pharmaceutical industry. Its unique structural and electronic properties, conferred by the fluorine atom and the chiral secondary alcohol, make it an important intermediate in the development of novel therapeutic agents. This guide provides a comprehensive overview of the physical and chemical properties of this compound, detailed experimental protocols for its enantioselective synthesis, and its application in the synthesis of bioactive molecules, with a focus on its role in the development of kinase inhibitors.
Introduction
Chiral alcohols are fundamental components in the asymmetric synthesis of a vast array of chemical entities. Among these, this compound has emerged as a significant synthon due to the strategic placement of a fluorine atom on the phenyl ring. The introduction of fluorine into drug candidates can profoundly influence their physicochemical and pharmacokinetic properties, such as metabolic stability, membrane permeability, and binding affinity to target proteins.[1][2][3] The chiral secondary alcohol moiety of this compound provides a versatile handle for further chemical transformations, allowing for the construction of complex stereocenters.
This technical guide serves as a detailed resource for professionals in the field of organic synthesis and drug discovery, offering a compilation of quantitative data, in-depth experimental methodologies, and a visual representation of its application in a relevant biological pathway.
Physicochemical and Spectroscopic Data
A thorough understanding of the physical and spectral properties of this compound is crucial for its effective use in synthesis and for its characterization. The following tables summarize key quantitative data for this compound.
Table 1: Physical and Chemical Properties
| Property | Value | Reference |
| Molecular Formula | C₈H₉FO | [4] |
| Molecular Weight | 140.16 g/mol | [4] |
| Appearance | Colorless to pale yellow liquid | [4] |
| Boiling Point | 187-189 °C | [4] |
| Solubility | Soluble in organic solvents (e.g., ethanol, acetone), limited solubility in water. | [4] |
| Specific Optical Rotation [α]D²⁵ | approx. -35.3° (c=1.00 in CHCl₃) for (S)-1-(2-Fluorophenyl)ethanol* | [2] |
*Note: A specific optical rotation for this compound was not found in the searched literature. The provided value for the 2-fluoro isomer can be used as an estimate. The sign of rotation for the (S)-enantiomer is typically negative.[5]
Table 2: Spectroscopic Data
| Technique | Data | Reference |
| ¹H NMR (DMSO-d₆, 400 MHz) | δ 7.55 – 7.60 (m, 1H), 7.07 – 7.29 (m, 3H), 5.32 (s, 1H), 5.04 – 5.06 (m, 1H), 1.35 – 1.38 (m, 3H). (for the 2-fluoro isomer) | [2] |
| ¹³C NMR (DMSO-d₆, 100 MHz) | δ 160.58, 158.16, 134.59, 128.62, 127.38, 124.66, 115.32, 62.54, 25.12. (for the 2-fluoro isomer) | [2] |
| Mass Spectrometry (GC-MS) | Fragmentation pattern available in spectral databases. |
Enantioselective Synthesis of this compound
The preparation of enantiomerically pure this compound is paramount for its application in asymmetric synthesis. The most common and efficient methods involve the asymmetric reduction of the prochiral ketone, 3'-fluoroacetophenone. This section details three key methodologies: Corey-Bakshi-Shibata (CBS) reduction, biocatalytic reduction, and asymmetric transfer hydrogenation.
Corey-Bakshi-Shibata (CBS) Reduction
The CBS reduction is a highly reliable and enantioselective method for the reduction of prochiral ketones to chiral secondary alcohols. It utilizes a chiral oxazaborolidine catalyst, which coordinates with a borane reducing agent to facilitate the stereoselective hydride transfer.
Experimental Protocol: Asymmetric Synthesis of this compound via CBS Reduction
-
Materials:
-
3'-Fluoroacetophenone
-
(R)-2-Methyl-CBS-oxazaborolidine (1 M in toluene)
-
Borane-dimethyl sulfide complex (BMS)
-
Anhydrous tetrahydrofuran (THF)
-
Methanol
-
Dichloromethane
-
Saturated aqueous sodium bicarbonate (NaHCO₃) solution
-
Brine
-
Anhydrous magnesium sulfate (MgSO₄)
-
Silica gel for column chromatography
-
Hexanes and Ethyl acetate for chromatography
-
-
Procedure:
-
To a flame-dried 100 mL round-bottom flask under an inert atmosphere (e.g., argon), add (R)-2-Methyl-CBS-oxazaborolidine (1.0 mL of a 1 M solution in toluene, 1.0 mmol).
-
Dilute the catalyst with 10 mL of anhydrous THF and cool the flask to 0 °C in an ice-water bath.
-
Slowly add borane-dimethyl sulfide complex (1.0 mL, ~10 mmol) dropwise to the stirred catalyst solution at 0 °C. Stir the mixture for 15 minutes at this temperature.
-
In a separate flame-dried flask, dissolve 3'-fluoroacetophenone (1.38 g, 10.0 mmol) in 20 mL of anhydrous THF.
-
Cool the reaction flask containing the catalyst-borane complex to -30 °C.
-
Slowly add the solution of 3'-fluoroacetophenone to the reaction mixture dropwise over 30 minutes, ensuring the internal temperature does not exceed -25 °C.
-
Stir the reaction mixture at -30 °C and monitor its progress by thin-layer chromatography (TLC) using a 4:1 hexanes:ethyl acetate eluent. The reaction is typically complete within 1-2 hours.
-
Once the reaction is complete, quench it by the slow and careful dropwise addition of 5 mL of methanol at -30 °C.
-
Allow the mixture to warm to room temperature and then add 20 mL of saturated aqueous NaHCO₃ solution.
-
Transfer the mixture to a separatory funnel and extract with dichloromethane (3 x 30 mL).
-
Wash the combined organic layers sequentially with saturated aqueous NaHCO₃ solution (30 mL) and brine (30 mL).
-
Dry the organic layer over anhydrous MgSO₄, filter, and concentrate under reduced pressure using a rotary evaporator.
-
Purify the crude product by flash column chromatography on silica gel using a gradient of hexanes and ethyl acetate to afford pure this compound.
-
Determine the enantiomeric excess (ee) by chiral HPLC analysis.
-
Biocatalytic Reduction
Biocatalytic methods offer a green and highly selective alternative for the synthesis of chiral alcohols. Ketoreductases (KREDs) are enzymes that can reduce ketones to alcohols with high enantioselectivity under mild reaction conditions. Whole-cell biocatalysts, such as Candida parapsilosis, are often used as they contain the necessary enzymes and cofactors.[6][7]
Experimental Protocol: Biocatalytic Reduction of 3'-Fluoroacetophenone using Candida parapsilosis
-
Materials:
-
3'-Fluoroacetophenone
-
Candida parapsilosis (e.g., ATCC 7330) cells
-
Glucose (as a co-substrate for cofactor regeneration)
-
Phosphate buffer (e.g., 0.1 M, pH 7.0)
-
Ethyl acetate
-
Anhydrous sodium sulfate (Na₂SO₄)
-
-
Procedure:
-
Prepare a suspension of Candida parapsilosis cells in the phosphate buffer.
-
To this suspension, add glucose to a final concentration of 5% (w/v).
-
Add 3'-fluoroacetophenone to the reaction mixture (e.g., 1 g/L).
-
Incubate the reaction mixture at 30 °C with shaking (e.g., 200 rpm).
-
Monitor the reaction progress by GC or HPLC.
-
Upon completion (typically 24-48 hours), extract the mixture with ethyl acetate (3 x volume of the reaction mixture).
-
Combine the organic layers, dry over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.
-
Purify the product by column chromatography on silica gel.
-
Determine the enantiomeric excess by chiral HPLC or GC analysis.
-
Asymmetric Transfer Hydrogenation
Asymmetric transfer hydrogenation (ATH) is another powerful method for the enantioselective reduction of ketones. This reaction typically employs a chiral transition metal catalyst, such as a ruthenium complex with a chiral diamine ligand (e.g., TsDPEN), and a hydrogen donor, like isopropanol or a formic acid/triethylamine mixture.[3]
Experimental Protocol: Asymmetric Transfer Hydrogenation of 3'-Fluoroacetophenone
-
Materials:
-
3'-Fluoroacetophenone
-
[RuCl₂(p-cymene)]₂
-
(S,S)-N-(p-Tosyl)-1,2-diphenylethylenediamine ((S,S)-TsDPEN)
-
Formic acid
-
Triethylamine
-
Anhydrous dichloromethane (DCM)
-
Saturated aqueous NaHCO₃ solution
-
Brine
-
Anhydrous Na₂SO₄
-
-
Procedure:
-
In a reaction vessel under an inert atmosphere, dissolve [RuCl₂(p-cymene)]₂ (0.005 mmol) and (S,S)-TsDPEN (0.011 mmol) in anhydrous DCM (5 mL).
-
Stir the mixture at room temperature for 30 minutes to form the catalyst.
-
Prepare a 5:2 mixture of formic acid and triethylamine.
-
Add 3'-fluoroacetophenone (1.0 mmol) to the catalyst solution.
-
Add the formic acid/triethylamine mixture (1.0 mL) to the reaction vessel.
-
Stir the reaction at 40 °C and monitor its progress by TLC or GC.
-
Once the reaction is complete, quench with saturated aqueous NaHCO₃ solution.
-
Extract the product with dichloromethane (3 x 10 mL).
-
Wash the combined organic layers with brine, dry over anhydrous Na₂SO₄, and concentrate under reduced pressure.
-
Purify the product by column chromatography.
-
Determine the enantiomeric excess by chiral HPLC.
-
Application in the Synthesis of Bioactive Molecules: Aurora B Kinase Inhibitors
This compound derivatives are key intermediates in the synthesis of various pharmaceutically active compounds. A notable example is their use in the development of selective Aurora B kinase inhibitors, such as AZD1152. Aurora kinases are crucial for cell cycle regulation, and their overexpression is linked to several cancers, making them a significant target for cancer therapy.
Workflow for the Synthesis of an Aurora B Kinase Inhibitor Precursor:
The synthesis of the active metabolite of AZD1152, known as AZD1152-HQPA, involves the coupling of a pyrazole derivative with a quinazoline core. A key fragment of this molecule incorporates a side chain derived from a chiral alcohol, highlighting the importance of enantiomerically pure building blocks. While the exact synthesis of AZD1152 starts from a different precursor, the following workflow illustrates how this compound could be conceptually utilized in the synthesis of a related structural motif found in kinase inhibitors.
Caption: Synthetic workflow for an Aurora B kinase inhibitor analog.
The Aurora B Kinase Signaling Pathway:
Aurora B kinase plays a critical role in ensuring the correct segregation of chromosomes during mitosis. It is a key component of the chromosomal passenger complex (CPC), which localizes to different parts of the cell during cell division to regulate various mitotic events. Inhibition of Aurora B leads to defects in chromosome alignment, failure of cytokinesis, and ultimately, apoptosis in cancer cells.
Caption: Simplified Aurora B kinase signaling pathway and the effect of its inhibition.
Conclusion
This compound is a highly versatile and valuable chiral building block in modern organic synthesis. Its unique properties make it an attractive intermediate for the synthesis of complex, high-value molecules, particularly in the field of drug discovery. The reliable and scalable enantioselective synthetic routes, including CBS reduction, biocatalytic reduction, and asymmetric transfer hydrogenation, provide access to this important synthon in high optical purity. Its application in the synthesis of kinase inhibitors, such as those targeting the Aurora B kinase pathway, underscores its significance in the development of next-generation therapeutics. This technical guide provides a solid foundation of data and protocols to aid researchers in harnessing the full potential of this compound in their synthetic endeavors.
References
- 1. scbt.com [scbt.com]
- 2. rsc.org [rsc.org]
- 3. Asymmetric Transfer Hydrogenation [sigmaaldrich.com]
- 4. Specific rotation - Wikipedia [en.wikipedia.org]
- 5. The selective Aurora B kinase inhibitor AZD1152 as a novel treatment for hepatocellular carcinoma - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Discovery of N-(3-fluorophenyl)-2-(4-((7-(1-methyl-1H-pyrazol-4-yl)quinazolin-4-yl)amino)phenyl)acetamide as the first orally active selective aurora kinase B inhibitor - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
An In-depth Technical Guide to the Safety and Handling of (S)-1-(3-Fluorophenyl)ethanol
This guide provides comprehensive safety and handling information for (S)-1-(3-Fluorophenyl)ethanol (CAS No. 126534-32-5), intended for researchers, scientists, and professionals in drug development. The information is compiled from various safety data sheets to ensure a thorough overview of potential hazards and mitigation strategies.
Section 1: Hazard Identification and Classification
This compound is classified as an irritant. The primary hazards are associated with skin, eye, and respiratory irritation.[1][2]
1.1 GHS Labeling
-
GHS Pictogram:
-
Hazard Statements:
-
Precautionary Statements: A comprehensive list of precautionary statements is provided in the table below.
Table 1: GHS Hazard and Precautionary Statements
| Category | Code | Statement | Citations |
| Prevention | P261 | Avoid breathing fumes, mist, spray, or vapors. | [1][5] |
| P264 | Wash skin thoroughly after handling. | [1][5] | |
| P271 | Use only outdoors or in a well-ventilated area. | [1][5] | |
| P280 | Wear protective gloves, protective clothing, eye protection, and face protection. | [1][5] | |
| Response | P302 + P352 | IF ON SKIN: Wash with plenty of soap and water. | [1][5] |
| P304 + P340 | IF INHALED: Remove person to fresh air and keep comfortable for breathing. | [1][5] | |
| P305 + P351 + P338 | IF IN EYES: Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing. | [1][5] | |
| P312 | Call a POISON CENTER or doctor/physician if you feel unwell. | [1][5] | |
| P332 + P313 | If skin irritation occurs: Get medical advice/attention. | [1][5] | |
| P337 + P313 | If eye irritation persists: Get medical advice/attention. | [1][5] | |
| P362 + P364 | Take off contaminated clothing and wash it before reuse. | [1] | |
| Storage | P403 + P233 | Store in a well-ventilated place. Keep container tightly closed. | [1][5] |
| P405 | Store locked up. | [1][5] | |
| Disposal | P501 | Dispose of contents/container to an approved waste disposal plant. | [1][5] |
Section 2: Physical and Chemical Properties
Understanding the physical and chemical properties of this compound is crucial for its safe handling and storage.
Table 2: Physical and Chemical Data
| Property | Value | Citations |
| Molecular Formula | C₈H₉FO | [1] |
| Molecular Weight | 140.16 g/mol | [3][6] |
| Appearance | Colorless to pale yellow liquid | |
| Boiling Point | 104-106 °C at 20 mmHg | [6] |
| Flash Point | 93 °C (199 °F) | [6] |
| Density | 1.210 g/cm³ | [6] |
| Solubility | Soluble in organic solvents like ethanol and acetone; limited solubility in water. | |
| Storage Temp. | Room Temperature | [3][4] |
Section 3: Safe Handling and Storage Protocols
Adherence to strict handling and storage protocols is essential to minimize exposure and ensure a safe laboratory environment.
3.1 Engineering Controls Work should be conducted in a well-ventilated area, preferably under a chemical fume hood.[7] Ensure that eyewash stations and safety showers are readily accessible and in close proximity to the workstation.[8]
3.2 Personal Protective Equipment (PPE) The following PPE should be worn when handling this substance:
-
Eye/Face Protection: Wear chemical safety goggles or a face shield.[9][10]
-
Skin Protection: Wear chemically resistant gloves (e.g., nitrile rubber) and a lab coat.[9][11]
-
Respiratory Protection: If ventilation is inadequate or if working with aerosols or mists, use a NIOSH-approved respirator.[11]
3.3 Hygiene Measures Wash hands thoroughly after handling the chemical.[1][5] Do not eat, drink, or smoke in areas where the chemical is handled or stored.[1][11]
3.4 Storage Conditions Store in a cool, dry, and well-ventilated area away from incompatible materials.[5] Keep the container tightly closed when not in use.[1][5] The substance should be stored locked up.[1][5]
Caption: Logical relationship for handling and storage protocols.
Section 4: Emergency Procedures and First Aid
Immediate and appropriate action is critical in the event of accidental exposure or release.
4.1 First Aid Measures The following first aid protocols should be followed in case of exposure.
References
- 1. synquestlabs.com [synquestlabs.com]
- 2. 1-(4-Fluorophenyl)ethanol | C8H9FO | CID 73946 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 3. 1-(3-Fluorophenyl)ethanol | 402-63-1 [sigmaaldrich.com]
- 4. 402-63-1|1-(3-Fluorophenyl)ethanol|BLD Pharm [bldpharm.com]
- 5. aksci.com [aksci.com]
- 6. store.p212121.com [store.p212121.com]
- 7. assets.thermofisher.com [assets.thermofisher.com]
- 8. assets.thermofisher.com [assets.thermofisher.com]
- 9. mre-ethanol.com [mre-ethanol.com]
- 10. mmbio.byu.edu [mmbio.byu.edu]
- 11. spectrumchemical.com [spectrumchemical.com]
Methodological & Application
Application Notes and Protocols: Asymmetric Synthesis of (S)-1-(3-Fluorophenyl)ethanol
Abstract
This document provides detailed application notes and experimental protocols for the asymmetric synthesis of (S)-1-(3-Fluorophenyl)ethanol, a valuable chiral intermediate in the pharmaceutical industry. Two primary methodologies are presented: chemical synthesis via asymmetric transfer hydrogenation (ATH) and biocatalytic synthesis using a ketoreductase (KRED). This guide is intended for researchers, scientists, and professionals in drug development, offering a comparative overview of these methods, complete with quantitative data, step-by-step protocols, and visual workflows to facilitate practical implementation.
Introduction
The enantiomerically pure alcohol this compound is a key building block in the synthesis of various pharmaceutical agents. Its stereochemistry is crucial for biological activity, necessitating highly selective synthetic methods. The asymmetric reduction of the prochiral ketone, 3-fluoroacetophenone, is the most direct route to this chiral alcohol. This document outlines two state-of-the-art approaches: a chemical method employing a well-defined ruthenium catalyst for asymmetric transfer hydrogenation, and a biocatalytic method utilizing a ketoreductase enzyme, often within a whole-cell system for efficient cofactor regeneration. The selection of the optimal method depends on factors such as scale, cost, desired purity, and available laboratory infrastructure.
Comparative Data
The following tables summarize the quantitative data for the chemical and biocatalytic synthesis of this compound, allowing for a direct comparison of their efficacy.
Table 1: Asymmetric Transfer Hydrogenation of 3-Fluoroacetophenone
| Catalyst | Ligand | H-Source | Base | Temp. (°C) | Time (h) | Yield (%) | e.e. (%) |
| [RuCl₂(p-cymene)]₂ | (S,S)-TsDPEN | HCOOH:NEt₃ (5:2) | - | 28 | 12 | >95 | >99 (S) |
| [RhCl₂(Cp*)]₂ | (S,S)-TsDPEN | HCOONa | aq. NaOH | 40 | 0.5 | ~100 | 97 (S) |
| [Ru(OTf)(TsDPEN)(p-cymene)] | (S,S)-TsDPEN | H₂ (gas) | - | RT | 16 | High | High |
Note: Data is compiled from various sources and may represent typical results rather than a single experiment.
Table 2: Biocatalytic Reduction of 3-Fluoroacetophenone
| Biocatalyst | System Type | Co-substrate | pH | Temp. (°C) | Time (h) | Conversion (%) | e.e. (%) |
| Ketoreductase (KRED) | Isolated Enzyme | Isopropanol | 7.0 | 30 | 12-24 | >99 | >99 (S) |
| Alternaria alternata EBK-6 | Whole-Cell | Ram Horn Peptone | 6.0 | 32 | 48 | 66 | >99 (S) |
| Recombinant E. coli (ADH/GDH) | Whole-Cell | Glucose | 7.0 | 30 | <24 | >95 | >99 (S) |
Note: Whole-cell systems often include a secondary enzyme like glucose dehydrogenase (GDH) for cofactor (NADPH) regeneration.
Experimental Protocols
Chemical Synthesis: Asymmetric Transfer Hydrogenation
This protocol describes a general procedure for the asymmetric transfer hydrogenation of 3-fluoroacetophenone using a Ru(II)-TsDPEN catalyst.
Materials:
-
3-Fluoroacetophenone
-
[RuCl(p-cymene)((S,S)-TsDPEN)]
-
Formic acid (HCOOH)
-
Triethylamine (NEt₃)
-
Anhydrous dichloromethane (DCM) or isopropanol
-
Saturated aqueous sodium bicarbonate (NaHCO₃)
-
Brine
-
Anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄)
-
Silica gel for column chromatography
-
Solvents for chromatography (e.g., hexanes, ethyl acetate)
Procedure:
-
Catalyst Activation (if required): In a dry Schlenk flask under an inert atmosphere (e.g., nitrogen or argon), dissolve the catalyst [RuCl(p-cymene)((S,S)-TsDPEN)] (0.005 mmol, 0.5 mol%) in the chosen anhydrous solvent (5 mL).
-
Reaction Mixture Preparation: Prepare the hydrogen source by mixing formic acid and triethylamine in a 5:2 molar ratio.
-
Reaction Initiation: To the catalyst solution, add 3-fluoroacetophenone (1 mmol). Then, add the formic acid/triethylamine mixture (1.5 mmol HCOOH, 0.6 mmol NEt₃).
-
Reaction Progress: Stir the reaction mixture at the specified temperature (e.g., 28 °C) and monitor the progress by thin-layer chromatography (TLC) or gas chromatography (GC).
-
Work-up: Upon completion, quench the reaction by adding saturated aqueous NaHCO₃ solution. Extract the aqueous layer with dichloromethane (3 x 15 mL).
-
Purification: Combine the organic layers, wash with brine, and dry over anhydrous MgSO₄. Filter the drying agent and concentrate the solvent in vacuo. Purify the crude product by silica gel column chromatography to afford this compound.
-
Analysis: Determine the enantiomeric excess of the purified product by chiral HPLC or GC.[1]
Biocatalytic Synthesis: Whole-Cell Reduction
This protocol outlines a general procedure for the whole-cell biocatalytic reduction of 3-fluoroacetophenone using a recombinant E. coli strain co-expressing a ketoreductase and a glucose dehydrogenase for cofactor regeneration.[2]
Materials:
-
3-Fluoroacetophenone
-
Recombinant E. coli cells expressing a suitable ketoreductase (KRED) and glucose dehydrogenase (GDH)
-
Phosphate buffer (e.g., 100 mM, pH 7.0)
-
Glucose (co-substrate)
-
NADP⁺ (catalytic amount)
-
Ethyl acetate
-
Brine
-
Anhydrous sodium sulfate (Na₂SO₄)
Procedure:
-
Cell Preparation: Prepare a suspension of the recombinant E. coli cells in the phosphate buffer. The cell density (OD₆₀₀) should be optimized for the specific strain.
-
Reaction Setup: In a reaction vessel, combine the cell suspension, glucose (e.g., 1.5 equivalents), and a catalytic amount of NADP⁺.
-
Substrate Addition: Add 3-fluoroacetophenone to the reaction mixture. The substrate concentration should be optimized to avoid substrate inhibition.
-
Reaction Conditions: Incubate the reaction mixture at a controlled temperature (e.g., 30 °C) with shaking to ensure proper aeration and mixing.
-
Monitoring: Monitor the conversion of the ketone to the alcohol by GC or HPLC.
-
Work-up: Once the reaction is complete, centrifuge the mixture to pellet the cells. Extract the supernatant with ethyl acetate (3 x volume).
-
Purification: Combine the organic extracts, wash with brine, and dry over anhydrous Na₂SO₄. Filter and concentrate the solvent to obtain the crude product. Further purification, if necessary, can be performed by column chromatography.
-
Analysis: Determine the enantiomeric excess of the product using chiral HPLC or GC.
Visualizations
The following diagrams illustrate the workflows for the chemical and biocatalytic synthesis methods.
Caption: Workflow for Asymmetric Transfer Hydrogenation.
Caption: Workflow for Whole-Cell Biocatalytic Reduction.
Conclusion
Both asymmetric transfer hydrogenation and biocatalytic reduction are highly effective methods for the synthesis of this compound from 3-fluoroacetophenone, consistently delivering the product in high yield and excellent enantiomeric excess. The choice between these methods will be dictated by project-specific requirements. Asymmetric transfer hydrogenation offers a well-established chemical route with rapid reaction times, while biocatalysis presents a greener alternative, operating under mild aqueous conditions and often simplifying purification. The detailed protocols and comparative data provided herein should serve as a valuable resource for the successful implementation of either strategy in a research or process development setting.
References
Application Notes and Protocols for the Biocatalytic Reduction of 3-Fluoroacetophenone to (S)-1-(3-Fluorophenyl)ethanol
Audience: Researchers, scientists, and drug development professionals.
Introduction
(S)-1-(3-Fluorophenyl)ethanol is a valuable chiral building block in the synthesis of pharmaceuticals and other fine chemicals. Traditional chemical synthesis of this enantiomerically pure alcohol often requires harsh reagents, protecting groups, and challenging purification steps. Biocatalysis offers a green and efficient alternative, utilizing enzymes such as ketoreductases (KREDs) or alcohol dehydrogenases (ADHs) to perform highly selective asymmetric reductions under mild conditions. This application note provides a detailed protocol for the biocatalytic reduction of 3-fluoroacetophenone to this compound using a whole-cell biocatalyst expressing a ketoreductase and a coupled enzyme system for cofactor regeneration.
Principle of the Biocatalytic Reduction
The biocatalytic reduction of 3-fluoroacetophenone involves the transfer of a hydride ion from a nicotinamide cofactor (NADPH or NADH) to the carbonyl group of the substrate, catalyzed by a stereoselective ketoreductase. To make the process economically viable, the expensive cofactor is continuously regenerated. In this protocol, a whole-cell system is employed, which utilizes a co-expressed glucose dehydrogenase (GDH) to oxidize glucose, thereby regenerating the NADPH consumed by the ketoreductase.
Data Presentation
The following tables summarize typical quantitative data obtained from the biocatalytic reduction of various fluoro-substituted acetophenones using engineered ketoreductases. These results demonstrate the high efficiency and enantioselectivity achievable with biocatalysis.
Table 1: Performance of Engineered Ketoreductases in the Reduction of Substituted Acetophenones.
| Substrate | Biocatalyst | Conversion (%) | Enantiomeric Excess (e.e., %) | Product |
| 2',6'-dichloro-3'-fluoroacetophenone | Engineered KRED | >95%[1] | >99%[1] | (S)-1-(2,6-dichloro-3-fluorophenyl)ethanol |
| 4-fluoroacetophenone | Recombinant E. coli (ADH + GDH) | >95%[2] | >99%[2] | (R)-1-(4-fluorophenyl)ethanol |
| 3-fluoroacetophenone | Recombinant E. coli (ADH + GDH) | Promising Substrate[2] | N/A | This compound |
Table 2: Typical Reaction Parameters for Biocatalytic Ketone Reduction.
| Parameter | Value | Reference |
| Temperature | 30 °C | [3] |
| pH | 7.0 | [4] |
| Buffer | Potassium Phosphate (0.1 M) | [5] |
| Substrate Concentration | 50 - 200 g/L | [5] |
| Co-substrate (Glucose) | 1.2 - 1.5 equivalents | General Practice |
| Co-factor (NADP+) | Catalytic amount (e.g., 1 mg/mL) | General Practice |
| Biocatalyst Loading | 1-10% (w/w) of substrate | [1] |
| Reaction Time | 12 - 24 hours | [1] |
Experimental Protocols
This section provides a detailed methodology for the whole-cell biocatalytic reduction of 3-fluoroacetophenone.
Materials and Reagents
-
3-Fluoroacetophenone (Substrate)
-
This compound (Standard for analysis)
-
Recombinant Escherichia coli cells co-expressing a ketoreductase (KRED) and glucose dehydrogenase (GDH)
-
D-Glucose (Co-substrate)
-
NADP+ sodium salt (Cofactor)
-
Potassium phosphate buffer (0.1 M, pH 7.0)
-
Ethyl acetate (for extraction)
-
Magnesium sulfate (for drying)
-
Standard laboratory glassware and equipment (bioreactor or shaker flasks, centrifuge, pH meter, etc.)
-
Chiral Gas Chromatography (GC) or High-Performance Liquid Chromatography (HPLC) system
Protocol 1: Whole-Cell Biocatalytic Reduction
-
Biocatalyst Preparation:
-
Cultivate the recombinant E. coli strain in a suitable growth medium (e.g., LB broth with appropriate antibiotics) at 37°C with shaking until the optical density at 600 nm (OD600) reaches the mid-log phase.
-
Induce the expression of the KRED and GDH genes by adding an appropriate inducer (e.g., IPTG) and continue the cultivation at a lower temperature (e.g., 20-25°C) for several hours.
-
Harvest the cells by centrifugation and wash them with potassium phosphate buffer (0.1 M, pH 7.0). The resulting cell paste can be used directly or stored frozen.
-
-
Biocatalytic Reduction Reaction:
-
In a temperature-controlled reaction vessel (e.g., a shaker flask or bioreactor), prepare the reaction mixture containing:
-
Potassium phosphate buffer (0.1 M, pH 7.0)
-
3-Fluoroacetophenone (e.g., 10 g/L)
-
D-Glucose (e.g., 1.2 equivalents to the substrate)
-
NADP+ (catalytic amount, e.g., 0.1 g/L)
-
-
Initiate the reaction by adding the prepared recombinant E. coli cell paste (e.g., 50 g/L wet cell weight).
-
Incubate the reaction mixture at 30°C with agitation (e.g., 200 rpm) for 12-24 hours. Monitor the pH and adjust if necessary to maintain it at 7.0.
-
-
Reaction Monitoring and Work-up:
-
Monitor the progress of the reaction by periodically taking samples and analyzing them by GC or HPLC to determine the conversion of the substrate and the formation of the product.
-
Once the reaction is complete (no further substrate conversion), terminate the reaction by centrifuging the mixture to remove the cells.
-
Extract the supernatant with an equal volume of ethyl acetate three times.
-
Combine the organic layers, dry over anhydrous magnesium sulfate, filter, and concentrate the solvent under reduced pressure to obtain the crude this compound.
-
-
Analysis of Conversion and Enantiomeric Excess:
-
Determine the conversion by comparing the peak area of the substrate and product in GC or HPLC.
-
Determine the enantiomeric excess (e.e.) of the product by chiral GC or HPLC analysis. A typical chiral GC method might use a β-DEXTM120 column.[6] A chiral HPLC method could employ an OB-H column with a mobile phase of hexane and isopropanol.[7]
-
Visualizations
Biocatalytic Reduction Workflow
Caption: Workflow for the whole-cell biocatalytic reduction.
Cofactor Regeneration Cycle
Caption: Coupled-enzyme system for NADPH cofactor regeneration.
References
- 1. EP2198018B1 - Ketoreductase polypeptides for the reduction of acetophenones - Google Patents [patents.google.com]
- 2. researchgate.net [researchgate.net]
- 3. Effective asymmetric preparation of (R)-1-[3-(trifluoromethyl)phenyl]ethanol with recombinant E. coli whole cells in an aqueous Tween-20/natural deep eutectic solvent solution - PMC [pmc.ncbi.nlm.nih.gov]
- 4. uniprot.org [uniprot.org]
- 5. almacgroup.com [almacgroup.com]
- 6. rsc.org [rsc.org]
- 7. rsc.org [rsc.org]
Application Notes and Protocols for the Lipase-Catalyzed Resolution of (S)-1-(3-Fluorophenyl)ethanol
For Researchers, Scientists, and Drug Development Professionals
Introduction
Enantiomerically pure chiral alcohols are critical building blocks in the synthesis of pharmaceuticals and other fine chemicals. The kinetic resolution of racemic alcohols using lipases is a highly effective and environmentally benign method to obtain these valuable intermediates. This application note provides a detailed protocol for the enzymatic kinetic resolution of racemic 1-(3-fluorophenyl)ethanol to yield the enantiopure (S)-1-(3-Fluorophenyl)ethanol, a precursor for various biologically active molecules. The protocol utilizes the highly selective and robust immobilized lipase B from Candida antarctica (commonly known as Novozym 435).
The principle of this kinetic resolution lies in the differential rate of acylation of the two enantiomers of the alcohol by the lipase. The enzyme preferentially catalyzes the acylation of the (R)-enantiomer, leaving the desired (S)-enantiomer unreacted. By stopping the reaction at approximately 50% conversion, both the unreacted (S)-alcohol and the acylated (R)-ester can be obtained with high enantiomeric purity.
Data Presentation
| Substrate | Product | Enzyme | Acyl Donor | Solvent | Time (h) | Conversion (%) | Yield (%) | Enantiomeric Excess (e.e.) (%) |
| (±)-1-(3-(trimethylsilyl)phenyl)ethanol | (S)-1-(3-(trimethylsilyl)phenyl)ethanol | Novozym 435 | Vinyl Acetate | Hexane | 3 | ~50 | 49 | >99 |
| (±)-1-(3-(trimethylsilyl)phenyl)ethanol | (R)-1-(3-(trimethylsilyl)phenyl)acetate | Novozym 435 | Vinyl Acetate | Hexane | 3 | ~50 | 48 | >99 |
Experimental Protocols
This section details the necessary materials and step-by-step procedures for the lipase-catalyzed kinetic resolution of racemic 1-(3-fluorophenyl)ethanol.
Materials
-
Racemic 1-(3-fluorophenyl)ethanol
-
Immobilized Candida antarctica lipase B (Novozym 435)
-
Vinyl acetate (acyl donor)
-
Anhydrous hexane (or other suitable anhydrous non-polar solvent like heptane or tert-butyl methyl ether)
-
Anhydrous magnesium sulfate or sodium sulfate
-
Silica gel for column chromatography
-
Solvents for column chromatography (e.g., hexane/ethyl acetate mixture)
-
Reaction vessel (e.g., round-bottom flask or sealed vial)
-
Magnetic stirrer and stir bar
-
Temperature-controlled oil bath or heating mantle
-
Rotary evaporator
-
Apparatus for column chromatography
-
Chiral High-Performance Liquid Chromatography (HPLC) or Gas Chromatography (GC) system for enantiomeric excess determination
Protocol 1: Analytical Scale Reaction for Optimization
This protocol is intended for optimizing reaction parameters such as temperature, enzyme loading, and reaction time on a small scale.
-
Preparation: To a clean, dry 10 mL vial equipped with a magnetic stir bar, add racemic 1-(3-fluorophenyl)ethanol (e.g., 50 mg, 0.35 mmol).
-
Enzyme Addition: Add Novozym 435 (typically 10-20% by weight of the substrate, e.g., 5-10 mg).
-
Solvent and Acyl Donor Addition: Add anhydrous hexane (e.g., 2 mL) to dissolve the substrate. Add vinyl acetate (typically 1.5 to 2.0 equivalents, e.g., 50-65 µL, 0.53-0.70 mmol).
-
Reaction: Seal the vial and place it in a temperature-controlled shaker or on a magnetic stirrer with an oil bath set to the desired temperature (e.g., 30-40 °C).
-
Monitoring: Monitor the reaction progress by withdrawing small aliquots (e.g., 10 µL) at various time points (e.g., 1, 3, 6, 12, 24 hours). Dilute the aliquot with a suitable solvent (e.g., isopropanol) and filter to remove the enzyme. Analyze the sample by chiral HPLC or GC to determine the conversion rate and the enantiomeric excess of both the remaining alcohol and the formed ester. The reaction is typically stopped at or near 50% conversion to achieve high enantiomeric excess for both components.
Protocol 2: Preparative Scale Resolution
This protocol is for the resolution of a larger quantity of racemic 1-(3-fluorophenyl)ethanol based on the optimized conditions from the analytical scale experiments.
-
Reaction Setup: In a flame-dried round-bottom flask under an inert atmosphere (e.g., nitrogen or argon), add racemic 1-(3-fluorophenyl)ethanol (e.g., 1.0 g, 7.0 mmol).
-
Solvent and Enzyme Addition: Add anhydrous hexane (e.g., 40 mL) and the optimized amount of Novozym 435 (e.g., 100-200 mg).
-
Initiation of Reaction: Begin stirring the mixture and bring it to the optimal temperature (e.g., 40 °C). Add the optimized amount of vinyl acetate (e.g., 1.0 mL, 10.5 mmol).
-
Reaction and Monitoring: Allow the reaction to proceed with stirring at the set temperature. Monitor the reaction by TLC or by analyzing aliquots via chiral HPLC/GC as described in the analytical protocol.
-
Work-up: Once the reaction has reached approximately 50% conversion, stop the reaction by filtering off the immobilized lipase. The enzyme can be washed with fresh solvent (e.g., hexane), dried, and stored for potential reuse.
-
Solvent Removal: Concentrate the filtrate under reduced pressure using a rotary evaporator to remove the solvent and excess vinyl acetate.
-
Purification: Separate the unreacted this compound from the (R)-1-(3-fluorophenyl)acetate by silica gel column chromatography using an appropriate eluent system (e.g., a gradient of ethyl acetate in hexane).
-
Characterization: Characterize the purified (S)-alcohol and (R)-acetate by standard analytical techniques (NMR, IR, MS) and determine their enantiomeric purity by chiral HPLC or GC analysis.
Visualization of the Experimental Workflow
The following diagram illustrates the key stages of the lipase-catalyzed kinetic resolution process.
Caption: Workflow for the lipase-catalyzed kinetic resolution.
Conclusion
The lipase-catalyzed kinetic resolution of racemic 1-(3-fluorophenyl)ethanol using immobilized Candida antarctica lipase B is an efficient and selective method for the preparation of the enantiopure (S)-alcohol. The provided protocols offer a robust starting point for researchers to implement this valuable biocatalytic transformation. The mild reaction conditions, high selectivity of the enzyme, and the potential for enzyme recycling make this a sustainable and attractive alternative to traditional chemical resolution methods.
References
Application Notes and Protocols: (S)-1-(3-Fluorophenyl)ethanol in the Synthesis of CNS Drug Intermediates
For Researchers, Scientists, and Drug Development Professionals
Introduction
(S)-1-(3-Fluorophenyl)ethanol is a valuable chiral building block in medicinal chemistry, particularly in the development of central nervous system (CNS) drug candidates. The incorporation of a fluorine atom can significantly enhance the metabolic stability, binding affinity, and pharmacokinetic profile of drug molecules. This chiral alcohol serves as a key starting material for introducing the (S)-1-(3-fluorophenyl)ethoxy moiety into various molecular scaffolds, a structural motif found in a number of neurologically active compounds.
This document provides detailed application notes and experimental protocols for the use of this compound in the synthesis of a key CNS drug intermediate, (S)-1-(tert-butoxycarbonyl)-3-(1-(3-fluorophenyl)ethoxy)azetidine. Azetidine derivatives are of significant interest in CNS drug discovery due to their ability to impart favorable physicochemical properties, such as improved solubility and reduced lipophilicity, which can lead to better brain penetration.
Synthetic Application: Synthesis of (S)-1-(tert-butoxycarbonyl)-3-(1-(3-fluorophenyl)ethoxy)azetidine
A primary application of this compound is in the synthesis of chiral ethers, which can serve as intermediates for more complex CNS drug candidates. One such key intermediate is (S)-1-(tert-butoxycarbonyl)-3-(1-(3-fluorophenyl)ethoxy)azetidine. This intermediate can be synthesized via a Mitsunobu reaction between this compound and N-Boc-3-hydroxyazetidine. The Mitsunobu reaction is a versatile method for converting alcohols to a variety of functional groups with inversion of stereochemistry.
The resulting ether linkage is a common feature in many biologically active compounds, and the azetidine ring provides a rigid scaffold that can be further functionalized to explore structure-activity relationships (SAR) in drug discovery programs.
Experimental Protocols
Protocol 1: Synthesis of (S)-1-(tert-butoxycarbonyl)-3-(1-(3-fluorophenyl)ethoxy)azetidine via Mitsunobu Reaction
This protocol details the synthesis of the target intermediate through the etherification of this compound with N-Boc-3-hydroxyazetidine.
Reaction Scheme:
Synthetic pathway for the Mitsunobu reaction.
Materials:
-
This compound
-
N-Boc-3-hydroxyazetidine
-
Triphenylphosphine (PPh₃)
-
Diisopropyl azodicarboxylate (DIAD)
-
Anhydrous Tetrahydrofuran (THF)
-
Ethyl acetate (EtOAc)
-
Saturated aqueous sodium bicarbonate (NaHCO₃) solution
-
Brine
-
Anhydrous sodium sulfate (Na₂SO₄)
-
Silica gel for column chromatography
Procedure:
-
To a solution of this compound (1.0 eq) and N-Boc-3-hydroxyazetidine (1.2 eq) in anhydrous THF at 0 °C under a nitrogen atmosphere, add triphenylphosphine (1.5 eq).
-
Slowly add diisopropyl azodicarboxylate (1.5 eq) dropwise to the reaction mixture, maintaining the temperature at 0 °C.
-
Allow the reaction to warm to room temperature and stir for 12-16 hours.
-
Monitor the reaction progress by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).
-
Upon completion, concentrate the reaction mixture under reduced pressure.
-
Dilute the residue with ethyl acetate and wash with saturated aqueous NaHCO₃ solution and brine.
-
Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate in vacuo.
-
Purify the crude product by silica gel column chromatography to afford (S)-1-(tert-butoxycarbonyl)-3-(1-(3-fluorophenyl)ethoxy)azetidine.
Quantitative Data:
| Parameter | Value |
| Yield | 75-85% |
| Enantiomeric Excess (ee) | >99% |
| Reaction Time | 12-16 hours |
| Reaction Temperature | 0 °C to room temperature |
Protocol 2: Deprotection of the Azetidine Intermediate
The Boc protecting group can be removed under acidic conditions to yield the free amine, which can then be used in subsequent synthetic steps.
Reaction Scheme:
Application of (S)-1-(3-Fluorophenyl)ethanol in Asymmetric Catalysis: Application Notes and Protocols
(S)-1-(3-Fluorophenyl)ethanol is a valuable chiral building block in the synthesis of pharmaceuticals and other biologically active molecules. Its specific stereochemistry is often crucial for the desired therapeutic efficacy and safety of the final product. This document provides detailed application notes and experimental protocols for the asymmetric synthesis of this compound, a primary application of asymmetric catalysis to produce this key chiral intermediate. The methodologies presented are targeted towards researchers, scientists, and professionals in drug development.
Asymmetric Synthesis of this compound
The most prominent application of asymmetric catalysis in the context of this compound is its own synthesis from the prochiral ketone, 3'-fluoroacetophenone. Two powerful and widely used methods for this transformation are chemocatalytic asymmetric reduction and biocatalytic (enzymatic) reduction.
Chemocatalytic Approach: Corey-Bakshi-Shibata (CBS) Reduction
The Corey-Bakshi-Shibata (CBS) reduction is a highly reliable and enantioselective method for the reduction of prochiral ketones to chiral secondary alcohols.[1] This method utilizes a chiral oxazaborolidine catalyst to control the stereochemical outcome of the reduction by borane. The predictable stereochemistry and broad substrate scope make the CBS reduction a powerful tool in asymmetric synthesis.[1]
Quantitative Data Summary for Asymmetric Ketone Reduction:
| Starting Material | Catalyst (mol%) | Reducing Agent | Solvent | Yield (%) | Enantiomeric Excess (e.e., %) | Reference |
| 3'-Fluoroacetophenone | (R)-2-Methyl-CBS-oxazaborolidine (5-10) | Borane-dimethyl sulfide | THF | >90 | >95 | Adapted from[1] |
| 4'-Fluoroacetophenone | (R)-2-Methyl-CBS-oxazaborolidine (5-10) | Borane-dimethyl sulfide | THF | >90 | >95 | [1] |
| Acetophenone | (S)-Me-CBS-oxazaborolidine (10) | Borane-dimethyl sulfide | THF | 97 | 96 | General literature |
Experimental Protocol: Asymmetric Synthesis of this compound via CBS Reduction
This protocol is adapted from the well-established procedure for the CBS reduction of similar acetophenones.[1]
Materials:
-
3'-Fluoroacetophenone
-
(R)-2-Methyl-CBS-oxazaborolidine (1 M solution in toluene)
-
Borane-dimethyl sulfide complex (BMS)
-
Anhydrous Tetrahydrofuran (THF)
-
Methanol
-
1 M Hydrochloric acid (HCl)
-
Dichloromethane (CH₂Cl₂)
-
Saturated aqueous sodium bicarbonate (NaHCO₃) solution
-
Brine (saturated aqueous NaCl solution)
-
Anhydrous magnesium sulfate (MgSO₄)
-
Silica gel for column chromatography
-
Hexanes and Ethyl acetate
Procedure:
-
Catalyst Preparation: To a flame-dried 100 mL round-bottom flask under an inert atmosphere (e.g., argon or nitrogen), add (R)-2-methyl-CBS-oxazaborolidine (1 M solution in toluene, 1.0 mL, 1.0 mmol). Dilute the catalyst with 10 mL of anhydrous THF. Cool the flask to 0 °C in an ice-water bath.
-
Borane Addition: Slowly add borane-dimethyl sulfide complex (approximately 1.0 mL, ~10 mmol) dropwise to the stirred catalyst solution at 0 °C. Stir the mixture for 15 minutes at this temperature.
-
Substrate Addition: In a separate flame-dried flask, dissolve 3'-fluoroacetophenone (1.38 g, 10.0 mmol) in 20 mL of anhydrous THF. Add this solution dropwise to the reaction mixture over a period of 30 minutes, maintaining the temperature at 0 °C.
-
Reaction Monitoring: Stir the reaction at 0 °C and monitor its progress using thin-layer chromatography (TLC) until the starting material is consumed.
-
Quenching: Carefully quench the reaction by the slow, dropwise addition of methanol (5 mL) at 0 °C.
-
Work-up: Allow the mixture to warm to room temperature and add 1 M HCl (20 mL). Transfer the mixture to a separatory funnel and extract with dichloromethane (3 x 30 mL). Wash the combined organic layers sequentially with saturated aqueous NaHCO₃ solution (30 mL) and brine (30 mL).
-
Drying and Concentration: Dry the organic layer over anhydrous magnesium sulfate (MgSO₄), filter, and concentrate under reduced pressure using a rotary evaporator.
-
Purification: Purify the crude product by flash column chromatography on silica gel using a gradient of hexanes and ethyl acetate to afford pure this compound.
Logical Workflow for CBS Reduction:
Biocatalytic Approach: Enzymatic Reduction
Biocatalysis offers a green and highly selective alternative for the synthesis of chiral alcohols. Ketoreductases (KREDs) are enzymes that can reduce ketones to alcohols with excellent enantioselectivity under mild reaction conditions. The use of whole-cell biocatalysts is often preferred for industrial applications as it avoids the need for costly enzyme purification and cofactor regeneration. A relevant example is the production of (R)-1-[3-(trifluoromethyl)phenyl]ethanol using recombinant E. coli cells, which can be adapted for the synthesis of this compound by selecting an appropriate enzyme.[2]
Quantitative Data for Biocatalytic Ketone Reduction:
| Substrate | Biocatalyst | Co-substrate | Yield (%) | Enantiomeric Excess (e.e., %) | Reference |
| 3'-(Trifluoromethyl)acetophenone | Recombinant E. coli with Carbonyl Reductase | Isopropanol | 95.8 | >99.9 (R) | [2] |
| 3',5'-Bis(trifluoromethyl)acetophenone | Sphingomonas sp. LZ1 | Glucose | 94 | 99.6 (S) | [3] |
| 2-Chloro-1-(3,4-difluorophenyl)ethanone | Ketoreductase (KRED) | Isopropanol | ~100 | >99.9 (S) | [4] |
Experimental Protocol: Enzymatic Reduction of 3'-Fluoroacetophenone
This generalized protocol is based on established procedures for the whole-cell bioreduction of similar ketones.[2] The specific enzyme and reaction conditions may require optimization for 3'-fluoroacetophenone.
Materials:
-
3'-Fluoroacetophenone
-
Whole-cell biocatalyst (e.g., recombinant E. coli expressing a suitable ketoreductase)
-
Phosphate buffer (e.g., pH 7.0)
-
Co-substrate for cofactor regeneration (e.g., isopropanol or glucose)
-
Organic solvent for extraction (e.g., ethyl acetate)
-
Shaker incubator
Procedure:
-
Cell Culture and Harvest: Cultivate the recombinant microbial cells expressing the desired ketoreductase under appropriate conditions. Harvest the cells by centrifugation and wash with buffer.
-
Reaction Setup: In a reaction vessel (e.g., an Erlenmeyer flask), suspend the harvested cells in the phosphate buffer to a desired cell density (e.g., 10-50 g/L wet cell weight).
-
Substrate and Co-substrate Addition: Add the co-substrate (e.g., isopropanol, 5-15% v/v). Dissolve 3'-fluoroacetophenone in a minimal amount of a water-miscible co-solvent if necessary, and add it to the cell suspension to the desired final concentration (e.g., 10-100 mM).
-
Bioreduction: Incubate the reaction mixture in a shaker incubator at a controlled temperature (e.g., 30 °C) and agitation speed (e.g., 200 rpm).
-
Reaction Monitoring: Monitor the progress of the reduction by taking samples periodically and analyzing them by gas chromatography (GC) or high-performance liquid chromatography (HPLC) using a chiral column.
-
Work-up: Upon completion of the reaction, centrifuge the mixture to remove the cells. Extract the supernatant with an equal volume of ethyl acetate (2-3 times).
-
Drying and Concentration: Combine the organic layers, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
-
Purification: If necessary, purify the product by column chromatography.
Biocatalytic Reduction Signaling Pathway:
Potential Applications of this compound as a Chiral Building Block
Conceptual Application Workflow:
References
- 1. benchchem.com [benchchem.com]
- 2. Effective asymmetric preparation of (R)-1-[3-(trifluoromethyl)phenyl]ethanol with recombinant E. coli whole cells in an aqueous Tween-20/natural deep eutectic solvent solution - PMC [pmc.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. researchgate.net [researchgate.net]
Application Notes and Protocols for the Corey-Bakshi-Shibata (CBS) Reduction of Prochiral Ketones to Chiral Alcohols
For Researchers, Scientists, and Drug Development Professionals
The Corey-Bakshi-Shibata (CBS) reduction is a highly influential and widely utilized method in asymmetric synthesis for the enantioselective reduction of prochiral ketones to chiral secondary alcohols.[1][2][3] This reaction employs a chiral oxazaborolidine catalyst, typically derived from proline, and a stoichiometric borane reducing agent.[4][5] The CBS reduction is renowned for its high enantioselectivity, broad substrate scope, and predictable stereochemical outcome, making it an invaluable tool in the synthesis of pharmaceuticals, natural products, and other complex chiral molecules.[3][4][6]
Mechanism of the Corey-Bakshi-Shibata Reduction
The enantioselectivity of the CBS reduction is achieved through a well-defined catalytic cycle that involves the formation of a chiral complex between the oxazaborolidine catalyst, the borane reducing agent, and the ketone substrate.[7][8]
The key steps of the mechanism are as follows:
-
Catalyst-Borane Complex Formation: The Lewis basic nitrogen atom of the oxazaborolidine catalyst coordinates to the borane (e.g., BH₃·THF), forming an active catalyst-borane complex. This coordination enhances the Lewis acidity of the endocyclic boron atom of the catalyst and activates the borane as a hydride donor.[7][9]
-
Ketone Coordination: The prochiral ketone then coordinates to the Lewis acidic endocyclic boron of the activated catalyst. The ketone orients itself to minimize steric interactions between its larger substituent and the substituents on the catalyst.[8][9]
-
Intramolecular Hydride Transfer: A hydride from the coordinated borane is transferred to the carbonyl carbon of the ketone through a six-membered ring transition state.[7][9] This intramolecular transfer occurs on a specific face of the ketone, dictated by the chirality of the catalyst, leading to the formation of a chiral alkoxyborane intermediate.
-
Catalyst Regeneration and Product Formation: The alkoxyborane intermediate dissociates, regenerating the catalyst for the next catalytic cycle. The product alkoxyborane is then hydrolyzed during workup to yield the desired chiral alcohol.[7]
Experimental Protocols
The success of the CBS reduction is highly dependent on the reaction conditions, particularly the exclusion of moisture.[7] Therefore, all reactions should be carried out under an inert atmosphere (e.g., argon or nitrogen) using anhydrous solvents.
2.1. General Experimental Workflow
The general workflow for a CBS reduction experiment is outlined below. Specific details for different substrate classes are provided in the subsequent sections.
2.2. Protocol for the Reduction of an Aryl Alkyl Ketone: Acetophenone
This protocol describes the enantioselective reduction of acetophenone to (R)-1-phenylethanol.
-
Materials:
-
(R)-2-Methyl-CBS-oxazaborolidine (1 M in toluene)
-
Borane-tetrahydrofuran complex (1 M in THF)
-
Acetophenone
-
Anhydrous tetrahydrofuran (THF)
-
Methanol
-
1 M Hydrochloric acid (HCl)
-
Saturated aqueous sodium bicarbonate (NaHCO₃)
-
Brine
-
Anhydrous sodium sulfate (Na₂SO₄)
-
-
Procedure:
-
To a flame-dried round-bottom flask under an argon atmosphere, add (R)-2-Methyl-CBS-oxazaborolidine (0.1 mmol, 0.1 eq) and anhydrous THF (5 mL).
-
Cool the solution to 0 °C and add borane-THF complex (0.6 mL, 0.6 mmol, 0.6 eq) dropwise. Stir the mixture for 10 minutes at 0 °C.
-
In a separate flask, dissolve acetophenone (1.0 mmol, 1.0 eq) in anhydrous THF (5 mL).
-
Add the acetophenone solution dropwise to the catalyst solution at 0 °C over 15 minutes.
-
Stir the reaction mixture at room temperature and monitor the progress by thin-layer chromatography (TLC).
-
Upon completion, cool the reaction to 0 °C and slowly quench by the dropwise addition of methanol (2 mL).
-
Add 1 M HCl (5 mL) and stir for 30 minutes.
-
Extract the mixture with ethyl acetate (3 x 15 mL).
-
Wash the combined organic layers with saturated aqueous NaHCO₃ (15 mL) and brine (15 mL).
-
Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.
-
Purify the crude product by flash column chromatography on silica gel to afford (R)-1-phenylethanol.
-
Determine the enantiomeric excess by chiral HPLC or GC analysis.
-
2.3. Protocol for the Reduction of an α,β-Unsaturated Ketone
This protocol is adapted from the reduction of a cyclopentenone derivative.[7]
-
Materials:
-
α,β-Unsaturated ketone (e.g., cyclopentenone derivative)
-
(R)-2-Methyl-CBS-oxazaborolidine (1 M in toluene)
-
Catecholborane (1 M in THF)
-
Anhydrous toluene
-
Saturated aqueous sodium bicarbonate (NaHCO₃)
-
2 M Sodium hydroxide (NaOH)
-
Brine
-
Anhydrous sodium sulfate (Na₂SO₄)
-
Diethyl ether (Et₂O)
-
-
Procedure:
-
Dissolve the cyclopentenone (1.0 eq) in anhydrous toluene and cool the solution to -78 °C under an argon atmosphere.
-
Add (R)-2-methyl-CBS-oxazaborolidine (0.2 eq) and stir the mixture for 5 minutes at -78 °C.
-
Slowly add a solution of catecholborane (1.8 eq) and stir the reaction mixture for 24 hours at -78 °C.
-
Quench the reaction with saturated aqueous NaHCO₃.
-
Extract the resulting mixture with Et₂O.
-
Wash the combined organic extracts sequentially with 2.0 M NaOH and brine.
-
Dry the organic layer over Na₂SO₄, filter, and concentrate under reduced pressure.
-
Purify the product by flash column chromatography.
-
Substrate Scope and Representative Data
The CBS reduction is effective for a wide range of prochiral ketones. The enantioselectivity is generally highest for ketones with significant steric differentiation between the two substituents attached to the carbonyl group.
| Substrate | Catalyst (Enantiomer) | Reducing Agent | Solvent | Temp. (°C) | Yield (%) | e.e. (%) |
| Acetophenone | (R)-Me-CBS | BH₃·THF | THF | RT | 95 | 97 (R) |
| Propiophenone | (S)-Me-CBS | BH₃·THF | THF | RT | 92 | 96 (S) |
| α-Tetralone | (R)-Me-CBS | BH₃·THF | THF | RT | 90 | 95 (R) |
| 2-Butanone | (S)-Me-CBS | BH₃·THF | THF | -30 | 85 | 87 (S) |
| Cyclohexyl methyl ketone | (R)-Me-CBS | BH₃·THF | THF | 0 | 91 | 94 (R) |
| Benzophenone | (S)-Me-CBS | BH₃·THF | THF | RT | 88 | 91 (S) |
| 4-Phenyl-3-butyn-2-one | (R)-Me-CBS | BH₃·THF | THF | -78 | 85 | 98 (R) |
| Chalcone | (S)-Me-CBS | Catecholborane | Toluene | -78 | 90 | 92 (S) |
Note: RT = Room Temperature. The enantiomer of the product is dependent on the enantiomer of the catalyst used. (R)-CBS catalyst generally affords the (R)-alcohol, and (S)-CBS catalyst affords the (S)-alcohol.
Troubleshooting and Key Considerations
-
Anhydrous Conditions: The presence of water can significantly decrease the enantioselectivity of the reaction.[7] Ensure all glassware is flame-dried and solvents are anhydrous.
-
Purity of Reagents: The purity of the borane reagent is crucial. Commercially available solutions can sometimes contain borohydride species that lead to non-selective reduction.
-
Temperature Control: The reaction temperature can have a significant impact on the enantiomeric excess. Lower temperatures generally lead to higher enantioselectivity.
-
Rate of Addition: Slow, dropwise addition of the ketone to the catalyst-borane complex is important to maintain catalytic turnover and prevent background reduction.
-
Catalyst Loading: While catalytic amounts are sufficient, the optimal catalyst loading may vary depending on the substrate and should be optimized for each specific reaction.
Conclusion
The Corey-Bakshi-Shibata reduction is a robust and reliable method for the asymmetric synthesis of chiral alcohols. Its broad substrate scope, high enantioselectivity, and predictable stereochemical outcome have established it as a cornerstone of modern organic synthesis. By carefully controlling the reaction conditions and understanding the underlying mechanism, researchers can effectively utilize this powerful tool in the development of new pharmaceuticals and other valuable chiral compounds.
References
- 1. Corey-Bakshi-Shibata Reduction [organic-chemistry.org]
- 2. Corey-Bakshi-Shibata (CBS) Reduction | Chem-Station Int. Ed. [en.chem-station.com]
- 3. grokipedia.com [grokipedia.com]
- 4. alfa-chemistry.com [alfa-chemistry.com]
- 5. uwindsor.ca [uwindsor.ca]
- 6. Enantioselective reduction of ketones - Wikipedia [en.wikipedia.org]
- 7. Corey-Bakshi-Shibata Reduction: Mechanism & Examples | NROChemistry [nrochemistry.com]
- 8. Corey–Itsuno reduction - Wikipedia [en.wikipedia.org]
- 9. youtube.com [youtube.com]
Application Notes and Protocols for the Production of (S)-1-(3-fluorophenyl)ethanol via Whole-Cell Biocatalysis
Audience: Researchers, scientists, and drug development professionals.
Introduction
Optically pure chiral alcohols are critical building blocks in the pharmaceutical industry for the synthesis of active pharmaceutical ingredients (APIs). (S)-1-(3-fluorophenyl)ethanol is a key chiral intermediate used in the manufacturing of various drugs. Traditional chemical synthesis of such compounds often involves harsh reaction conditions, expensive metal catalysts, and complex purification steps to resolve racemic mixtures. Whole-cell biocatalysis presents a green, efficient, and highly selective alternative.[1][2] This approach utilizes microorganisms, often recombinant Escherichia coli, engineered to overexpress specific enzymes like carbonyl reductases. These biocatalysts can perform asymmetric reduction of the corresponding prochiral ketone, 3-fluoroacetophenone, to yield the desired (S)-enantiomer with high conversion and excellent enantiomeric excess (e.e.).[3][4]
The primary advantages of using whole cells over isolated enzymes include the elimination of tedious enzyme purification, inherent cofactor regeneration systems, and enhanced enzyme stability within the cellular environment.[5][6][7] The cell's metabolic machinery, often supplemented with a simple co-substrate like glucose or isopropanol, continuously regenerates the expensive nicotinamide cofactor (NADPH or NADH) required by the reductase, making the process economically viable.[3][8]
These application notes provide a comprehensive overview and detailed protocols for the preparation of this compound using a recombinant E. coli whole-cell biocatalyst.
Principle of the Method
The core of the process is the asymmetric reduction of 3-fluoroacetophenone catalyzed by a carbonyl reductase enzyme expressed within a whole-cell biocatalyst (e.g., recombinant E. coli). The reductase transfers a hydride ion from a nicotinamide cofactor (NAD(P)H) to the carbonyl group of the ketone, generating the chiral alcohol. To sustain the reaction, the oxidized cofactor (NAD(P)⁺) must be continuously regenerated back to its reduced form. This is achieved by the host cell's metabolism, which utilizes a co-substrate, such as glucose, to provide the necessary reducing power.
References
- 1. New Anti-Prelog Stereospecific Whole-Cell Biocatalyst for Asymmetric Reduction of Prochiral Ketones - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Apple Academic Press [appleacademicpress.com]
- 3. Effective asymmetric preparation of (R)-1-[3-(trifluoromethyl)phenyl]ethanol with recombinant E. coli whole cells in an aqueous Tween-20/natural deep eutectic solvent solution - PMC [pmc.ncbi.nlm.nih.gov]
- 4. mdpi.com [mdpi.com]
- 5. benchchem.com [benchchem.com]
- 6. Green and scalable synthesis of chiral aromatic alcohols through an efficient biocatalytic system - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Whole cell biocatalysts: essential workers from Nature to the industry - PMC [pmc.ncbi.nlm.nih.gov]
- 8. scispace.com [scispace.com]
Scale-Up Synthesis of Enantiomerically Pure (S)-1-(3-Fluorophenyl)ethanol: Application Notes and Protocols
For Researchers, Scientists, and Drug Development Professionals
Abstract
Enantiomerically pure (S)-1-(3-Fluorophenyl)ethanol is a critical chiral building block in the synthesis of various pharmaceutical compounds. Its stereocenter demands precise control during synthesis to ensure the desired pharmacological activity and to minimize potential side effects associated with the unwanted enantiomer. This document provides detailed application notes and scalable protocols for the synthesis of this compound via three primary methodologies: biocatalytic asymmetric reduction of 3-fluoroacetophenone, asymmetric transfer hydrogenation, and enzymatic kinetic resolution of the racemic alcohol. The protocols are designed to be robust and scalable for laboratory and pilot-plant production.
Introduction
The synthesis of single-enantiomer chiral alcohols is a cornerstone of modern medicinal chemistry and drug development. This compound, in particular, serves as a key intermediate for several active pharmaceutical ingredients (APIs). The methods presented herein offer distinct advantages and are selected for their high enantioselectivity, yield, and potential for scale-up. Biocatalytic methods are highlighted for their green chemistry profile and high selectivity. Asymmetric transfer hydrogenation provides a rapid and efficient chemical route, while enzymatic kinetic resolution offers a classic and effective approach to resolving racemic mixtures.
Comparative Data of Synthetic Strategies
The following table summarizes the key performance indicators for the different synthetic approaches to this compound, based on literature data for the target molecule or closely related analogs.
| Synthetic Strategy | Catalyst/Enzyme | Substrate | Typical Yield (%) | Enantiomeric Excess (ee, %) | Key Advantages |
| Biocatalytic Asymmetric Reduction | Ketoreductase (KRED) / Whole Cells (e.g., Alternaria alternata) | 3-Fluoroacetophenone | >95 | >99 | High enantioselectivity, mild reaction conditions, environmentally friendly. |
| Asymmetric Transfer Hydrogenation | Ru(II) or Ir(III) complexes with chiral ligands | 3-Fluoroacetophenone | ~99 | up to 99 | High conversion, fast reaction times, well-established methodology. |
| Enzymatic Kinetic Resolution | Lipase (e.g., Candida antarctica Lipase B) | (±)-1-(3-Fluorophenyl)ethanol | ~50 (for the desired enantiomer) | >99 | High enantioselectivity, access to both enantiomers. |
Method 1: Biocatalytic Asymmetric Reduction of 3-Fluoroacetophenone
This method utilizes a ketoreductase (KRED) enzyme, either as an isolated enzyme or within a whole-cell system, to stereoselectively reduce the prochiral ketone, 3-fluoroacetophenone, to the desired (S)-alcohol. This approach is often favored for its exceptional enantioselectivity and sustainable nature.
Logical Workflow for Biocatalytic Reduction
Caption: Workflow for biocatalytic synthesis.
Experimental Protocol: Scale-Up Bioreduction
Materials:
-
3-Fluoroacetophenone (99%)
-
Recombinant E. coli cells expressing a suitable (S)-selective ketoreductase
-
Glucose (or other suitable co-substrate for cofactor regeneration)
-
Phosphate buffer (e.g., 100 mM, pH 7.0)
-
Antifoam agent
-
Ethyl acetate (for extraction)
-
Sodium sulfate (for drying)
-
Fermentor (e.g., 10 L working volume)
Procedure:
-
Biocatalyst Preparation: Culture the recombinant E. coli cells in a suitable growth medium until the desired cell density is reached. Harvest the cells by centrifugation and wash with phosphate buffer.
-
Reaction Setup: In a 10 L fermentor, prepare a reaction mixture containing 8 L of 100 mM phosphate buffer (pH 7.0), the washed cell pellet (to a final concentration of e.g., 50 g/L wet cell weight), glucose (e.g., 1.5 eq relative to substrate), and a few drops of antifoam agent.
-
Substrate Addition: Dissolve 3-fluoroacetophenone in a minimal amount of a water-miscible co-solvent (e.g., isopropanol) and add it to the fermentor to a final concentration of, for example, 100 mM.
-
Bioreduction: Maintain the reaction at a controlled temperature (e.g., 30 °C) and with gentle agitation (e.g., 200 rpm). Monitor the progress of the reaction by taking periodic samples and analyzing them by GC or HPLC.
-
Work-up and Extraction: Once the reaction is complete (typically 12-24 hours), cool the mixture and separate the cells by centrifugation or filtration. Extract the supernatant with ethyl acetate (3 x 4 L).
-
Purification: Combine the organic extracts, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to obtain the crude this compound. Purify the crude product by column chromatography on silica gel.
-
Analysis: Determine the enantiomeric excess of the purified product by chiral HPLC analysis.
Method 2: Asymmetric Transfer Hydrogenation
Asymmetric transfer hydrogenation (ATH) is a powerful chemical method for the enantioselective reduction of ketones. It typically employs a ruthenium or iridium catalyst with a chiral ligand and a hydrogen donor, such as isopropanol or formic acid.
Signaling Pathway for Catalytic Cycle
Caption: Asymmetric transfer hydrogenation cycle.
Experimental Protocol: Scale-Up ATH
Materials:
-
3-Fluoroacetophenone (99%)
-
[RuCl₂(p-cymene)]₂ or a similar precursor
-
(1S,2S)-(+)-N-(p-Toluenesulfonyl)-1,2-diphenylethylenediamine ((S,S)-TsDPEN) or other suitable chiral ligand
-
Isopropanol (anhydrous)
-
Potassium hydroxide or sodium isopropoxide (as a base)
-
Nitrogen or Argon atmosphere
-
Glass reactor (e.g., 5 L) equipped with a mechanical stirrer and temperature control
Procedure:
-
Catalyst Preparation (in situ): In the 5 L reactor under an inert atmosphere, dissolve [RuCl₂(p-cymene)]₂ and (S,S)-TsDPEN (in a 1:2.2 molar ratio of Ru dimer to ligand) in anhydrous isopropanol (2 L). Stir the mixture at room temperature for 30 minutes to form the active catalyst.
-
Reaction Initiation: To the catalyst solution, add a solution of potassium hydroxide in isopropanol (e.g., 0.1 M solution, to a final catalyst:base ratio of 1:2). Then, add 3-fluoroacetophenone (e.g., 1 mol).
-
Reduction: Heat the reaction mixture to a specified temperature (e.g., 40-60 °C) and stir vigorously. Monitor the reaction progress by TLC or GC.
-
Quenching and Work-up: After completion (typically 1-4 hours), cool the reaction to room temperature and quench by adding water.
-
Extraction and Purification: Extract the product with a suitable organic solvent (e.g., dichloromethane or ethyl acetate). Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure. Purify the resulting oil by vacuum distillation or column chromatography.
-
Analysis: Determine the enantiomeric excess by chiral HPLC.
Method 3: Enzymatic Kinetic Resolution of (±)-1-(3-Fluorophenyl)ethanol
Kinetic resolution is a process where one enantiomer of a racemic mixture reacts faster than the other in the presence of a chiral catalyst, in this case, a lipase. This method allows for the separation of the two enantiomers.
Logical Relationship in Kinetic Resolution
Caption: Enzymatic kinetic resolution process.
Experimental Protocol: Scale-Up Kinetic Resolution
Materials:
-
(±)-1-(3-Fluorophenyl)ethanol (racemic)
-
Immobilized Candida antarctica Lipase B (CAL-B, e.g., Novozym 435)
-
Vinyl acetate (as acyl donor)
-
Anhydrous organic solvent (e.g., toluene or hexane)
-
Glass reactor (e.g., 5 L) with mechanical stirring and temperature control
Procedure:
-
Reaction Setup: To the 5 L reactor, add racemic 1-(3-fluorophenyl)ethanol (e.g., 1 mol), anhydrous toluene (3 L), and vinyl acetate (0.6 eq, to target ~50% conversion).
-
Enzymatic Resolution: Add immobilized CAL-B (e.g., 10% w/w of the substrate) to the mixture. Stir the reaction at a controlled temperature (e.g., 40 °C).
-
Monitoring: Monitor the conversion by taking samples periodically and analyzing them by GC. The goal is to stop the reaction as close to 50% conversion as possible to maximize the enantiomeric excess of both the remaining alcohol and the formed ester.
-
Enzyme Recovery: Once ~50% conversion is reached, stop the reaction and recover the immobilized enzyme by filtration. The enzyme can often be washed and reused.
-
Separation and Purification: Concentrate the filtrate under reduced pressure. The resulting mixture of this compound and (R)-1-(3-fluorophenyl)acetate can be separated by column chromatography or vacuum distillation.
-
Hydrolysis of the Ester (Optional): The separated (R)-ester can be hydrolyzed back to (R)-1-(3-fluorophenyl)ethanol using a base (e.g., NaOH) in a methanol/water mixture, providing access to the other enantiomer.
-
Analysis: Determine the enantiomeric excess of the separated (S)-alcohol and the hydrolyzed (R)-alcohol by chiral HPLC.
Conclusion
The choice of synthetic route for the scale-up production of enantiomerically pure this compound depends on several factors, including the desired scale, cost considerations, available equipment, and environmental impact. Biocatalytic reduction offers a highly selective and green approach, while asymmetric transfer hydrogenation provides a rapid and high-yielding chemical alternative. Enzymatic kinetic resolution is a robust method that allows for the separation of both enantiomers from a racemic starting material. The protocols provided herein serve as a detailed guide for researchers and professionals in the pharmaceutical industry to produce this valuable chiral intermediate efficiently and with high optical purity.
Derivatization of (S)-1-(3-Fluorophenyl)ethanol for further synthetic transformations
Application Notes and Protocols: Derivatization of (S)-1-(3-Fluorophenyl)ethanol
Audience: Researchers, scientists, and drug development professionals.
Introduction: this compound is a valuable chiral building block in the synthesis of pharmaceuticals and other bioactive molecules. Its hydroxyl group, however, is a poor leaving group, necessitating derivatization to enable further synthetic transformations such as nucleophilic substitution, elimination, or coupling reactions. These application notes provide detailed protocols for key derivatization strategies that activate the hydroxyl group, allowing for the construction of more complex molecular architectures with control over stereochemistry.
Application Note 1: Conversion to a Sulfonate Ester for Nucleophilic Substitution
Principle: Converting the hydroxyl group of this compound into a sulfonate ester, such as a tosylate (-OTs) or mesylate (-OMs), transforms it into an excellent leaving group.[1][2] This reaction proceeds with the retention of the original stereochemistry at the chiral center because the carbon-oxygen bond of the alcohol is not broken during the process.[3] The resulting sulfonate ester is highly susceptible to displacement by a wide range of nucleophiles via an S_N2 mechanism, which leads to an inversion of stereochemistry at the reaction center.
Experimental Protocol: Tosylation of this compound
Materials:
-
This compound
-
p-Toluenesulfonyl chloride (TsCl)
-
Pyridine (anhydrous)
-
Dichloromethane (DCM, anhydrous)
-
1 M Hydrochloric acid (HCl)
-
Saturated sodium bicarbonate (NaHCO₃) solution
-
Brine (saturated NaCl solution)
-
Anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄)
-
Round-bottom flask, magnetic stirrer, ice bath, separatory funnel, rotary evaporator.
Procedure:
-
Dissolve this compound (1.0 eq) in anhydrous dichloromethane (approx. 0.2 M solution) in a round-bottom flask under an inert atmosphere (e.g., nitrogen or argon).
-
Cool the solution to 0 °C using an ice bath.
-
Add anhydrous pyridine (1.5 eq) to the solution, followed by the slow, portion-wise addition of p-toluenesulfonyl chloride (1.2 eq). Pyridine acts as a base to neutralize the HCl generated during the reaction.[2][3]
-
Stir the reaction mixture at 0 °C for 30 minutes, and then allow it to warm to room temperature. Continue stirring for 12-16 hours, monitoring the reaction progress by Thin Layer Chromatography (TLC).
-
Upon completion, quench the reaction by slowly adding 1 M HCl.
-
Transfer the mixture to a separatory funnel and extract the aqueous layer with DCM (2x).
-
Combine the organic layers and wash successively with 1 M HCl, saturated NaHCO₃ solution, and brine.
-
Dry the organic layer over anhydrous MgSO₄ or Na₂SO₄, filter, and concentrate the solvent under reduced pressure using a rotary evaporator.
-
Purify the crude product by flash column chromatography on silica gel to yield the desired (S)-1-(3-Fluorophenyl)ethyl p-toluenesulfonate.
Application Note 2: Stereochemical Inversion via the Mitsunobu Reaction
Principle: The Mitsunobu reaction is a powerful method for converting primary and secondary alcohols into a variety of functional groups, including esters, ethers, and azides, with complete inversion of stereochemistry.[4][5][6] The reaction utilizes triphenylphosphine (PPh₃) and an azodicarboxylate, such as diethyl azodicarboxylate (DEAD) or diisopropyl azodicarboxylate (DIAD).[4] The alcohol's oxygen is activated by the PPh₃/DEAD reagent system, making it a good leaving group for a subsequent S_N2 attack by a suitable acidic nucleophile (pKa < 13).[4][5]
Experimental Protocol: Mitsunobu Esterification with Benzoic Acid
Materials:
-
This compound
-
Triphenylphosphine (PPh₃)
-
Benzoic acid
-
Diisopropyl azodicarboxylate (DIAD) or Diethyl azodicarboxylate (DEAD)
-
Tetrahydrofuran (THF, anhydrous)
-
Ethyl acetate (EtOAc)
-
Saturated sodium bicarbonate (NaHCO₃) solution
-
Brine
-
Anhydrous sodium sulfate (Na₂SO₄)
-
Round-bottom flask, magnetic stirrer, ice bath, syringe, separatory funnel, rotary evaporator.
Procedure:
-
In a round-bottom flask under an inert atmosphere, dissolve this compound (1.0 eq), benzoic acid (1.2 eq), and triphenylphosphine (1.5 eq) in anhydrous THF.[7]
-
Cool the solution to 0 °C in an ice bath.
-
Slowly add DIAD (1.5 eq) dropwise via syringe to the stirred solution. Maintain the temperature at 0 °C during the addition.[7]
-
After the addition is complete, allow the reaction mixture to warm to room temperature and stir for 6-12 hours. Monitor the reaction by TLC for the consumption of the starting alcohol.
-
Once the reaction is complete, remove the THF under reduced pressure.
-
Dilute the residue with ethyl acetate and wash with saturated NaHCO₃ solution (to remove unreacted benzoic acid) and brine.
-
A major byproduct, triphenylphosphine oxide, may precipitate and can be removed by filtration.[7]
-
Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate in vacuo.
-
Purify the crude product by flash column chromatography to afford the inverted ester, (R)-1-(3-Fluorophenyl)ethyl benzoate.
Data Summary
The choice of derivatization method depends on the desired synthetic outcome, particularly concerning the stereochemistry of the product.
| Derivatization Method | Reagents | Purpose | Stereochemical Outcome | Typical Yield |
| Tosylation | TsCl, Pyridine | Convert -OH to a good leaving group (-OTs) | Retention | 85-95% |
| Mitsunobu Reaction | PPh₃, DIAD/DEAD, Nucleophile (e.g., R-COOH) | Introduce nucleophile with stereochemical inversion | Inversion | 70-90% |
| Williamson Ether Synthesis | NaH, then R-X (e.g., CH₃I) | Form an ether (-OR) | Retention | 60-85% |
| Conversion to Alkyl Halide | SOCl₂, Pyridine | Convert -OH to a good leaving group (-Cl) | Inversion | 75-90% |
Synthetic Workflow Visualization
The following diagram illustrates the derivatization pathways for this compound and subsequent potential transformations.
References
- 1. Alcohols in Substitution Reactions with Tons of Practice Problems - Chemistry Steps [chemistrysteps.com]
- 2. Video: Conversion of Alcohols to Alkyl Halides [jove.com]
- 3. m.youtube.com [m.youtube.com]
- 4. Mitsunobu reaction - Wikipedia [en.wikipedia.org]
- 5. glaserr.missouri.edu [glaserr.missouri.edu]
- 6. Mitsunobu Reaction [organic-chemistry.org]
- 7. organic-synthesis.com [organic-synthesis.com]
Troubleshooting & Optimization
Improving enantioselectivity in the asymmetric synthesis of (S)-1-(3-Fluorophenyl)ethanol
This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) for improving enantioselectivity in the asymmetric synthesis of (S)-1-(3-Fluorophenyl)ethanol.
Frequently Asked Questions (FAQs)
Q1: What are the primary catalytic strategies for the asymmetric synthesis of this compound?
A1: The two main strategies for the asymmetric synthesis of this compound from 3'-fluoroacetophenone are:
-
Biocatalytic Asymmetric Reduction: This method utilizes enzymes, typically ketoreductases (KREDs) or whole-cell systems (e.g., Lactobacillus kefir, E. coli), to catalyze the enantioselective reduction of the ketone. These reactions are known for their high selectivity under mild conditions.
-
Asymmetric (Transfer) Hydrogenation: This approach employs chiral metal catalysts, such as those based on Ruthenium (Ru), Rhodium (Rh), or Iridium (Ir), with chiral ligands. Asymmetric transfer hydrogenation often uses a hydrogen donor like 2-propanol or formic acid, while asymmetric hydrogenation uses molecular hydrogen (H₂).
Q2: What are the key challenges in achieving high enantioselectivity for this synthesis?
A2: Key challenges include:
-
Achieving High Enantiomeric Excess (ee): Obtaining a high ee is often sensitive to subtle changes in reaction parameters such as temperature, solvent, and pH.
-
Catalyst/Enzyme Activity and Stability: Both chemical catalysts and enzymes can exhibit low activity or stability under non-optimal conditions, leading to poor conversions. Catalyst deactivation during the reaction can also be an issue.
-
Substrate and Product Inhibition: In biocatalytic reductions, high concentrations of the substrate (3'-fluoroacetophenone) or the product alcohol can inhibit the enzyme, reducing the reaction rate and overall efficiency.
-
Cofactor Regeneration: Biocatalytic reductions using isolated enzymes require the regeneration of expensive cofactors like NAD(P)H. Whole-cell systems can regenerate cofactors internally, but the efficiency can vary.
-
Purification: Separating the desired (S)-alcohol from the unreacted ketone, the minor (R)-enantiomer, and catalyst or enzyme residues can be challenging.
Q3: How does the fluorine substituent on the aromatic ring affect the asymmetric reduction?
A3: The electron-withdrawing nature of the fluorine atom can influence the electronic properties of the ketone, potentially affecting its reactivity and interaction with the catalyst's active site. This can impact both the reaction rate and the enantioselectivity compared to the reduction of unsubstituted acetophenone.
Troubleshooting Guides
Issue 1: Low Enantiomeric Excess (ee)
Question: My asymmetric reduction of 3'-fluoroacetophenone is resulting in a low enantiomeric excess (ee). What are the potential causes and how can I improve the stereoselectivity?
Answer: Low enantioselectivity is a common issue that can be addressed by systematically evaluating several factors.
Troubleshooting Workflow for Low Enantioselectivity
Caption: Troubleshooting logic for low enantiomeric excess.
Potential Causes and Solutions:
| Potential Cause | Suggested Solutions |
| High Reaction Temperature | Lowering the reaction temperature often increases enantioselectivity, as it enhances the energy difference between the diastereomeric transition states. |
| Suboptimal Solvent | The solvent can significantly influence catalyst/enzyme conformation and stability. Screen a range of solvents with varying polarities. For biocatalysis, consider using aqueous buffer systems with co-solvents. |
| Incorrect Catalyst/Ligand or Enzyme | The choice of chiral ligand (for chemocatalysis) or enzyme variant (for biocatalysis) is crucial. Screen a library of catalysts or enzymes to find the one best suited for 3'-fluoroacetophenone. |
| Moisture or Air Contamination | For chemocatalytic hydrogenations, moisture and oxygen can deactivate the catalyst and lead to a non-selective background reaction. Ensure all reagents and solvents are dry and the reaction is performed under an inert atmosphere (e.g., Argon or Nitrogen). |
| Suboptimal pH (Biocatalysis) | The pH of the reaction medium affects the enzyme's activity and stability. Optimize the pH of the buffer system for the specific ketoreductase being used. |
| Product Racemization | The product alcohol may racemize under certain conditions (e.g., harsh work-up). Analyze the ee at different time points to check for product stability and consider a milder work-up procedure. |
Issue 2: Low or No Conversion
Question: My reaction is not proceeding to completion or is very slow. What are the potential causes and how can I improve the conversion?
Answer: Poor conversion is often related to catalyst/enzyme activity, reaction conditions, or impurities.
Troubleshooting Workflow for Low Conversion
Caption: Troubleshooting logic for low reaction conversion.
Potential Causes and Solutions:
| Potential Cause | Suggested Solutions |
| Catalyst/Enzyme Deactivation | The catalyst or enzyme may be inactive or may have deactivated during the reaction. For air-sensitive catalysts, ensure proper handling under an inert atmosphere. For enzymes, check for denaturation due to temperature or pH extremes. |
| Impure Substrate or Solvent | Impurities in the 3'-fluoroacetophenone or the solvent can act as catalyst poisons. Purify the substrate and use high-purity, dry solvents. |
| Insufficient Hydrogen Pressure (Asymmetric Hydrogenation) | Ensure the hydrogen pressure is at the recommended level for the specific catalyst system and that the reactor is properly sealed. |
| Inefficient Cofactor Regeneration (Biocatalysis) | If using an isolated ketoreductase, the cofactor regeneration system (e.g., glucose/glucose dehydrogenase or isopropanol/alcohol dehydrogenase) may not be efficient enough. Ensure the co-substrate and regeneration enzyme are active and in sufficient concentration. |
| Substrate/Product Inhibition (Biocatalysis) | High concentrations of 3'-fluoroacetophenone or the product alcohol can inhibit the enzyme. Consider substrate feeding strategies or in-situ product removal to maintain low concentrations. |
| Mass Transfer Limitations (Whole-Cell Biocatalysis) | In whole-cell systems, the transport of the substrate and product across the cell membrane can be a limiting factor. The use of surfactants or cell permeabilizing agents can sometimes improve reaction rates. |
Data Presentation
The following tables summarize representative data for the asymmetric synthesis of this compound to facilitate comparison between different catalytic systems.
Table 1: Biocatalytic Reduction of 3'-Fluoroacetophenone
| Enzyme/Microorganism | Co-substrate | Temp (°C) | Time (h) | Conversion (%) | ee (%) | Configuration |
| Lactobacillus kefir | Glucose | 30 | 24 | >95 | >99 | (S) |
| Recombinant E. coli with KRED | Isopropanol | 35 | 12 | 98 | >99 | (S) |
| Carbonyl Reductase | NADPH | 30 | 18 | 92 | >99.9 | (R)[1] |
Table 2: Chemocatalytic Asymmetric Hydrogenation of 3'-Fluoroacetophenone
| Catalyst | Ligand | H₂ Pressure (bar) | Temp (°C) | Time (h) | Conversion (%) | ee (%) | Configuration |
| [RuCl₂(p-cymene)]₂ | (S,S)-TsDPEN | (Transfer) | 28 | 4 | >99 | 97 | (S) |
| Rh(I)-complex | Chiral diphosphine | 20 | 50 | 12 | 95 | 98 | (S) |
| Ir(I)-complex | Chiral P,N-ligand | 50 | 60 | 24 | 92 | 96 | (S) |
Experimental Protocols
Protocol 1: Biocatalytic Reduction using Lactobacillus kefir (Whole-Cell)
This protocol describes a general procedure for the whole-cell biocatalytic reduction of 3'-fluoroacetophenone.
Workflow for Biocatalytic Reduction
Caption: General workflow for whole-cell biocatalytic reduction.
Materials:
-
Lactobacillus kefir cells
-
3'-Fluoroacetophenone
-
Glucose (or other co-substrate)
-
Phosphate buffer (e.g., 0.1 M, pH 7.0)
-
Organic solvent for extraction (e.g., ethyl acetate)
-
Anhydrous sodium sulfate
Procedure:
-
Cell Culture: Cultivate Lactobacillus kefir in an appropriate growth medium until the desired cell density is reached.
-
Cell Harvesting: Harvest the cells by centrifugation and wash them with phosphate buffer to remove residual media components.
-
Reaction Setup: Resuspend the washed cells in the phosphate buffer in a reaction vessel.
-
Substrate Addition: Add glucose (as a co-substrate for cofactor regeneration) and 3'-fluoroacetophenone to the cell suspension. The substrate can be added neat or as a solution in a water-miscible solvent to improve solubility.
-
Incubation: Incubate the reaction mixture at a controlled temperature (e.g., 30°C) with gentle agitation for 24-48 hours.
-
Work-up: After the reaction, saturate the aqueous phase with NaCl and extract the mixture with ethyl acetate. Combine the organic layers and dry over anhydrous sodium sulfate.
-
Purification and Analysis: Remove the solvent under reduced pressure. Purify the crude product by column chromatography on silica gel if necessary. Determine the conversion and enantiomeric excess by chiral HPLC or GC analysis.
Protocol 2: Asymmetric Transfer Hydrogenation using a Ru-Catalyst
This protocol outlines a general procedure for the asymmetric transfer hydrogenation of 3'-fluoroacetophenone.
Workflow for Asymmetric Transfer Hydrogenation
Caption: General workflow for asymmetric transfer hydrogenation.
Materials:
-
[RuCl₂(p-cymene)]₂
-
(S,S)-TsDPEN (or another suitable chiral ligand)
-
3'-Fluoroacetophenone
-
2-Propanol (as both solvent and hydrogen donor)
-
Base (e.g., KOH or t-BuOK)
-
Inert gas (Argon or Nitrogen)
Procedure:
-
Catalyst Pre-formation: In a Schlenk flask under an inert atmosphere, dissolve the Ruthenium precursor and the chiral ligand in anhydrous 2-propanol. Stir the mixture at room temperature for 20-30 minutes to form the active catalyst.
-
Reaction Setup: To the catalyst solution, add the base followed by 3'-fluoroacetophenone.
-
Reaction: Heat the reaction mixture to the desired temperature (e.g., 40-80°C) and stir for the required time (typically 2-24 hours).
-
Monitoring: Monitor the progress of the reaction by TLC or GC.
-
Work-up: After completion, cool the reaction to room temperature and quench with water. Extract the product with an organic solvent (e.g., diethyl ether or ethyl acetate).
-
Purification and Analysis: Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure. Purify the crude product by flash column chromatography. Determine the enantiomeric excess of the purified product using chiral HPLC or GC.
References
Troubleshooting low yields in the enzymatic resolution of fluorinated alcohols
Welcome to the Technical Support Center for the enzymatic resolution of fluorinated alcohols. This resource is designed for researchers, scientists, and drug development professionals to troubleshoot common issues leading to low yields and obtain guidance on optimizing their experimental protocols.
Frequently Asked Questions (FAQs)
Q1: My enzymatic resolution of a fluorinated alcohol is resulting in a low yield. What are the most common causes?
A1: Low yields in the enzymatic resolution of fluorinated alcohols can stem from several factors. The most common issues include:
-
Enzyme Inhibition: Fluorinated compounds can act as inhibitors to lipases, the enzymes commonly used for these resolutions. The high electronegativity of fluorine can alter the substrate's binding affinity to the enzyme's active site, potentially leading to competitive, non-competitive, or mixed inhibition.[1]
-
Suboptimal Reaction Conditions: The choice of solvent, temperature, pH, and acyl donor significantly impacts enzyme activity and stability. An inappropriate reaction environment can drastically reduce the conversion rate.[2]
-
Poor Substrate Solubility: Fluorinated alcohols may have limited solubility in common organic solvents, leading to a reduced concentration of the substrate available to the enzyme.
-
Enzyme Deactivation: The enzyme may be denaturing over the course of the reaction due to factors like temperature, pH, or the presence of inhibitory products or byproducts.
-
Incorrect Enzyme Choice: The selected lipase may not have sufficient activity or enantioselectivity for your specific fluorinated alcohol.
Q2: How can I determine if my enzyme is being inhibited by the fluorinated substrate?
A2: Enzyme inhibition can be investigated by studying the reaction kinetics. A common approach is to measure the initial reaction rates at varying substrate concentrations and plot the data using a Lineweaver-Burk plot. The pattern of the plot with and without a potential inhibitor can help distinguish between competitive, non-competitive, and mixed inhibition. A significant decrease in reaction rate with increasing substrate concentration (substrate inhibition) is a strong indicator.
Q3: Can the choice of acyl donor impact the reaction yield?
A3: Absolutely. The acyl donor plays a crucial role in the transesterification reaction. Activated acyl donors like vinyl esters (e.g., vinyl acetate, vinyl butanoate) are often preferred as they generate a vinyl alcohol intermediate which tautomerizes to a ketone, shifting the reaction equilibrium towards the product side and preventing the reverse reaction.[2] The nature of the acyl donor can also affect the enzyme's enantioselectivity.
Q4: Is a 50% yield the maximum I can expect in a kinetic resolution?
A4: In a standard kinetic resolution of a racemic mixture, the theoretical maximum yield for a single enantiomer is 50%, as the enzyme selectively reacts with one enantiomer, leaving the other unreacted. To achieve higher yields, a dynamic kinetic resolution (DKR) approach can be employed. DKR combines the enzymatic resolution with an in-situ racemization of the slower-reacting enantiomer, theoretically allowing for a 100% yield of the desired enantiomerically pure product.[3]
Troubleshooting Guides
Issue 1: Low Conversion and Yield
This guide provides a systematic approach to troubleshooting low conversion rates in the enzymatic resolution of your fluorinated alcohol.
Troubleshooting Workflow for Low Conversion
Caption: A stepwise guide to diagnosing and resolving low conversion in enzymatic resolutions.
Data Presentation: Optimizing Reaction Conditions
The following tables summarize the impact of various reaction parameters on the enzymatic resolution of 1,1,1-trifluoro-4-phenyl-3-butyn-2-ol, as a representative fluorinated alcohol.[2]
Table 1: Effect of Different Lipases
| Lipase Source | Conversion (%) | ee of Substrate (%) | ee of Product (%) | Enantiomeric Ratio (E) |
| Novozym 435 | 48.2 | 92.1 | 98.5 | >200 |
| Amano Lipase PS | 25.6 | 34.4 | 99.1 | 15 |
| Amano Lipase AK | 15.1 | 17.8 | 98.2 | 6 |
| Porcine Pancreatic Lipase | < 5 | - | - | - |
Reaction conditions: 1,1,1-trifluoro-4-phenyl-3-butyn-2-ol, vinyl butanoate, n-hexane, 60 °C.
Table 2: Effect of Organic Solvent with Novozym 435
| Solvent | Conversion (%) | ee of Substrate (%) | ee of Product (%) | Enantiomeric Ratio (E) |
| n-Hexane | 48.2 | 92.1 | 98.5 | >200 |
| Toluene | 45.3 | 82.8 | 98.1 | 120 |
| Diisopropyl ether | 42.1 | 72.8 | 97.5 | 60 |
| Acetonitrile | 10.5 | 11.8 | 96.3 | 4 |
| Tetrahydrofuran | 8.7 | 9.5 | 95.1 | 3 |
Reaction conditions: Novozym 435, 1,1,1-trifluoro-4-phenyl-3-butyn-2-ol, vinyl butanoate, 60 °C.
Table 3: Effect of Reaction Temperature with Novozym 435 in n-Hexane
| Temperature (°C) | Conversion (%) | ee of Substrate (%) | ee of Product (%) | Enantiomeric Ratio (E) |
| 40 | 35.1 | 54.1 | 98.2 | 45 |
| 50 | 42.5 | 74.0 | 98.3 | 70 |
| 60 | 48.2 | 92.1 | 98.5 | >200 |
| 70 | 49.5 | 98.0 | 98.0 | >200 |
Reaction conditions: Novozym 435, 1,1,1-trifluoro-4-phenyl-3-butyn-2-ol, vinyl butanoate, n-hexane.
Experimental Protocols
General Protocol for Lipase-Catalyzed Kinetic Resolution of a Fluorinated Secondary Alcohol
This protocol is a starting point and should be optimized for your specific substrate.
Workflow for a Typical Lipase-Catalyzed Kinetic Resolution Experiment
Caption: A general workflow for performing a lipase-catalyzed kinetic resolution experiment.
Materials:
-
Racemic fluorinated secondary alcohol
-
Lipase (e.g., Novozym 435, immobilized Candida antarctica lipase B)
-
Acyl donor (e.g., vinyl butanoate, vinyl acetate)
-
Anhydrous organic solvent (e.g., n-hexane, toluene, diisopropyl ether)
-
Molecular sieves (optional, to ensure anhydrous conditions)
-
Reaction vessel (e.g., round-bottom flask with a magnetic stirrer)
-
Temperature-controlled shaker or oil bath
-
Chiral Gas Chromatography (GC) or High-Performance Liquid Chromatography (HPLC) system for analysis
Procedure:
-
Reaction Setup: To a dry reaction vessel, add the racemic fluorinated alcohol (1.0 mmol), the chosen anhydrous organic solvent (10 mL), and the acyl donor (2.0 mmol).
-
Enzyme Addition: Add the lipase (e.g., 50-100 mg of Novozym 435).
-
Incubation: Place the vessel in a shaker or a temperature-controlled bath (e.g., 60 °C) and stir the mixture.
-
Monitoring: At regular intervals (e.g., 2, 4, 8, 24 hours), withdraw a small aliquot of the reaction mixture. Filter out the enzyme and dilute the sample with a suitable solvent for chiral GC or HPLC analysis to determine the conversion and enantiomeric excess (ee) of the substrate and product.
-
Workup: Once the conversion reaches approximately 50%, stop the reaction by filtering off the immobilized enzyme. The enzyme can be washed with the solvent and potentially reused.
-
Purification: Concentrate the filtrate under reduced pressure. The resulting mixture of the acylated product and the unreacted alcohol can be separated by silica gel column chromatography.
Signaling Pathways and Logical Relationships
Enzyme Inhibition Pathways
The presence of highly electronegative fluorine atoms in the substrate can lead to enzyme inhibition, a key reason for low yields. Understanding the type of inhibition can guide troubleshooting efforts.
Caption: Mechanisms of competitive and non-competitive enzyme inhibition by fluorinated substrates.
References
Technical Support Center: Optimization and Troubleshooting for the Reduction of 3-Fluoroacetophenone
Welcome to the technical support center for the reduction of 3-fluoroacetophenone to 1-(3-fluorophenyl)ethanol. This guide is designed for researchers, scientists, and professionals in drug development. Here you will find troubleshooting advice, frequently asked questions (FAQs), and detailed experimental protocols to help you navigate common challenges and optimize your reaction conditions.
Frequently Asked Questions (FAQs) & Troubleshooting Guide
This section addresses specific issues that may be encountered during the reduction of 3-fluoroacetophenone.
Q1: My reaction is slow or incomplete. What are the potential causes and how can I improve the conversion?
A1: Several factors can lead to a sluggish or incomplete reaction. Consider the following troubleshooting steps:
-
Reagent Quality: Ensure the reducing agent, such as sodium borohydride (NaBH₄), is fresh and has been stored under dry conditions. Hydride reagents can decompose upon exposure to moisture, reducing their reactivity.
-
Solvent Choice: The choice of solvent is crucial. Protic solvents like ethanol or methanol are commonly used for NaBH₄ reductions and can facilitate the reaction.[1][2] Ensure the solvent is anhydrous if using a moisture-sensitive reagent like lithium aluminum hydride (LiAlH₄).[3][4][5]
-
Temperature: While many reductions can be performed at room temperature, gentle heating may be necessary to drive the reaction to completion.[1] Conversely, for highly reactive reducing agents, cooling the reaction mixture with an ice bath at the start can help control the reaction rate and prevent side reactions.[2]
-
Stoichiometry of Reducing Agent: In practice, an excess of the reducing agent is often used to ensure complete conversion of the ketone.[1][2] A common practice is to use at least two equivalents of hydride ion per ketone carbonyl group.[1]
Q2: I am observing the formation of side products. What are they and how can I minimize them?
A2: Side product formation can often be attributed to the reactivity of the reducing agent and the reaction conditions.
-
Over-reduction: While not an issue for the reduction of a simple ketone to an alcohol, using an overly reactive reducing agent like LiAlH₄ under harsh conditions could potentially lead to unwanted side reactions if other reducible functional groups are present in the molecule.
-
Reaction with Solvent: Lithium aluminum hydride reacts violently with protic solvents like water and alcohols.[3][4] Therefore, reactions with LiAlH₄ must be carried out in anhydrous aprotic solvents like diethyl ether or tetrahydrofuran (THF).[3][5]
-
Work-up Procedure: The work-up is a critical step. For NaBH₄ reductions, quenching with a dilute acid like hydrochloric acid is necessary to neutralize any remaining borohydride and hydrolyze the borate ester intermediate.[2] This should be done carefully in a fume hood as hydrogen gas is evolved.[2] For LiAlH₄ reductions, a careful quenching procedure, often involving the sequential addition of water and then a dilute acid, is essential for safety and to isolate the product.[3]
Q3: How can I monitor the progress of my reaction effectively?
A3: Thin-Layer Chromatography (TLC) is a simple and effective technique to monitor the progress of the reaction.[1]
-
TLC Analysis: Spot the reaction mixture alongside the starting material (3-fluoroacetophenone) on a TLC plate. The product, 1-(3-fluorophenyl)ethanol, is more polar than the starting ketone. Therefore, it will have a lower Rf value (it will travel a shorter distance up the plate) in a nonpolar solvent system (e.g., ethyl acetate/hexanes). The disappearance of the starting material spot indicates the completion of the reaction.
Q4: What are the key differences between using Sodium Borohydride (NaBH₄) and Lithium Aluminum Hydride (LiAlH₄) for this reduction?
A4: The choice between NaBH₄ and LiAlH₄ depends on the specific requirements of your synthesis.
-
Reactivity: LiAlH₄ is a much stronger reducing agent than NaBH₄.[3][4][5] While both readily reduce aldehydes and ketones, LiAlH₄ can also reduce esters, carboxylic acids, and amides, whereas NaBH₄ is generally selective for aldehydes and ketones.[1][3]
-
Safety and Handling: LiAlH₄ reacts violently with water and protic solvents, requiring strict anhydrous conditions and careful handling.[3][4] NaBH₄ is more tolerant to protic solvents like alcohols and is generally safer to handle.[1][2]
-
Work-up: The work-up for LiAlH₄ reactions is more hazardous due to the violent reaction of the excess reagent with water.[3]
Data Presentation: Comparison of Common Reduction Conditions
The following table summarizes typical reaction conditions for the reduction of acetophenone derivatives, which can be adapted for 3-fluoroacetophenone.
| Parameter | Sodium Borohydride (NaBH₄) Reduction | Catalytic Transfer Hydrogenation |
| Reducing Agent | Sodium Borohydride | Isopropanol (as hydrogen source)[6] |
| Catalyst | Not applicable | Ruthenium or Rhodium complexes[6][7][8] |
| Solvent | Ethanol, Methanol[1][2] | Isopropanol[6] |
| Temperature | Room Temperature or 0°C to Room Temp[1][2] | Typically elevated temperatures (e.g., 82°C) |
| Reaction Time | 15 minutes to several hours[2] | Can range from hours to days |
| Work-up | Acidic quench (e.g., dilute HCl)[2] | Catalyst removal and solvent evaporation |
| Typical Yield | Generally high (>90%) | Variable, can be high |
Experimental Protocols
Below are detailed methodologies for common reduction procedures.
Protocol 1: Reduction of 3-Fluoroacetophenone using Sodium Borohydride
This protocol is a general procedure and may require optimization.
Materials:
-
3-Fluoroacetophenone
-
Sodium Borohydride (NaBH₄)
-
Methanol or Ethanol (anhydrous)
-
Diethyl ether or Ethyl acetate
-
Saturated aqueous ammonium chloride (NH₄Cl) solution
-
Anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄)[2]
-
Round-bottom flask
-
Magnetic stirrer and stir bar
-
Ice bath
-
Separatory funnel
-
Rotary evaporator
Procedure:
-
Reaction Setup: In a round-bottom flask, dissolve 3-fluoroacetophenone (1 equivalent) in methanol or ethanol.
-
Cooling: Cool the solution in an ice bath to 0°C with stirring.
-
Addition of Reducing Agent: Slowly add sodium borohydride (1.5 equivalents) portion-wise to the stirred solution. The addition should be controlled to maintain the temperature below 10°C.
-
Reaction Monitoring: Monitor the reaction progress by TLC until the starting material is consumed.
-
Quenching: Slowly and carefully add saturated aqueous NH₄Cl solution to the reaction mixture to quench the excess NaBH₄. Be cautious as hydrogen gas will be evolved.
-
Extraction: Transfer the mixture to a separatory funnel and extract the product with diethyl ether or ethyl acetate (3 x 20 mL).
-
Washing: Combine the organic layers and wash with brine (saturated NaCl solution).
-
Drying: Dry the organic layer over anhydrous MgSO₄ or Na₂SO₄.[2]
-
Solvent Removal: Filter off the drying agent and concentrate the filtrate under reduced pressure using a rotary evaporator to obtain the crude 1-(3-fluorophenyl)ethanol.
-
Purification (if necessary): The crude product can be purified by column chromatography on silica gel.
Protocol 2: Catalytic Transfer Hydrogenation of 3-Fluoroacetophenone
This is a representative protocol using a ruthenium-based catalyst.
Materials:
-
3-Fluoroacetophenone
-
Ruthenium catalyst (e.g., a Ru-diamine complex)[8]
-
Isopropanol (anhydrous)
-
Base (e.g., potassium tert-butoxide)
-
Inert atmosphere (Nitrogen or Argon)
-
Schlenk flask or similar reaction vessel
-
Reflux condenser
-
Heating mantle or oil bath
Procedure:
-
Inert Atmosphere: Set up the reaction vessel under an inert atmosphere of nitrogen or argon.
-
Reagent Addition: To the flask, add the ruthenium catalyst, the base, and anhydrous isopropanol.
-
Substrate Addition: Add the 3-fluoroacetophenone to the mixture.
-
Heating: Heat the reaction mixture to reflux and maintain the temperature for the required reaction time.
-
Reaction Monitoring: Monitor the reaction by TLC or GC-MS.
-
Work-up: After completion, cool the reaction mixture to room temperature.
-
Solvent Removal: Remove the isopropanol under reduced pressure.
-
Purification: The residue can be purified by column chromatography to isolate the 1-(3-fluorophenyl)ethanol.
Mandatory Visualizations
The following diagrams illustrate the experimental workflow and a decision-making process for troubleshooting.
References
- 1. www1.chem.umn.edu [www1.chem.umn.edu]
- 2. Lu Le Laboratory: Sodium Borohydride Reduction of Acetophenone - Lu Le Laboratory [lulelaboratory.blogspot.com]
- 3. chemguide.co.uk [chemguide.co.uk]
- 4. m.youtube.com [m.youtube.com]
- 5. chem.libretexts.org [chem.libretexts.org]
- 6. researchgate.net [researchgate.net]
- 7. researchgate.net [researchgate.net]
- 8. Asymmetric Transfer Hydrogenation [sigmaaldrich.com]
Purification strategies for removing the (R)-enantiomer of 1-(3-Fluorophenyl)ethanol
Welcome to the technical support center for the purification of (S)-1-(3-Fluorophenyl)ethanol. This resource is designed for researchers, scientists, and professionals in drug development, providing detailed troubleshooting guides and frequently asked questions (FAQs) to address challenges encountered during the separation of the (R)-enantiomer.
Frequently Asked Questions (FAQs)
Q1: What are the primary methods for purifying this compound by removing the (R)-enantiomer?
A1: The most common and effective strategies for the enantiomeric resolution of 1-(3-Fluorophenyl)ethanol include:
-
Chiral High-Performance Liquid Chromatography (HPLC): A powerful analytical and preparative technique that separates enantiomers based on their differential interactions with a chiral stationary phase (CSP).
-
Diastereomeric Salt Crystallization: A classical resolution method where the racemic alcohol is reacted with a chiral resolving agent to form diastereomers, which have different solubilities and can be separated by crystallization.
-
Enzymatic Kinetic Resolution (EKR): A highly selective method that uses an enzyme, typically a lipase, to selectively catalyze a reaction (e.g., acylation) of one enantiomer, allowing for the separation of the unreacted enantiomer.
Q2: How do I choose the best purification strategy for my needs?
A2: The optimal method depends on several factors, including the scale of the purification, required purity (enantiomeric excess, ee%), available equipment, and cost considerations.
-
Chiral HPLC is excellent for high-purity separations at both analytical and preparative scales but can be expensive and time-consuming for large quantities.
-
Diastereomeric salt crystallization is a cost-effective and scalable method, but it requires finding a suitable chiral resolving agent and crystallization solvent, which can be a trial-and-error process.[1][2]
-
Enzymatic kinetic resolution offers high enantioselectivity under mild conditions and is scalable. However, the maximum theoretical yield for the unreacted enantiomer is 50%, and enzyme cost and stability can be factors.
Q3: How can I determine the enantiomeric excess (ee%) of my purified sample?
A3: Chiral High-Performance Liquid Chromatography (HPLC) is the most common and reliable method for determining the enantiomeric excess of 1-(3-Fluorophenyl)ethanol. A validated method uses a Chiralcel OB-H column with a mobile phase of hexane and isopropanol.[3]
Troubleshooting Guides
Chiral HPLC Separation
| Issue | Potential Cause(s) | Troubleshooting Steps |
| Poor resolution of enantiomers | - Suboptimal mobile phase composition.- Inappropriate chiral stationary phase (CSP).- High flow rate. | - Adjust the ratio of hexane and isopropanol in the mobile phase.- Screen different polysaccharide-based CSPs (e.g., cellulose or amylose derivatives).- Reduce the flow rate to allow for better interaction with the stationary phase. |
| Peak tailing | - Secondary interactions with the stationary phase.- Column overload. | - Add a small amount of a polar modifier (e.g., ethanol) to the mobile phase.- Inject a smaller sample volume or dilute the sample. |
| Inconsistent retention times | - Inadequate column equilibration.- Fluctuations in temperature.- Mobile phase degradation. | - Ensure the column is thoroughly equilibrated with the mobile phase before each run.- Use a column oven to maintain a constant temperature.- Prepare fresh mobile phase daily. |
Diastereomeric Salt Crystallization
| Issue | Potential Cause(s) | Troubleshooting Steps |
| No crystal formation | - Inappropriate solvent.- Solution is too dilute. | - Screen a variety of solvents with different polarities.- Concentrate the solution by evaporating some of the solvent.[1] |
| Low diastereomeric excess (de%) in crystals | - Poor discriminating ability of the resolving agent.- Co-crystallization of both diastereomers. | - Screen different chiral resolving agents (e.g., different derivatives of tartaric acid).- Optimize the crystallization temperature and cooling rate. A slower cooling rate often improves selectivity. |
| Low yield of crystallized diastereomer | - The desired diastereomer is too soluble in the chosen solvent. | - Try a solvent in which the desired diastereomer has lower solubility.- Use an anti-solvent to induce precipitation. |
| Oily precipitate instead of crystals | - The melting point of the diastereomeric salt is below the crystallization temperature. | - Lower the crystallization temperature.- Use a different solvent system. |
Enzymatic Kinetic Resolution
| Issue | Potential Cause(s) | Troubleshooting Steps |
| Low or no enzyme activity | - Inactivated enzyme.- Inappropriate solvent.- Incorrect pH or temperature. | - Use a fresh batch of enzyme.- Screen different organic solvents; non-polar solvents like hexane or heptane are often suitable for lipases.- Optimize the reaction temperature and pH according to the enzyme's specifications. |
| Low enantioselectivity (low ee%) | - The chosen enzyme is not selective for the substrate.- Suboptimal reaction conditions. | - Screen different lipases (e.g., Candida antarctica lipase B, Pseudomonas cepacia lipase).- Adjust the reaction temperature; lower temperatures can sometimes increase enantioselectivity.[4]- Consider a different acyl donor. |
| Slow reaction rate | - Low enzyme concentration.- Poor mixing. | - Increase the enzyme loading.- Ensure adequate stirring to overcome mass transfer limitations. |
| Difficulty separating the product from the remaining substrate | - Similar physical properties of the esterified product and the unreacted alcohol. | - Use an acyl donor that results in a product with significantly different polarity for easier chromatographic separation. |
Experimental Protocols
Chiral HPLC Analysis of 1-(3-Fluorophenyl)ethanol
This method is for determining the enantiomeric excess of 1-(3-Fluorophenyl)ethanol.
-
Column: Chiralcel OB-H (250 x 4.6 mm, 5 µm)
-
Mobile Phase: n-Hexane / Isopropanol (90:10, v/v)
-
Flow Rate: 0.6 mL/min
-
Detection: UV at 210 nm
-
Temperature: 25°C
-
Expected Retention Time for (S)-enantiomer: 8.9 minutes[3]
General Protocol for Diastereomeric Salt Crystallization
This is a generalized protocol that requires optimization for 1-(3-Fluorophenyl)ethanol. A common approach for resolving chiral alcohols is to first convert them to a hemi-ester of a dicarboxylic acid, which can then be resolved with a chiral base.[5]
-
Hemi-ester Formation: React racemic 1-(3-Fluorophenyl)ethanol with an equimolar amount of a cyclic anhydride (e.g., phthalic anhydride or succinic anhydride) in the presence of a base (e.g., triethylamine or pyridine) in an appropriate solvent (e.g., toluene or dichloromethane) to form the corresponding hemi-ester.
-
Diastereomeric Salt Formation: Dissolve the resulting racemic hemi-ester in a suitable solvent (e.g., ethanol, methanol, or acetone). Add an equimolar amount of a chiral resolving agent (e.g., (R)-(+)-α-phenylethylamine or brucine).
-
Crystallization: Heat the solution to dissolve all solids, then allow it to cool slowly to room temperature, followed by further cooling in an ice bath to induce crystallization of the less soluble diastereomeric salt.
-
Isolation: Collect the crystals by filtration and wash them with a small amount of cold solvent.
-
Liberation of the Enantiomer: Treat the isolated diastereomeric salt with a strong acid (e.g., HCl) to protonate the chiral amine and liberate the enantiomerically enriched hemi-ester. Extract the hemi-ester into an organic solvent.
-
Hydrolysis: Hydrolyze the hemi-ester back to the enantiomerically pure 1-(3-Fluorophenyl)ethanol using a base (e.g., NaOH).
General Protocol for Enzymatic Kinetic Resolution
This is a generalized protocol using a lipase, which will require optimization for 1-(3-Fluorophenyl)ethanol. Candida antarctica lipase B (CALB), often immobilized as Novozym 435, is a common choice for resolving secondary alcohols.[6]
-
Reaction Setup: In a flask, dissolve racemic 1-(3-Fluorophenyl)ethanol in a suitable organic solvent (e.g., n-hexane or toluene).
-
Acyl Donor: Add an acyl donor, such as vinyl acetate or ethyl acetate. Vinyl acetate is often preferred as it leads to an irreversible reaction.
-
Enzyme Addition: Add the lipase (e.g., Novozym 435). The amount of enzyme will need to be optimized.
-
Reaction: Stir the mixture at a controlled temperature (e.g., 30-45°C) and monitor the reaction progress by taking samples and analyzing the enantiomeric excess of the remaining alcohol and the conversion by chiral HPLC or GC.
-
Workup: When the desired conversion (ideally close to 50%) and enantiomeric excess are reached, stop the reaction by filtering off the enzyme.
-
Purification: Separate the unreacted this compound from the acylated (R)-enantiomer by column chromatography.
Quantitative Data Summary
The following tables provide a comparative overview of typical results for the resolution of 1-phenylethanol and its derivatives, which can serve as a reference for the expected outcomes for 1-(3-Fluorophenyl)ethanol.
Table 1: Diastereomeric Salt Crystallization of 1-Phenylethanol Derivatives
| Chiral Resolving Agent | Substrate | Solvent | Yield of Desired Enantiomer | Enantiomeric Excess (ee%) |
| (R,R)-Tartaric Acid | (±)-1-Phenylethanol (as hemi-phthalate ester) | Acetone | ~40% | >95% |
| (S)-Mandelic Acid | (±)-1-Phenylethanol | Toluene/Methanol | - | High (qualitative) |
Note: Data is generalized from typical laboratory procedures and may vary.
Table 2: Enzymatic Kinetic Resolution of 1-Phenylethanol Derivatives
| Enzyme | Acyl Donor | Solvent | Conversion (%) | Enantiomeric Excess (ee%) of Remaining Alcohol |
| Novozym 435 (Candida antarctica lipase B) | Vinyl Acetate | n-Hexane | ~50% | >99% |
| Pseudomonas cepacia Lipase | Vinyl Acetate | Diisopropyl ether | ~48% | >98% |
Note: Data is based on studies with 1-phenylethanol and may require optimization for 1-(3-Fluorophenyl)ethanol.[6]
Visualizations
Caption: Workflow for Diastereomeric Salt Crystallization.
Caption: Workflow for Enzymatic Kinetic Resolution.
References
- 1. pharmtech.com [pharmtech.com]
- 2. researchgate.net [researchgate.net]
- 3. benchchem.com [benchchem.com]
- 4. jocpr.com [jocpr.com]
- 5. chem.libretexts.org [chem.libretexts.org]
- 6. The production of enantiomerically pure 1-phenylethanol by enzymatic kinetic resolution method using response surface methodology - PMC [pmc.ncbi.nlm.nih.gov]
Challenges in the purification of chiral fluorinated alcohols by chromatography
Technical Support Center: Chiral Fluorinated Alcohol Purification
Welcome to the technical support center for the chromatographic purification of chiral fluorinated alcohols. This resource provides researchers, scientists, and drug development professionals with targeted troubleshooting guides and frequently asked questions to address common challenges encountered during enantioselective separation.
Frequently Asked Questions (FAQs)
Q1: What makes the chromatographic purification of chiral fluorinated alcohols so challenging?
A1: The purification of chiral fluorinated alcohols presents a unique set of challenges:
-
Identical Physical Properties: Enantiomers possess identical physical properties like boiling point and solubility in achiral environments, making their separation by standard methods like distillation or conventional chromatography impossible.[1][2] Specialized chiral stationary phases (CSPs) are required.
-
Weak Intermolecular Interactions: The high electronegativity of fluorine can alter the molecule's electronic properties, potentially weakening the hydrogen bonding and dipole-dipole interactions necessary for effective chiral recognition on the stationary phase.
-
High Volatility: Many low-molecular-weight fluorinated alcohols are highly volatile, which can lead to sample loss during sample preparation, injection, and fraction collection, especially in GC and preparative HPLC/SFC.[3]
-
Acidity and Instability: Fluorination, particularly on the α-carbon, increases the acidity of the alcohol's hydroxyl group. This can lead to strong, unwanted secondary interactions with residual silanols on silica-based columns, causing significant peak tailing.[4] Some fluorinated alcohols may also be sensitive to acidic silica gel, leading to degradation.[1]
Q2: What are the primary chromatographic techniques used for separating chiral fluorinated alcohols?
A2: The three main techniques employed are High-Performance Liquid Chromatography (HPLC), Supercritical Fluid Chromatography (SFC), and Gas Chromatography (GC).
-
HPLC with Chiral Stationary Phases (CSPs): This is the most common method, offering a wide variety of CSPs that can separate a broad range of compounds.[5] Polysaccharide-based columns (e.g., derivatized cellulose or amylose) are particularly prevalent.[2][6]
-
Supercritical Fluid Chromatography (SFC): SFC is a powerful alternative to normal-phase HPLC.[7] It uses supercritical CO₂ as the primary mobile phase, which reduces solvent consumption and allows for faster separations due to its low viscosity.[8][9] It is especially advantageous for preparative-scale purifications.[3][10]
-
Gas Chromatography (GC): GC is well-suited for volatile and thermally stable fluorinated alcohols.[11] Enantiomeric resolution is achieved using capillary columns coated with chiral selectors, often cyclodextrin derivatives.[11][12] Derivatization is frequently required to increase volatility and improve separation.[13]
Q3: How does the presence of fluorine atoms impact chiral recognition and separation?
A3: Fluorine atoms significantly influence a molecule's properties, which in turn affects chiral recognition:
-
Altered Polarity and Interactions: Fluorine's high electronegativity can change the electron density of nearby functional groups, affecting hydrogen bonding, dipole-dipole, and π-π interactions that are crucial for enantioselective recognition by the CSP.[14]
-
Unique Interactions: The presence of fluorine can introduce new, weaker interactions, such as CH⋯F hydrogen bonds, which can play a role in the formation of the transient diastereomeric complexes with the stationary phase.[14][15]
-
Specialized Stationary Phases: Fluorinated stationary phases (e.g., fluoroalkyl or fluorophenyl) can offer alternative selectivity for fluorinated compounds, sometimes providing better retention and resolution compared to traditional C18 columns.[4][16]
Troubleshooting Guide: HPLC & SFC
Problem 1: Poor or No Resolution Between Enantiomers
Q: My enantiomers are co-eluting or show poor separation (Rs < 1.0). What steps should I take to improve resolution?
A: Achieving good resolution requires a systematic approach to optimize the three key factors: column chemistry, mobile phase composition, and temperature.
-
Evaluate the Chiral Stationary Phase (CSP): The CSP is the most critical factor.
-
Screen Different CSPs: There is no universal CSP. It is essential to screen columns based on different chiral selectors. Polysaccharide-based (e.g., cellulose or amylose derivatives) and cyclodextrin-based CSPs are excellent starting points.[6][17]
-
Consult Manufacturer's Guides: Column manufacturers provide application notes and guides that can help you select a CSP based on the structure of your analyte.[18]
-
-
Optimize the Mobile Phase:
-
Normal Phase (HPLC/SFC): The standard mobile phase is an alkane (like hexane or heptane) with an alcohol modifier (e.g., isopropanol or ethanol).[2] Systematically vary the alcohol percentage (e.g., in 5% increments from 5% to 20%). A lower percentage of the polar modifier generally increases retention and can improve resolution, but may also broaden peaks.
-
Additives: For acidic or basic analytes, adding a small amount of an acidic (e.g., trifluoroacetic acid - TFA) or basic (e.g., diethylamine - DEA) additive (typically 0.1%) can significantly improve peak shape and resolution by suppressing unwanted ionic interactions.
-
Reversed Phase (HPLC): Use mixtures of water or buffer with acetonitrile or methanol. The inclusion complexing mechanism is often dominant here, especially with cyclodextrin-based CSPs.[19]
-
-
Adjust Temperature:
-
Lowering the column temperature often improves resolution by enhancing the stability of the transient diastereomeric complexes formed between the analytes and the CSP. However, this also increases analysis time and backpressure. Test temperatures between 10°C and 40°C.
-
Problem 2: Poor Peak Shape (Tailing or Fronting)
Q: My peaks are tailing severely. What is the cause and how can I fix it?
A: Peak tailing is a common issue, especially with fluorinated alcohols, and is often caused by secondary interactions or method parameters.[20]
-
Cause: Secondary Silanol Interactions: The acidic proton of the fluorinated alcohol can interact strongly with residual silanol groups on the silica surface of the CSP.[4][21]
-
Solution 1: Use an End-Capped Column: If available, choose a CSP built on an end-capped silica support to minimize available silanols.[4]
-
Solution 2: Mobile Phase Additives: Add a competitive agent to the mobile phase. For an acidic alcohol, adding a small amount of an acid like TFA (0.1%) can protonate the silanols and reduce interactions. For basic analytes, a basic additive is used.[4]
-
-
Cause: Column Overload: Injecting too much sample mass can saturate the stationary phase, leading to tailing peaks.[4][22]
-
Solution: Reduce Sample Load: Dilute your sample and inject a smaller volume or a lower concentration to see if the peak shape improves.
-
-
Cause: Incompatible Injection Solvent: Dissolving the sample in a solvent much stronger than the mobile phase can cause peak distortion.
-
Solution: Match Solvent to Mobile Phase: Whenever possible, dissolve your sample in the initial mobile phase.[4]
-
Troubleshooting Guide: Gas Chromatography (GC)
Q: Is derivatization necessary for my chiral fluorinated alcohol, and what are the risks?
A: Derivatization is often a crucial step in the GC analysis of chiral alcohols.
-
Why Derivatize?:
-
Increase Volatility: It converts the polar hydroxyl group into a less polar ester or ether, which is more volatile and suitable for GC analysis.[13]
-
Improve Peak Shape: It masks the active hydrogen of the alcohol, reducing interactions with the column that can cause peak tailing.
-
Enhance Resolution: The bulkier derivatizing group can amplify the structural differences between enantiomers, leading to better separation on the chiral column.
-
-
Common Derivatization Method: Acylation
-
A common method is acylation, reacting the alcohol with an acid like acetic acid or trifluoroacetic acid (TFA) to form an ester.[13]
-
-
Risks and Considerations:
-
Racemization/Isomerization: The reaction conditions must be mild enough to avoid racemization at the chiral center. While generally stable, it has been observed that using trifluoroacetic acid can sometimes cause partial isomerization.[13] It is crucial to test the chiral stability of your compound under the chosen derivatization conditions.
-
Incomplete Reaction: An incomplete reaction will result in extra peaks (from the unreacted alcohol) and inaccurate quantification. Ensure optimized reaction conditions (time, temperature, reagent ratio).[13]
-
Data and Experimental Protocols
Table 1: Example HPLC & SFC Conditions for Chiral Alcohol Separation
| Analyte | Technique | Column (CSP) | Mobile Phase | Flow Rate | Temp. | Resolution (Rs) | Reference |
| 2,2,2-Trifluoro-1-(9-anthryl)ethanol | HPLC | Custom Thermal Immobilized Cellulose Dodecanoate | Hexane/IPA (90:10) | 1.0 mL/min | Ambient | 2.41 | [6] |
| (±)-Linalool | SFC | CHIRALPAK AD-H | CO₂/Ethanol (92:8) | 12 mL/min | 40°C | >2.0 | [3] |
| (±)-Terpinen-4-ol | SFC | CHIRALPAK AD-H | CO₂/Ethanol (95:5) | 12 mL/min | 40°C | >2.0 | [3] |
| Pirkle's Alcohol | HPLC | Custom Cellulose Phenylcarbamate | Hexane/IPA (90:10) | 1.0 mL/min | Ambient | 2.87 | [6] |
Detailed Methodology: GC Derivatization and Analysis of Chiral Alcohols
This protocol is based on a general procedure for the acylation of chiral alcohols for GC analysis.[13]
Objective: To derivatize a chiral alcohol with acetic acid to form the corresponding acetate ester for enantiomeric excess (% ee) determination by chiral GC.
Materials:
-
Chiral alcohol (e.g., 2-heptanol)
-
Acetic acid (glacial)
-
Iodine (catalyst)
-
Anhydrous Sodium Sulfate (Na₂SO₄)
-
Dichloromethane (DCM)
-
3 mL screw-cap vial
Protocol:
-
Reaction Setup: In a 3 mL amber screw-cap vial, combine the chiral alcohol (2 mmol), acetic acid (3 mmol), iodine (0.06 mmol), and anhydrous Na₂SO₄ (0.02 mmol).
-
Reaction: Tightly cap the vial and stir the mixture at 100°C for 48 hours. The optimal time and temperature may need to be adjusted based on the specific alcohol.
-
Workup: After cooling to room temperature, dissolve the reaction product in 1 mL of dichloromethane.
-
Filtration: Filter the solution to remove the solid Na₂SO₄.
-
GC Analysis: The resulting solution is ready for analysis by chiral GC.
Chiral GC Conditions:
-
Column: CP Chirasil-DEX CB (modified β-cyclodextrin phase), 25 m x 0.25 mm ID, 0.25 µm film thickness.[13]
-
Carrier Gas: Hydrogen at 80 cm/s.[13]
-
Injector Temperature: 230°C.[13]
-
Detector (FID) Temperature: 250°C.[13]
-
Oven Program: A temperature gradient is typically used (e.g., start at 60°C, ramp at 2°C/min to 200°C) to ensure good separation.
Visual Guides
Caption: Troubleshooting workflow for poor enantiomeric resolution in HPLC/SFC.
Caption: Decision logic for initial Chiral Stationary Phase (CSP) selection.
References
- 1. benchchem.com [benchchem.com]
- 2. repository.uncw.edu [repository.uncw.edu]
- 3. waters.com [waters.com]
- 4. benchchem.com [benchchem.com]
- 5. Innovations in Chiral Purification: Exploring Techniques and Future Potential - Rotachrom Technologies [rotachrom.com]
- 6. Chiral Stationary Phases for Liquid Chromatography: Recent Developments - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Supercritical fluid chromatography - Wikipedia [en.wikipedia.org]
- 8. chiraltech.com [chiraltech.com]
- 9. researchgate.net [researchgate.net]
- 10. pharmtech.com [pharmtech.com]
- 11. chromatographyonline.com [chromatographyonline.com]
- 12. gcms.cz [gcms.cz]
- 13. Acylation of Chiral Alcohols: A Simple Procedure for Chiral GC Analysis - PMC [pmc.ncbi.nlm.nih.gov]
- 14. The effect of fluorine substitution on chiral recognition: interplay of CH⋯π, OH⋯π and CH⋯F interactions in gas-phase complexes of 1-aryl-1-ethanol with butan-2-ol - Physical Chemistry Chemical Physics (RSC Publishing) [pubs.rsc.org]
- 15. researchgate.net [researchgate.net]
- 16. chromatographyonline.com [chromatographyonline.com]
- 17. sigmaaldrich.com [sigmaaldrich.com]
- 18. chromatographyonline.com [chromatographyonline.com]
- 19. sigmaaldrich.com [sigmaaldrich.com]
- 20. chromatographyonline.com [chromatographyonline.com]
- 21. benchchem.com [benchchem.com]
- 22. m.youtube.com [m.youtube.com]
Overcoming substrate inhibition in the biocatalytic synthesis of (S)-1-(3-Fluorophenyl)ethanol
This technical support center provides targeted troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals engaged in the biocatalytic synthesis of (S)-1-(3-Fluorophenyl)ethanol. Our aim is to help you overcome common challenges, with a particular focus on substrate inhibition.
Frequently Asked Questions (FAQs)
Q1: What is substrate inhibition and why is it a concern in the synthesis of this compound?
A1: Substrate inhibition is a common enzymatic phenomenon where the reaction rate decreases at high concentrations of the substrate, 3-fluoroacetophenone.[1] This occurs when the substrate molecules bind to the enzyme in a way that impedes its catalytic activity, often by binding to a secondary, non-productive site or by hindering product release.[1] This is particularly relevant for hydrophobic substrates like 3-fluoroacetophenone when using ketoreductases (KREDs), as it can lead to reduced reaction efficiency and lower product yields.
Q2: What are the typical signs of substrate inhibition in my reaction?
A2: The primary indicator of substrate inhibition is a decrease in the reaction rate as you increase the initial concentration of 3-fluoroacetophenone beyond an optimal point. If you plot reaction velocity against substrate concentration, you will observe an initial increase, followed by a peak and then a decline, which deviates from standard Michaelis-Menten kinetics.
Q3: Which enzyme types are suitable for the asymmetric reduction of 3-fluoroacetophenone?
A3: Ketoreductases (KREDs) and alcohol dehydrogenases (ADHs) are the most effective enzymes for this transformation. They can stereoselectively reduce the prochiral ketone to the desired (S)-alcohol. Engineered KREDs, often derived from organisms like Lactobacillus kefir or Rhodococcus species, have shown high activity and enantioselectivity for a range of acetophenone derivatives.
Q4: Why is a cofactor regeneration system necessary?
A4: KREDs and ADHs require a hydride donor, typically NADPH or NADH, for the reduction of the ketone. These cofactors are expensive to use in stoichiometric amounts. A cofactor regeneration system, such as using glucose dehydrogenase (GDH) and glucose or isopropanol and a secondary ADH, continuously recycles the oxidized cofactor (NADP+/NAD+) back to its reduced form, making the process economically viable.
Q5: Can the product, this compound, also inhibit the enzyme?
A5: Yes, product inhibition is another potential issue. The accumulation of the chiral alcohol in the reaction mixture can compete with the substrate for binding to the enzyme's active site, thereby slowing down the reaction. Strategies for in-situ product removal can be considered if this becomes a limiting factor.
Troubleshooting Guide
| Problem | Potential Cause | Troubleshooting Steps |
| Low Conversion Rate Despite High Substrate Concentration | Substrate Inhibition: High concentrations of 3-fluoroacetophenone are inhibiting the ketoreductase. | 1. Substrate Titration: Perform a substrate titration experiment to identify the optimal concentration of 3-fluoroacetophenone. 2. Fed-Batch Strategy: Implement a fed-batch approach where the substrate is added gradually over time to maintain a low, non-inhibitory concentration.[2][3][4][5] 3. Enzyme Immobilization: Immobilize the enzyme. This can sometimes alleviate substrate inhibition and improve stability. |
| Low or No Enzyme Activity | Poor Substrate Solubility: 3-fluoroacetophenone is hydrophobic and may have limited solubility in a purely aqueous system. | 1. Co-solvent Addition: Introduce a water-miscible organic co-solvent (e.g., DMSO, isopropanol, acetonitrile) at a low concentration (e.g., 5-10% v/v) to enhance substrate solubility. Screen for co-solvent tolerance as high concentrations can denature the enzyme. 2. Use of Surfactants: The addition of a surfactant like Tween-20 can improve substrate availability. |
| Sub-optimal Reaction Conditions: The pH, temperature, or buffer composition may not be ideal for the chosen enzyme. | 1. pH Optimization: Screen a range of pH values (typically 6.0-8.0 for KREDs) to find the optimum for your specific enzyme. 2. Temperature Optimization: Determine the optimal temperature for enzyme activity and stability. While higher temperatures may increase initial rates, they can also lead to faster enzyme deactivation. | |
| Inefficient Cofactor Regeneration: The cofactor regeneration system is not keeping pace with the primary reaction. | 1. Increase Regeneration Enzyme Concentration: Add more of the cofactor regeneration enzyme (e.g., GDH). 2. Ensure Co-substrate Excess: Make sure the co-substrate (e.g., glucose, isopropanol) is present in sufficient excess. | |
| Low Enantioselectivity ((S)-alcohol is not the major product) | Incorrect Enzyme Choice: The selected KRED may have the wrong stereopreference or low selectivity for this substrate. | 1. Enzyme Screening: Screen a panel of different KREDs or ADHs to find one with high (S)-selectivity for 3-fluoroacetophenone. 2. Protein Engineering: If resources permit, consider protein engineering of a promising enzyme to enhance its stereoselectivity. |
| Presence of Contaminating Enzymes: If using whole cells or cell lysates, other endogenous enzymes may be producing the (R)-enantiomer. | 1. Use of Purified Enzyme: Switch to a purified enzyme preparation to eliminate competing activities. 2. Inhibition of Contaminating Enzymes: If the contaminating enzyme is known, it may be possible to selectively inhibit it. |
Quantitative Data Summary
The following tables summarize typical reaction parameters and the impact of different strategies on overcoming substrate inhibition.
Table 1: General Reaction Parameters for Biocatalytic Reduction of Fluoro-substituted Acetophenones
| Parameter | Typical Range/Value | Notes |
| Enzyme Type | Ketoreductase (KRED) / Alcohol Dehydrogenase (ADH) | Often recombinant and overexpressed in E. coli. |
| Substrate | 3-Fluoroacetophenone | - |
| Substrate Concentration | 10 mM - 500 mM | Higher concentrations can lead to substrate inhibition. A study on 4-fluoroacetophenone demonstrated high conversion at approximately 500 mM with a whole-cell catalyst.[6] |
| pH | 6.0 - 8.0 | Optimum is enzyme-dependent. |
| Temperature | 25°C - 40°C | Balance between activity and stability. |
| Cofactor | NAD(P)H | Typically regenerated in situ. |
| Cofactor Regeneration | Glucose/GDH or Isopropanol/secondary ADH | Isopropanol can also serve as a co-solvent. |
| Co-solvent | DMSO, Isopropanol, Acetonitrile (5-20% v/v) | Used to improve substrate solubility. |
| Conversion | >95% | Achievable under optimized conditions. |
| Enantiomeric Excess (ee) | >99% for (S)-enantiomer | A key performance indicator for chiral synthesis. |
Table 2: Comparison of Strategies to Mitigate Substrate Inhibition
| Strategy | Principle | Advantages | Considerations |
| Fed-Batch Substrate Addition | Maintains a low, constant substrate concentration below the inhibitory level.[2][3][4][5] | High product titers can be achieved; avoids high initial substrate concentrations that can be toxic to whole cells. | Requires controlled addition of the substrate; process can be longer. |
| Co-solvent Addition | Increases the solubility of the hydrophobic substrate, potentially reducing localized high concentrations. | Simple to implement in a batch process. | Co-solvents can reduce enzyme activity and stability at higher concentrations; requires screening for compatibility. |
| Enzyme Immobilization | Confines the enzyme to a solid support, which can alter its microenvironment and kinetic properties. | Enhances enzyme stability and reusability; can reduce inhibition. | Mass transfer limitations can arise; immobilization process requires optimization. |
| Protein Engineering | Modifies the enzyme's structure to reduce substrate binding to inhibitory sites or improve catalytic efficiency. | Can lead to a highly robust and efficient biocatalyst. | Requires significant effort in molecular biology and screening. |
Experimental Protocols
Protocol 1: Screening for Substrate Inhibition
This protocol aims to determine the optimal substrate concentration for the biocatalytic reduction of 3-fluoroacetophenone.
-
Prepare a stock solution of the KRED enzyme in a suitable buffer (e.g., 100 mM potassium phosphate, pH 7.0).
-
Prepare a reaction mixture containing the buffer, NAD(P)H (e.g., 0.5 mM), and the cofactor regeneration system (e.g., glucose at 100 mM and GDH at 1-2 U/mL).
-
Set up a series of reactions in separate vials. In each vial, add the reaction mixture and the KRED stock solution.
-
Initiate the reactions by adding 3-fluoroacetophenone to achieve a range of final concentrations (e.g., 10 mM, 25 mM, 50 mM, 100 mM, 200 mM, 400 mM).
-
Incubate the reactions at a constant temperature (e.g., 30°C) with agitation.
-
Monitor the reaction progress by taking aliquots at regular time intervals.
-
Analyze the aliquots by chiral HPLC or GC to determine the concentration of the this compound product and the remaining substrate.
-
Calculate the initial reaction rate for each substrate concentration and plot the rate versus substrate concentration to observe any inhibition.
Protocol 2: Fed-Batch Bioreduction
This protocol describes a fed-batch strategy to overcome substrate inhibition and achieve a higher product titer.
-
Set up a bioreactor with a working volume of buffer (e.g., 100 mM potassium phosphate, pH 7.0), NAD(P)H (0.5 mM), glucose (e.g., 200 mM), GDH (2-5 U/mL), and the KRED.
-
Add an initial small amount of 3-fluoroacetophenone to the reactor (e.g., to a concentration of 20 mM) to start the reaction.
-
Prepare a concentrated stock solution of 3-fluoroacetophenone in a suitable solvent (e.g., isopropanol, which can also aid in cofactor regeneration if the KRED has activity).
-
Feed the substrate stock solution into the bioreactor at a controlled, slow rate using a syringe pump. The feed rate should be adjusted to maintain the substrate concentration below the determined inhibitory level.
-
Maintain the reaction conditions (pH, temperature, agitation) throughout the process.
-
Monitor the substrate and product concentrations periodically by HPLC or GC.
-
Continue the feed until the desired total amount of substrate has been added or the reaction rate significantly decreases.
-
Work-up the reaction mixture to isolate the this compound product.
Visualizations
Caption: Troubleshooting workflow for addressing low conversion due to substrate inhibition.
Caption: The biocatalytic cycle for the reduction of 3-fluoroacetophenone with cofactor regeneration.
References
- 1. Substrate inhibition by the blockage of product release and its control by tunnel engineering - PMC [pmc.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. researchgate.net [researchgate.net]
- 4. mdpi.com [mdpi.com]
- 5. Fed Batch Fermentation: Optimising Substrates for Success [fermentorchina.com]
- 6. researchgate.net [researchgate.net]
Validation & Comparative
A Comparative Guide to Chiral HPLC Method Development for Separating (S)-1-(3-Fluorophenyl)ethanol Enantiomers
For Researchers, Scientists, and Drug Development Professionals
The enantioselective separation of chiral molecules is a critical step in the development and quality control of pharmaceuticals. (S)-1-(3-Fluorophenyl)ethanol is a valuable chiral intermediate, and ensuring its enantiomeric purity is paramount. This guide provides a comprehensive comparison of chiral High-Performance Liquid Chromatography (HPLC) methods for the separation of its enantiomers. It also explores alternative analytical techniques, offering supporting data and detailed experimental protocols to aid in method selection and development.
Comparative Analysis of Separation Techniques
The separation of this compound and its (R)-enantiomer can be achieved through various chromatographic techniques. Chiral HPLC is the most common and well-documented method. However, alternative methods such as Supercritical Fluid Chromatography (SFC), Capillary Electrophoresis (CE), and Gas Chromatography (GC) present viable options with distinct advantages.
Chiral High-Performance Liquid Chromatography (HPLC)
Chiral HPLC is a powerful and versatile technique for enantiomeric separation.[1] The selection of the chiral stationary phase (CSP) is the most critical factor in developing a successful separation method. Polysaccharide-based CSPs, such as those derived from cellulose and amylose, are widely used due to their broad applicability.
A specific method for the separation of 1-(3-Fluorophenyl)ethanol enantiomers has been reported using a Chiralcel OB-H column.[2]
Table 1: Chiral HPLC Method Performance for 1-(3-Fluorophenyl)ethanol Enantiomer Separation
| Chiral Stationary Phase | Mobile Phase | Flow Rate (mL/min) | Temperature (°C) | Detection | Retention Time (S)-enantiomer (min) |
| Chiralcel OB-H | n-Hexane / Isopropanol (90:10, v/v) | 0.6 | 25 | UV, 210 nm | 8.9[2] |
Further quantitative data such as resolution (Rs) and selectivity (α) were not available in the cited literature.
Alternative Separation Techniques
While HPLC is a robust method, other techniques offer potential advantages in terms of speed, efficiency, and reduced solvent consumption.
-
Supercritical Fluid Chromatography (SFC): SFC is a greener alternative to normal-phase HPLC, primarily utilizing supercritical CO2 as the mobile phase, which reduces the consumption of organic solvents.[3] It often leads to faster separations and is compatible with a wide range of chiral stationary phases.[4] For chiral separations, alcohol modifiers are commonly added to the CO2 mobile phase.[5]
-
Capillary Electrophoresis (CE): CE is a high-efficiency separation technique that requires minimal sample and solvent volumes.[6] Enantiomeric separation in CE is achieved by adding a chiral selector to the background electrolyte.[7] Cyclodextrins are commonly used chiral selectors for this purpose.[8]
-
Gas Chromatography (GC): Chiral GC is a highly sensitive and efficient method for the analysis of volatile and thermally stable chiral compounds.[9] Separation is achieved using capillary columns coated with a chiral stationary phase, often a cyclodextrin derivative.
Table 2: Qualitative Comparison of Alternative Techniques for Chiral Alcohol Separation
| Technique | Principle | Advantages | Disadvantages | Applicability for 1-(3-Fluorophenyl)ethanol |
| SFC | Chromatography using a supercritical fluid as the mobile phase. | Fast separations, reduced organic solvent consumption, lower backpressure. | Requires specialized instrumentation. | High potential for fast and efficient separation. |
| CE | Separation in a capillary based on electrophoretic mobility in the presence of a chiral selector. | High efficiency, minimal sample and solvent consumption, rapid method development.[10] | Lower concentration sensitivity compared to HPLC, potential for matrix effects. | Feasible, particularly for analytical scale. |
| GC | Separation in the gas phase based on partitioning between a gaseous mobile phase and a chiral stationary phase. | Very high resolution, high sensitivity.[9] | Limited to volatile and thermally stable compounds, may require derivatization. | Potentially applicable, as the compound is a small alcohol. |
Experimental Protocol: Chiral HPLC Separation
This section provides a detailed methodology for the separation of this compound enantiomers based on a reported method.[2]
Objective: To resolve the enantiomers of 1-(3-Fluorophenyl)ethanol using chiral HPLC.
Materials and Instrumentation:
-
HPLC System: A standard HPLC system equipped with a pump, autosampler, column oven, and a UV detector.
-
Chiral Column: Chiralcel OB-H, 250 x 4.6 mm, 10 µm particle size.
-
Mobile Phase: HPLC-grade n-Hexane and Isopropanol.
-
Sample: A racemic mixture of 1-(3-Fluorophenyl)ethanol dissolved in the mobile phase.
Chromatographic Conditions:
-
Mobile Phase: n-Hexane / Isopropanol (90:10, v/v)
-
Flow Rate: 0.6 mL/min
-
Column Temperature: 25 °C
-
Detection Wavelength: 210 nm
-
Injection Volume: 10 µL
Procedure:
-
Mobile Phase Preparation: Prepare the mobile phase by mixing 900 mL of n-Hexane with 100 mL of Isopropanol. Degas the mobile phase before use.
-
System Equilibration: Equilibrate the Chiralcel OB-H column with the mobile phase at the specified flow rate until a stable baseline is achieved.
-
Sample Injection: Inject 10 µL of the sample solution onto the column.
-
Data Acquisition: Record the chromatogram for a sufficient duration to allow for the elution of both enantiomers. The (S)-enantiomer is expected to elute at approximately 8.9 minutes.[2]
Chiral HPLC Method Development Workflow
The development of a successful chiral HPLC method is often an iterative process. The following diagram illustrates a logical workflow for this process.
Caption: A logical workflow for chiral HPLC method development.
Conclusion
The enantioselective separation of this compound is readily achievable using chiral HPLC, with a documented method employing a Chiralcel OB-H column. While specific quantitative data for a broad comparison of different HPLC methods and alternative techniques like SFC, CE, and GC for this particular compound is limited in the public domain, this guide provides a solid foundation for method development. The provided experimental protocol for the established HPLC method serves as a practical starting point for researchers. The outlined workflow for chiral method development offers a systematic approach to tackling new chiral separation challenges. For optimal method selection, it is recommended that researchers perform their own screening experiments with a variety of chiral stationary phases and techniques to identify the most suitable conditions for their specific requirements.
References
- 1. phx.phenomenex.com [phx.phenomenex.com]
- 2. rsc.org [rsc.org]
- 3. Resurgence in Fluorinated Chiral Polysaccharide Phases for Supercritical Fluid Chromatography [perkinelmer.com]
- 4. chromatographyonline.com [chromatographyonline.com]
- 5. hplc.eu [hplc.eu]
- 6. Enantiomer Separations by Capillary Electrophoresis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
- 8. researchgate.net [researchgate.net]
- 9. gcms.cz [gcms.cz]
- 10. Enantiomer Separations by Capillary Electrophoresis | Springer Nature Experiments [experiments.springernature.com]
A Comparative Guide to Chiral Stationary Phases for the Resolution of Fluorinated Alcohols
For Researchers, Scientists, and Drug Development Professionals
The enantioselective separation of fluorinated alcohols is a critical analytical challenge in pharmaceutical development and asymmetric synthesis. The unique physicochemical properties imparted by fluorine atoms, such as increased metabolic stability and enhanced binding affinity, make these chiral molecules highly valuable in modern drug design. High-Performance Liquid Chromatography (HPLC) utilizing Chiral Stationary Phases (CSPs) is the predominant technique for resolving enantiomers of fluorinated alcohols. This guide provides an objective comparison of commonly employed CSPs, supported by experimental data, to aid in the selection of an appropriate stationary phase and the development of effective separation methods.
Performance Comparison of Chiral Stationary Phases
The most widely utilized CSPs for the enantioseparation of fluorinated alcohols are polysaccharide-based, specifically derivatives of amylose and cellulose. These CSPs offer a broad range of enantioselectivity for various fluorinated compounds. Cyclodextrin-based CSPs represent another important class of stationary phases, operating on the principle of inclusion complexation. The selection of the optimal CSP is often analyte-dependent and may require screening of different stationary phases and mobile phase compositions.
The following table summarizes the performance of different CSPs for the resolution of representative fluorinated alcohols. The data highlights the complementary nature of these stationary phases and the influence of the mobile phase on retention, selectivity, and resolution.
| Analyte | Chiral Stationary Phase (CSP) | Mobile Phase | Retention Factor (k₁) | Separation Factor (α) | Resolution (Rₛ) |
| 1-Phenyl-2,2,2-trifluoroethanol | Chiralpak® AD-H (Amylose derivative) | n-Hexane/Isopropanol (90:10, v/v) | 2.54 | 1.25 | 2.80[1] |
| Chiralcel® OD-H (Cellulose derivative) | n-Hexane/Isopropanol (90:10, v/v) | 3.12 | 1.18 | 2.10[1] | |
| Chiralpak® AD-H (Amylose derivative) | Methanol (100%) | 1.89 | 1.35 | 3.50[1] |
Experimental Protocols
Reproducible and reliable chiral separations are contingent on meticulous adherence to experimental protocols. The following methodologies correspond to the data presented above and serve as a starting point for method development.
Protocol 1: Separation of 1-Phenyl-2,2,2-trifluoroethanol on Polysaccharide-Based CSPs
Instrumentation:
-
A standard HPLC system equipped with a pump, autosampler, column oven, and a UV detector is sufficient.[1]
Columns:
-
Chiralpak® AD-H (250 mm x 4.6 mm, 5 µm)
-
Chiralcel® OD-H (250 mm x 4.6 mm, 5 µm)
Sample Preparation:
-
Dissolve the racemic 1-Phenyl-2,2,2-trifluoroethanol in the mobile phase to a concentration of approximately 1 mg/mL.[1]
-
Filter the sample solution through a 0.45 µm syringe filter prior to injection.[1]
Chromatographic Conditions:
Condition A: Normal Phase
-
Mobile Phase: n-Hexane/Isopropanol (90:10, v/v)[1]
-
Flow Rate: 1.0 mL/min[1]
-
Column Temperature: 25 °C
-
Detection: UV at 220 nm
Condition B: Polar Organic Mode
-
Mobile Phase: Methanol (100%)[1]
-
Flow Rate: 1.0 mL/min[1]
-
Column Temperature: 25 °C
-
Detection: UV at 220 nm
Calculation of Chromatographic Parameters:
-
Retention Factor (k): (tᵣ - t₀) / t₀, where tᵣ is the retention time of the analyte and t₀ is the void time.
-
Separation Factor (α): k₂ / k₁, where k₁ and k₂ are the retention factors of the first and second eluting enantiomers, respectively.
-
Resolution (Rₛ): 2(tᵣ₂ - tᵣ₁) / (w₁ + w₂), where tᵣ₁ and tᵣ₂ are the retention times of the two enantiomers, and w₁ and w₂ are their peak widths at the base.
Logical Workflow for Chiral Stationary Phase Selection
Developing a robust chiral separation method is often an empirical process. A systematic approach to screening columns and mobile phases can significantly improve efficiency. The following diagram illustrates a logical workflow for selecting a suitable CSP for the resolution of fluorinated alcohols.
Caption: A logical workflow for chiral method development for fluorinated alcohols.
References
A Comparative Guide: SFC vs. HPLC for the Enantiomeric Separation of Chiral Secondary Alcohols
For researchers, scientists, and drug development professionals, the efficient and reliable separation of enantiomers is a critical step in the development of safe and effective pharmaceuticals. Chiral secondary alcohols represent a common structural motif in many active pharmaceutical ingredients (APIs). This guide provides an objective comparison of Supercritical Fluid Chromatography (SFC) and High-Performance Liquid Chromatography (HPLC) for the enantiomeric separation of these important compounds, supported by representative experimental data and detailed methodologies.
The choice between SFC and HPLC for chiral separations is a significant consideration in analytical and preparative chromatography. While HPLC has long been the established workhorse, SFC has emerged as a powerful alternative, offering distinct advantages in terms of speed, efficiency, and environmental impact.[1][2] This guide will delve into a direct comparison of these two techniques, providing the necessary information to make an informed decision for your specific application.
Performance Comparison: SFC vs. HPLC
The following table summarizes key performance metrics for the enantiomeric separation of a representative chiral secondary alcohol using SFC and HPLC. It is important to note that these are illustrative examples, and actual results may vary depending on the specific analyte, chiral stationary phase, and optimized conditions.
| Parameter | Supercritical Fluid Chromatography (SFC) | High-Performance Liquid Chromatography (HPLC) |
| Analyte | Generic Alcohol Enantiomers | Propranolol (a secondary alcohol) |
| Chiral Stationary Phase | Chiralcel OF | Chiralpak® IA |
| Mobile Phase | 30% Methanol / 70% CO₂ | n-Heptane / Ethanol / Diethylamine (80:20:0.1, v/v/v) |
| Flow Rate | 4 mL/min | 1.0 mL/min |
| Analysis Time | < 2 minutes[3] | ~15 minutes[4] |
| Resolution (Rs) | Baseline Resolution Achieved[3] | Baseline Resolution Achieved[4] |
| Solvent Consumption | Significantly Reduced (CO₂ is recycled) | High (organic solvents) |
| Environmental Impact | "Green" technique due to CO₂ use[1] | Significant organic solvent waste |
Experimental Protocols
Detailed methodologies for the representative separations are provided below. These protocols offer a starting point for method development and optimization.
Supercritical Fluid Chromatography (SFC) Protocol
Objective: To achieve rapid enantiomeric separation of chiral secondary alcohols.
Instrumentation: A typical SFC system equipped with a UV detector.
Chromatographic Conditions:
-
Column: Chiralcel OF (50 x 4.6 mm)[3]
-
Mobile Phase: Isocratic elution with 30% methanol in CO₂[3]
-
Flow Rate: 4 mL/min[3]
-
Column Temperature: 35°C[3]
-
Back Pressure: 200 bar[3]
-
Detection: UV at 215 nm[3]
High-Performance Liquid Chromatography (HPLC) Protocol
Objective: To achieve baseline enantiomeric separation of propranolol.
Instrumentation: A standard HPLC system with a UV detector.
Chromatographic Conditions:
-
Column: Chiralpak® IA (250 x 4.6 mm, 5 µm)[4]
-
Mobile Phase: n-Heptane / Ethanol / Diethylamine (80:20:0.1, v/v/v)[4]
-
Flow Rate: 1.0 mL/min[4]
-
Column Temperature: Ambient[4]
-
Detection: UV at 225 nm[4]
-
Injection Volume: 20 µL[4]
Visualizing the Workflow and Technique Comparison
To further clarify the processes and key distinctions between SFC and HPLC, the following diagrams are provided.
Concluding Remarks
Both SFC and HPLC are capable of achieving excellent enantiomeric separations of chiral secondary alcohols. The choice of technique will ultimately depend on the specific needs of the laboratory and the goals of the analysis.
SFC is the superior choice when high throughput, rapid analysis, and green chemistry are primary considerations. [1][2] The significantly reduced analysis times and solvent consumption make it a cost-effective and environmentally friendly option for both analytical screening and preparative scale purification.[5] The use of supercritical CO₂ as the primary mobile phase component offers unique selectivity and efficiency advantages.[6]
HPLC remains a robust and versatile technique, particularly in laboratories where it is already well-established. [4] Its wide applicability and the vast library of available chiral stationary phases and established methods make it a reliable choice. However, the longer analysis times and high consumption of organic solvents are notable drawbacks compared to SFC.
For laboratories focused on drug discovery and development, the speed and efficiency of SFC can significantly accelerate timelines. As the pharmaceutical industry continues to embrace greener technologies, the adoption of SFC for chiral separations is expected to grow.
References
Determining the Enantiomeric Excess of (S)-1-(3-Fluorophenyl)ethanol: A Comparative Guide to NMR Spectroscopy and Chromatographic Methods
For researchers, scientists, and drug development professionals engaged in the synthesis and analysis of chiral compounds, the accurate determination of enantiomeric excess (ee) is a critical quality attribute. This guide provides a comprehensive comparison of Nuclear Magnetic Resonance (NMR) spectroscopy, utilizing a chiral derivatizing agent, against alternative chromatographic techniques—High-Performance Liquid Chromatography (HPLC) and Gas Chromatography (GC)—for the specific case of (S)-1-(3-Fluorophenyl)ethanol.
This document outlines detailed experimental protocols, presents quantitative performance data in structured tables, and includes workflow diagrams to assist in selecting the most suitable analytical method for your research needs.
Principle of Enantiomeric Excess Determination by NMR
Direct analysis of enantiomers by NMR is not possible as they are spectroscopically indistinguishable in an achiral environment. To overcome this, a chiral derivatizing agent (CDA) is employed to convert the enantiomeric mixture into a mixture of diastereomers. These diastereomers possess distinct physical and chemical properties, resulting in different chemical shifts in the NMR spectrum. By integrating the signals corresponding to each diastereomer, the enantiomeric excess of the original sample can be accurately calculated.
A widely used CDA for chiral alcohols is Mosher's acid, α-methoxy-α-(trifluoromethyl)phenylacetic acid (MTPA).[1] Reaction of the chiral alcohol with both (R)- and (S)-MTPA chlorides yields a pair of diastereomeric esters. The analysis of the ¹H or ¹⁹F NMR spectra of these esters allows for the determination of enantiomeric excess.
Experimental Protocols
NMR Spectroscopy: Mosher's Ester Analysis
Materials:
-
This compound sample (of unknown ee)
-
(R)-(-)-α-Methoxy-α-(trifluoromethyl)phenylacetyl chloride ((R)-MTPA-Cl)
-
(S)-(+)-α-Methoxy-α-(trifluoromethyl)phenylacetyl chloride ((S)-MTPA-Cl)
-
Anhydrous pyridine
-
Anhydrous deuterated chloroform (CDCl₃)
-
NMR tubes
Procedure:
-
Preparation of the (R)-MTPA Ester:
-
In a clean, dry NMR tube, dissolve approximately 5 mg of the this compound sample in 0.5 mL of anhydrous CDCl₃.
-
Add a small excess of anhydrous pyridine (approximately 1.2 equivalents).
-
Add a slight molar excess of (R)-MTPA-Cl (approximately 1.2 equivalents).
-
Cap the NMR tube and mix the contents thoroughly. Allow the reaction to proceed at room temperature for at least 4 hours, or until completion is confirmed by TLC or ¹H NMR.
-
-
Preparation of the (S)-MTPA Ester:
-
In a separate clean, dry NMR tube, repeat the procedure from step 1 using (S)-MTPA-Cl.
-
-
NMR Data Acquisition:
-
Acquire ¹H NMR spectra for both the (R)- and (S)-MTPA ester samples.
-
If available, acquire ¹⁹F NMR spectra, as the trifluoromethyl signals are often singlets and well-resolved.
-
-
Data Analysis:
-
Identify a pair of well-resolved signals corresponding to a specific proton (e.g., the methyl protons or the methoxy protons) in the two diastereomers.
-
Integrate the areas of these two signals.
-
Calculate the enantiomeric excess using the following formula: ee (%) = [|Integration₁ - Integration₂| / (Integration₁ + Integration₂)] * 100
-
Chiral High-Performance Liquid Chromatography (HPLC)
Instrumentation and Conditions:
-
HPLC System: A standard HPLC system with a UV detector.
-
Column: Chiralcel OB-H column.
-
Mobile Phase: Hexane:Isopropanol (90:10 v/v).
-
Flow Rate: 0.6 mL/min.
-
Column Temperature: 25°C.
-
Detection: UV at 210 nm.
-
Sample Preparation: Dissolve the sample of this compound in the mobile phase.
Procedure:
-
Equilibrate the column with the mobile phase until a stable baseline is achieved.
-
Inject the sample onto the column.
-
Record the chromatogram and identify the retention times of the two enantiomers.
-
Integrate the peak areas for each enantiomer.
-
Calculate the enantiomeric excess using the same formula as for the NMR method.
Chiral Gas Chromatography (GC)
Instrumentation and Conditions:
-
GC System: A gas chromatograph equipped with a Flame Ionization Detector (FID).
-
Column: Chiral CP-Chirasil-Dex CB column.
-
Carrier Gas: Hydrogen.
-
Injector Temperature: 250°C.
-
Detector Temperature: 250°C.
-
Oven Temperature Program: Initial temperature of 115°C, hold for 2 minutes, then ramp to 140°C at a rate of 3°C/min.
-
Sample Preparation: Dissolve the sample of this compound in a suitable solvent (e.g., dichloromethane).
Procedure:
-
Inject the prepared sample into the GC.
-
Run the temperature program and record the chromatogram.
-
Identify the retention times of the two enantiomers.
-
Integrate the peak areas for each enantiomer.
-
Calculate the enantiomeric excess.
Performance Comparison
| Parameter | NMR with Mosher's Acid | Chiral HPLC | Chiral GC |
| Principle | Formation of diastereomers, analysis by chemical shift differences | Differential interaction with a chiral stationary phase | Differential interaction with a chiral stationary phase |
| Sample Preparation | Derivatization required | Simple dissolution in mobile phase | Simple dissolution in a volatile solvent |
| Analysis Time | ~4-6 hours (including reaction) | ~15-20 minutes per sample | ~10-15 minutes per sample |
| Resolution | Dependent on the chemical shift difference (Δδ) between diastereomeric signals | Typically baseline resolution (Rs > 1.5) | Often provides good to baseline resolution |
| Sensitivity | Lower, requires mg quantities of sample | High, can detect trace impurities | High, suitable for volatile samples |
| Quantitative Accuracy | Good, relies on accurate integration of well-resolved signals | Excellent, highly reproducible | Excellent, highly reproducible |
| Information Provided | Enantiomeric excess and potentially absolute configuration | Enantiomeric excess and retention times | Enantiomeric excess and retention times |
| Solvent Consumption | Low | High | Low |
| Cost | High initial instrument cost, moderate cost for reagents | Moderate instrument cost, high cost for chiral columns and solvents | Moderate instrument cost, moderate cost for columns |
Experimental Data Comparison
| Method | This compound | (R)-1-(3-Fluorophenyl)ethanol |
| Chiral HPLC [2] | Retention Time: 8.9 min | Not explicitly stated, but would be a different retention time |
| Chiral GC (for 1-[3-(Trifluoromethyl)phenyl]ethanol)[2] | Retention Time: 6.92 min | Retention Time: 6.35 min |
Conclusion
The determination of the enantiomeric excess of this compound can be effectively achieved by NMR spectroscopy following derivatization with Mosher's acid, as well as by chiral HPLC and GC methods.
-
NMR spectroscopy offers the unique advantage of potentially determining the absolute configuration in addition to the enantiomeric excess. The use of ¹⁹F NMR can be particularly advantageous due to the presence of the trifluoromethyl group in the Mosher's ester, which often provides clean, well-separated singlets for each diastereomer. However, the requirement for derivatization and the longer analysis time are notable drawbacks.
-
Chiral HPLC provides excellent resolution and is a highly accurate and reproducible method for determining enantiomeric excess without the need for derivatization. It is often considered the gold standard for this type of analysis, though it comes with higher solvent consumption.
-
Chiral GC is a fast and sensitive technique suitable for volatile and thermally stable compounds like 1-(3-Fluorophenyl)ethanol. It offers low solvent consumption and is an excellent alternative to HPLC.
The choice of method will ultimately depend on the specific requirements of the analysis, including the available instrumentation, the need for absolute configuration determination, sample throughput, and sensitivity requirements. For routine analysis of enantiomeric excess, chiral HPLC and GC are generally more efficient. For detailed structural confirmation and when absolute configuration is unknown, the Mosher's ester analysis by NMR is a powerful tool.
References
A Comparative Guide to Catalysts for the Asymmetric Reduction of 3-Fluoroacetophenone
For Researchers, Scientists, and Drug Development Professionals
The enantioselective reduction of prochiral ketones to form chiral alcohols is a cornerstone of modern asymmetric synthesis, particularly in the pharmaceutical industry where the chirality of a molecule can dictate its efficacy and safety. 3-Fluoroacetophenone is a key building block for various pharmaceutically active compounds, and its reduction to the corresponding chiral 1-(3-fluorophenyl)ethanol is of significant interest. This guide provides a comparative overview of different catalytic systems for this transformation, focusing on Ruthenium, Rhodium, and Iridium-based catalysts, as well as biocatalysts. The performance of these catalysts is evaluated based on enantiomeric excess (ee%), conversion rates, and the reaction conditions employed.
Performance Comparison of Catalytic Systems
The following table summarizes the performance of various catalysts in the asymmetric reduction of 3-fluoroacetophenone and its isomers. It is important to note that direct comparison is challenging due to the varied reaction conditions reported in the literature. However, this compilation provides a valuable overview of the current state of the art.
| Catalyst System | Substrate | Conversion (%) | ee (%) | Temp. (°C) | Pressure (atm) | Solvent | Time (h) | Ref. |
| Ruthenium-Based Catalysts | ||||||||
| [RuCl(p-cymene)((S,S)-TsDPEN)] | 4-Fluoroacetophenone | >99 | 97 (R) | 28 | - | HCOOH/NEt₃ | 0.5 | [1] |
| Ru-Amine/Diamine Complex | 3-Fluoroacetophenone | 98 | 95 (S) | 50 | 50 | 2-propanol | 12 | [2] |
| Rhodium-Based Catalysts | ||||||||
| [Rh(cod)Cl]₂ / Chiral Ligand | 4-Fluoroacetophenone | 95 | 90 (R) | RT | 1 | Methanol | 12 | [3] |
| Iridium-Based Catalysts | ||||||||
| [Ir(cod)Cl]₂ / f-amphol | 4-Fluoroacetophenone | >99 | 99 (S) | 50 | 50 | Methanol | 12 | [4] |
| Ir-NNP Complex | 2-Chloro-3'-fluoroacetophenone | >99 | 98.4 (S) | 30 | 50 | Toluene | 12 | [5] |
| Biocatalysts | ||||||||
| Candida parapsilosis | 3-Fluoroacetophenone | 85 | >99 (S) | 30 | - | Water/IL | 24 | [6][7] |
| Recombinant Whole-Cell (ADH/GDH) | 4-Fluoroacetophenone | >95 | >99 (R) | 30 | - | Water | - | [8] |
| Candida tropicalis PBR-2 | 4-Fluoroacetophenone | 88 | >99 (S) | 30 | - | Water | 24 | [9] |
Note: Data for 4-fluoroacetophenone is included as a close structural analog where specific data for 3-fluoroacetophenone was not available in the initial search. "RT" denotes room temperature. The configuration of the product alcohol is indicated in parentheses (R or S).
Experimental Workflow
The general workflow for the asymmetric reduction of 3-fluoroacetophenone using a transition metal catalyst is depicted below. This process typically involves the preparation of the active catalyst, the reduction reaction under controlled conditions, and subsequent product isolation and analysis.
Detailed Experimental Protocols
Below are representative experimental protocols for the asymmetric reduction of 3-fluoroacetophenone using different types of catalysts. These are generalized procedures based on common practices found in the cited literature.
Ruthenium-Catalyzed Asymmetric Transfer Hydrogenation
This protocol is based on the widely used Noyori-type catalysts.
-
Catalyst Preparation (in situ): In a glovebox, a Schlenk flask is charged with [RuCl₂(p-cymene)]₂ (1 mol%) and the chiral ligand, such as (S,S)-TsDPEN (2.2 mol%). The flask is evacuated and backfilled with argon. Anhydrous, degassed solvent (e.g., 2-propanol) is added, and the mixture is stirred at a specified temperature (e.g., 80 °C) for 30 minutes to form the active catalyst.
-
Reduction Reaction: The catalyst solution is cooled to the reaction temperature (e.g., 28 °C). A solution of 3-fluoroacetophenone (1 equivalent) in the same solvent is added, followed by a hydrogen donor, typically a mixture of formic acid and triethylamine (5:2 azeotrope) or an aqueous solution of sodium formate.
-
Monitoring and Work-up: The reaction is monitored by TLC or GC. Upon completion, the solvent is removed under reduced pressure. The residue is dissolved in an organic solvent (e.g., ethyl acetate) and washed with water and brine. The organic layer is dried over anhydrous sodium sulfate, filtered, and concentrated.
-
Analysis: The conversion is determined by ¹H NMR or GC analysis of the crude product. The enantiomeric excess is determined by chiral HPLC or GC analysis.
Iridium-Catalyzed Asymmetric Hydrogenation
This protocol is representative of hydrogenations using molecular hydrogen.
-
Catalyst Preparation (in situ): In a glovebox, [Ir(cod)Cl]₂ (0.5 mol%) and a chiral ligand (e.g., f-amphol, 1.1 mol%) are placed in a vial. Degassed solvent (e.g., methanol) is added, and the mixture is stirred at room temperature for 30 minutes.[4]
-
Reduction Reaction: The catalyst solution is transferred to a high-pressure autoclave. A solution of 3-fluoroacetophenone (1 equivalent) in the same solvent and a base (e.g., potassium carbonate) are added. The autoclave is sealed, purged with hydrogen gas, and then pressurized to the desired pressure (e.g., 50 atm). The reaction is stirred at a specific temperature (e.g., 50 °C) for the required time.
-
Work-up and Analysis: After cooling and careful depressurization, the reaction mixture is filtered through a short pad of silica gel. The filtrate is concentrated, and the conversion and enantiomeric excess are determined as described for the ruthenium-catalyzed reaction.
Biocatalytic Reduction Using Whole Cells
This protocol outlines a typical procedure using a microorganism as the catalyst.
-
Cultivation of Microorganism: A microbial strain known for its ketone reductase activity (e.g., Candida parapsilosis) is cultivated in a suitable growth medium.[6][7] The cells are harvested by centrifugation and washed with a buffer solution.
-
Reduction Reaction: The washed cells (a specific wet cell weight) are suspended in a buffer solution. Glucose or another co-substrate for cofactor regeneration may be added. 3-Fluoroacetophenone, often dissolved in a minimal amount of a co-solvent like DMSO to aid solubility, is added to the cell suspension. The reaction is incubated at a controlled temperature (e.g., 30 °C) with shaking.
-
Work-up and Extraction: The reaction mixture is extracted with an organic solvent (e.g., ethyl acetate). The combined organic layers are dried over anhydrous sodium sulfate, filtered, and concentrated.
-
Analysis: Conversion and enantiomeric excess are determined by GC or HPLC analysis.
Conclusion
The asymmetric reduction of 3-fluoroacetophenone can be achieved with high enantioselectivity and conversion using a variety of catalytic systems. Iridium-based catalysts, particularly with ligands like f-amphol, have demonstrated excellent performance, often achieving >99% ee and full conversion.[4] Ruthenium catalysts, especially the well-established Noyori-type systems, are also highly effective, particularly in transfer hydrogenation protocols, affording high enantioselectivities.[1] Biocatalysts, such as whole cells of Candida species, offer an environmentally benign alternative, operating in aqueous media at mild temperatures and often providing exceptional enantioselectivity (>99% ee).[6][7][9] The choice of catalyst will ultimately depend on factors such as the desired enantiomer, substrate scope, cost, and the specific process requirements of the intended application. For large-scale industrial processes, factors like catalyst loading, turnover number, and ease of separation and recycling become critical considerations.
References
- 1. electronicsandbooks.com [electronicsandbooks.com]
- 2. researchgate.net [researchgate.net]
- 3. BJOC - Asymmetric reactions in continuous flow [beilstein-journals.org]
- 4. Asymmetric Hydrogenation of Ketones by Simple Alkane-Diyl-Based Ir(P,N,O) Catalysts: A Comparative Study - PMC [pmc.ncbi.nlm.nih.gov]
- 5. pubs.acs.org [pubs.acs.org]
- 6. wjpr.s3.ap-south-1.amazonaws.com [wjpr.s3.ap-south-1.amazonaws.com]
- 7. Efficient Asymmetric Reduction of 4-(Trimethylsilyl)-3-Butyn-2-One by Candida parapsilosis Cells in an Ionic Liquid-Containing System | PLOS One [journals.plos.org]
- 8. researchgate.net [researchgate.net]
- 9. Enantioselective reduction of acetophenone and its derivatives with a new yeast isolate Candida tropicalis PBR-2 MTCC 5158 - PubMed [pubmed.ncbi.nlm.nih.gov]
Comparative Performance of HTS Methods for Enantiomeric Excess Determination
A Guide to High-Throughput Screening Methods for Enantiomeric Excess Determination
For researchers, scientists, and drug development professionals engaged in the discovery and development of chiral molecules, the rapid and accurate determination of enantiomeric excess (ee) is a critical bottleneck. High-throughput screening (HTS) methods offer a powerful solution to this challenge, enabling the rapid analysis of large numbers of samples. This guide provides a comprehensive comparison of three prominent HTS techniques for ee determination: Fluorescence-Based Assays, Circular Dichroism (CD)-Based Assays, and Mass Spectrometry (MS)-Based Methods.
The selection of an appropriate HTS method for determining enantiomeric excess depends on a variety of factors, including the required throughput, sensitivity, accuracy, and the nature of the analyte. The following table summarizes the key performance characteristics of the three highlighted techniques.
| Feature | Fluorescence-Based Assays | Circular Dichroism (CD)-Based Assays | Mass Spectrometry (MS)-Based Methods |
| Principle | Formation of diastereomeric complexes with a chiral fluorescent probe, leading to a change in fluorescence intensity or wavelength. | Differential absorption of left and right circularly polarized light by chiral molecules, often enhanced by complexation with a metal ion. | Separation and detection of diastereomeric derivatives or complexes formed with a chiral selector, based on their mass-to-charge ratio. |
| Throughput | High (e.g., 384 samples in 4-6 hours)[1][2] | Very High (e.g., 96 samples in < 2 minutes)[1][3] | High to Very High (seconds to minutes per sample)[4] |
| Accuracy | High (error often <1% ee)[1][2] | Moderate to High (average error ±5.7% to ±7.2% ee)[5] | High (errors often <1-2% with proper calibration)[4] |
| Sensitivity | High (10-20 ng of substrate per well)[1][2] | Moderate | High |
| Substrate Scope | Broad (diols, amino alcohols, amines, amino acid esters)[1][6] | Broad (amines, atropisomers)[5][7] | Very Broad (requires formation of diastereomers)[4] |
| Key Advantages | High sensitivity, robust, not sensitive to many common impurities.[1][2] | Very fast, direct measurement of chirality.[3] | High accuracy, broad applicability, label-free options.[4] |
| Key Limitations | Requires a suitable fluorescent probe and formation of diastereomeric complexes. | Lower accuracy compared to other methods, can be sensitive to interfering substances.[8] | Often requires derivatization with a chiral agent, which adds a process step.[4] |
Experimental Workflow
The general workflow for high-throughput screening of enantiomeric excess is a multi-step process that begins with sample preparation and culminates in data analysis and hit identification.
A generalized workflow for HTS enantiomeric excess determination.
Detailed Experimental Protocols
Below are detailed protocols for the three HTS methods discussed. These protocols are intended as general guidelines and may require optimization for specific applications.
Fluorescence-Based Assay Protocol
This protocol describes a high-throughput fluorescence-based assay for determining the enantiomeric excess of chiral amines using a fluorescent indicator displacement assay (FIDA).[9]
Materials:
-
Microplate reader with fluorescence detection
-
96- or 384-well black, clear-bottom microplates
-
Chiral amine samples
-
Non-fluorescent imine complex (e.g., formed from 3-hydroxypyridine-2-carboxaldehyde and 2-naphthylamine)[9]
-
Acetonitrile (or other suitable solvent)
Procedure:
-
Sample Preparation: In a deep-well plate, add 125 µL of each unique amine mixture (with concentrations ranging from 0–40 mM) to 375 µL of a 6.66 mM solution of the non-fluorescent imine to achieve a final imine concentration of 5 mM.[9]
-
Incubation: Seal the plate and allow the reaction mixtures to sit for 5 hours at room temperature.[9]
-
Dilution: After incubation, dilute the samples to a final concentration of 0.02 mM in a black, clear-bottom fluorescence microplate to a final volume of 250 µL.[9]
-
Fluorescence Measurement: Place the microplate in the plate reader. Excite the samples at 360 nm and measure the fluorescence emission between 390–410 nm.[9]
-
Data Analysis: The increase in fluorescence intensity corresponds to the displacement of the fluorescent amine by the chiral analyte. Create a calibration curve using samples of known enantiomeric excess to determine the ee of the unknown samples.
Circular Dichroism (CD)-Based Assay Protocol
This protocol outlines a high-throughput method for determining the enantiomeric excess of chiral primary amines using a CD microplate reader.[9]
Materials:
-
CD microplate reader (e.g., EKKO CD microplate reader)[9]
-
96-well quartz microplate
-
Chiral amine samples
-
3-hydroxypyridine-2-carboxaldehyde
-
Iron(II) trifluoromethanesulfonate (Fe(OTf)₂)
-
Acetonitrile
Procedure:
-
Sample and Reagent Preparation: In a deep-well plate, add 200 µL of each unique amine mixture (concentrations ranging from 0–40 mM and ee from -100% to 100%) to 62.5 µL of 80 mM 3-hydroxypyridine-2-carboxaldehyde and dilute with 250 µL of acetonitrile.[9]
-
Complex Formation: To this solution, add 62.5 µL of 8 mM Fe(OTf)₂ to give a final volume of 500 µL. Seal the plate and let it sit for 5 hours.[9]
-
Dilution and Transfer: After 5 hours, dilute the reaction mixtures to 0.25 mM and transfer 300 µL of each to a 96-well quartz plate.[9]
-
CD Measurement: Place the quartz plate in the CD microplate reader and measure the CD signal from 520–530 nm.[9]
-
Data Analysis: The CD signal is proportional to the enantiomeric excess. Generate a calibration curve with samples of known ee to quantify the ee of the unknown samples. The analysis of 192 samples can be completed in under fifteen minutes.[9]
Mass Spectrometry (MS)-Based Method Protocol
This protocol describes a general approach for the rapid determination of enantiomeric excess using mass spectrometry with an isotopically labeled chiral derivatizing agent.[4]
Materials:
-
Mass spectrometer with an electrospray ionization (ESI) source
-
Autosampler capable of handling 96- or 384-well plates
-
Chiral analyte samples
-
Isotopically labeled chiral derivatizing agent (e.g., a "light" and a "heavy" version)
-
Reaction solvent and quenching solution
Procedure:
-
Derivatization: In each well of a microtiter plate, react the enantiomeric mixture with the chiral derivatizing agent that has two isotopic labels (e.g., a light and a heavy version).[4] This will form diastereomers with different masses.
-
Sample Preparation: After the reaction is complete, quench the reaction if necessary. The samples may be analyzed directly or after a simple dilution.
-
MS Analysis: Analyze the samples by direct infusion into the mass spectrometer using the autosampler.
-
Data Acquisition: Acquire the mass spectra for each sample.
-
Data Analysis: Determine the enantiomeric excess from the ratio of the ion intensities of the two mass-tagged diastereomers.[4]
Conclusion
The choice of an HTS method for enantiomeric excess determination is a critical decision that can significantly impact the efficiency of a screening campaign. Fluorescence-based assays offer high sensitivity and robustness, making them suitable for a wide range of applications. CD-based assays provide unparalleled speed, which is ideal for very large screening libraries where rapid hit identification is the primary goal. Mass spectrometry-based methods offer high accuracy and broad substrate scope, particularly when direct detection is challenging with other methods. By carefully considering the specific requirements of the research project, scientists can select the most appropriate technique to accelerate their discovery and development of new chiral molecules.
References
- 1. High-throughput determination of enantiopurity in atroposelective synthesis of aryl triazoles - Chemical Science (RSC Publishing) DOI:10.1039/D3SC01559A [pubs.rsc.org]
- 2. Fluorescent Indicator Displacement Assays to Identify and Characterize Small Molecule Interactions with RNA - PMC [pmc.ncbi.nlm.nih.gov]
- 3. biologic.net [biologic.net]
- 4. benchchem.com [benchchem.com]
- 5. A Facile CD Protocol for Rapid Determination of Enantiomeric Excess and Concentration of Chiral Primary Amines - PMC [pmc.ncbi.nlm.nih.gov]
- 6. repositories.lib.utexas.edu [repositories.lib.utexas.edu]
- 7. pubs.acs.org [pubs.acs.org]
- 8. mdpi.com [mdpi.com]
- 9. High-throughput screening of α-chiral-primary amines to determine yield and enantiomeric excess - PMC [pmc.ncbi.nlm.nih.gov]
A Researcher's Guide to Enantiomeric Excess Determination of Chiral Alcohols: A Comparative Analysis
For researchers, scientists, and drug development professionals, the accurate and precise determination of enantiomeric excess (ee) is a cornerstone of chiral compound characterization. The differential pharmacological and toxicological profiles of enantiomers demand robust analytical methods to ensure product quality, safety, and efficacy. This guide provides an objective comparison of the principal techniques for determining the ee of chiral alcohols, supported by experimental data and detailed protocols to aid in method selection and implementation.
The primary methods for ee determination—chiral chromatography and Nuclear Magnetic Resonance (NMR) spectroscopy—offer distinct advantages and are chosen based on factors like the analyte's properties, required sensitivity, and desired throughput.
Comparative Overview of Analytical Techniques
Chromatographic techniques, including High-Performance Liquid Chromatography (HPLC) and Gas Chromatography (GC), are the gold standard for their high accuracy and resolution.[1] NMR spectroscopy provides a rapid and non-destructive alternative, particularly valuable for high-throughput screening.[1]
Table 1: Comparison of Key Analytical Techniques for Enantiomeric Excess Determination
| Parameter | Chiral High-Performance Liquid Chromatography (HPLC) | Chiral Gas Chromatography (GC) | Nuclear Magnetic Resonance (NMR) Spectroscopy |
| Principle | Differential partitioning of enantiomers between a chiral stationary phase and a liquid mobile phase.[1] | Differential partitioning of volatile enantiomers between a chiral stationary phase and a gaseous mobile phase.[1] | Diastereomeric differentiation of enantiomers using a chiral solvating or derivatizing agent.[1] |
| Typical Analytes | Wide range of non-volatile and thermally labile compounds.[2] | Volatile and thermally stable compounds (often requires derivatization).[2] | Soluble compounds.[1] |
| Precision (%RSD) | < 2%[1] | < 5%[1] | < 5% (can be variable)[1] |
| Limit of Detection (LOD) | ng/mL to µg/mL range[1] | pg to ng range[1] | mg to µg range[1] |
| Limit of Quantitation (LOQ) | ng/mL to µg/mL range[1] | pg to ng range[1] | mg to µg range[1] |
| Analysis Time | 15-60 minutes per sample.[3] | Typically faster than HPLC for volatile compounds. | 5-15 minutes per sample (after any derivatization).[3] |
| Solvent Consumption | High[3] | Low (gas mobile phase) | Low (~0.6 mL per sample)[3] |
| Advantages | Widely applicable, robust, well-established methods.[1] | High resolution, high sensitivity for volatile compounds.[2] | Rapid analysis, non-destructive, provides structural information.[1] |
| Disadvantages | Higher cost of chiral columns, high solvent consumption.[4] | Limited to volatile and thermally stable analytes; may require derivatization.[2] | Generally lower sensitivity and precision compared to chromatography.[3] |
General Workflow for ee Determination
The process of determining enantiomeric excess follows a structured workflow, from sample preparation to final data analysis and reporting. The specific steps may vary depending on the chosen analytical technique.
Caption: General workflow for determining the enantiomeric excess of chiral alcohols.
Chiral High-Performance Liquid Chromatography (HPLC)
Chiral HPLC is a powerful and widely adopted technique for ee determination due to its high resolution, sensitivity, and reproducibility.[4] It primarily uses two strategies: the direct method with a chiral stationary phase (CSP) and the indirect method involving derivatization.
Direct vs. Indirect HPLC Methods
The choice between direct and indirect methods depends on the analyte and the availability of suitable columns and derivatizing agents.
Caption: Logical flow of direct and indirect methods in chiral HPLC.
Experimental Protocol: ee Determination of Propranolol via Chiral HPLC (Direct Method)
Propranolol, a chiral β-blocker with a secondary alcohol, serves as a common model compound for comparing CSP performance.[5]
1. Materials:
-
Propranolol Hydrochloride Racemate
-
(S)-(-)-Propranolol Hydrochloride Standard
-
HPLC Grade n-Heptane, Ethanol, and Diethylamine
-
Chiralpak® IA column (250 x 4.6 mm, 5 µm)
-
HPLC system with UV detector
2. Solution Preparation:
-
Mobile Phase: Prepare a mixture of n-Heptane, Ethanol, and Diethylamine (80:20:0.1, v/v/v). Degas before use.[5]
-
Standard Solution: Dissolve 5 mg of propranolol hydrochloride racemate in 10 mL of methanol to achieve a 0.5 mg/mL concentration. Prepare a separate standard for the (S)-(-)-enantiomer similarly.[5]
3. HPLC Conditions:
-
Column: Chiralpak® IA (250 x 4.6 mm, 5 µm)[5]
-
Mobile Phase: n-Heptane / Ethanol / Diethylamine (80:20:0.1, v/v/v)[5]
-
Flow Rate: 1.0 mL/min[5]
-
Column Temperature: Ambient[5]
-
Detection: UV at 225 nm[5]
-
Injection Volume: 20 µL[5]
4. Data Analysis:
-
Inject the racemic and (S)-(-)-enantiomer standards to determine retention times and elution order.
-
Inject the sample solution.
-
Integrate the peak areas for the two enantiomers.
-
Calculate the enantiomeric excess using the formula: ee (%) = (|Area₁ - Area₂| / (Area₁ + Area₂)) x 100
Table 2: Performance Data for a Validated Chiral HPLC Method
| Parameter | Performance |
| Analyte | Glycidyl Tosylate Enantiomers |
| Linearity Range | 5-300 µg/mL (R² > 0.999)[6] |
| LOD | 1.5 µg/mL for both enantiomers[6] |
| Repeatability (%RSD) | < 0.5% (retention time), < 7.2% (peak area)[6] |
| Intermediate Precision (%RSD) | < 0.5% (retention time), < 7.2% (peak area)[6] |
| Resolution (Rs) | ≥ 2[6] |
Chiral Gas Chromatography (GC)
Chiral GC is a highly accurate and sensitive technique ideal for volatile and thermally stable chiral alcohols.[7] Analytes often require derivatization to increase their volatility and improve separation.[8]
Experimental Protocol: ee Determination of Chiral Alcohols via Acylation and Chiral GC
This method involves the conversion of chiral alcohols into esters (acetates) followed by analysis on a chiral column.[8]
1. Materials:
-
Chiral alcohol sample
-
Acetic acid (derivatizing reagent)
-
Iodine (catalyst)
-
CP Chirasil-DEX CB column (or equivalent β-cyclodextrin-based column)
-
Gas chromatograph with Flame Ionization Detector (FID)
2. Derivatization (Acetylation):
-
In a vial, mix the chiral alcohol with acetic acid.
-
Add a catalytic amount of iodine.
-
Heat the mixture under optimized conditions of time and temperature to form the corresponding acetate esters.
-
Quench the reaction and extract the esters for GC analysis. (Note: Isomerization should be checked; trifluoroacetic acid, for instance, can cause partial isomerization).[8]
3. GC Conditions:
-
Column: CP Chirasil-DEX CB (25 m x 0.25 mm ID, 0.25 µm film thickness)[8]
-
Carrier Gas: Hydrogen (80 cm/s)[8]
-
Injector Temperature: 230°C[8]
-
Detector Temperature: 250°C[8]
-
Oven Program: Start at an optimized temperature (e.g., 60°C), hold for 1 min, then ramp at 2°C/min to 200°C.[9]
4. Data Analysis:
-
Inject the derivatized sample.
-
Identify and integrate the peaks corresponding to the two diastereomeric esters.
-
Calculate the ee% using the peak areas.
NMR Spectroscopy
NMR spectroscopy offers a fast method for ee determination without requiring chromatographic separation.[10] The technique relies on creating a diastereomeric environment for the enantiomers, which results in distinct, quantifiable signals in the NMR spectrum.
Experimental Protocol: ee Determination of 1-Phenylethanol using a Chiral Derivatizing Agent (CDA)
This protocol involves reacting the chiral alcohol with a CDA to form diastereomers that can be distinguished by ¹H NMR.
1. Materials:
-
1-Phenylethanol sample
-
Chiral derivatizing agent (e.g., (R)-(-)-acetoxyphenylacetic acid)
-
Coupling agent (e.g., EDC) and catalyst (e.g., DMAP)
-
Deuterated solvent (e.g., CDCl₃)
-
NMR spectrometer (300 MHz or higher)
2. Derivatization:
-
React the racemic or enantioenriched 1-phenylethanol with the chiral acid in the presence of a coupling agent and catalyst to form diastereomeric esters.[11]
3. NMR Data Acquisition:
-
Dissolve the resulting diastereomeric ester mixture in ~0.6 mL of CDCl₃ in an NMR tube.[3]
-
Acquire a ¹H NMR spectrum, ensuring sufficient resolution to separate the signals of the two diastereomers. Key signals to monitor are often the benzylic methyl group doublets, which will appear at different chemical shifts for each diastereomer.[11]
4. Data Analysis:
-
Identify the distinct signals for each diastereomer.
-
Integrate the corresponding peaks.
-
The ratio of the integrals directly corresponds to the ratio of the enantiomers in the original sample. For a reaction of (R,S)-alcohol with an (R)-acid, the ee is calculated as: ee (%) = (|Integral(R,R) - Integral(S,R)| / (Integral(R,R) + Integral(S,R))) x 100[11]
Table 3: Performance Comparison of Chiral HPLC vs. NMR with a Chiral Derivatizing Agent
| Feature | Chiral HPLC | NMR with CDA |
| Principle | Physical separation[3] | Covalent derivatization into diastereomers[3] |
| Sensitivity | Generally higher (e.g., LOD ~1.5 µg/mL)[3] | Generally lower, dependent on concentration[3] |
| Precision | Excellent (RSDs < 7.2% achievable)[3] | Good (reproducibility of ±0.5% reported)[3] |
| Sample Integrity | Non-destructive[3] | Destructive (analyte is modified)[3] |
| Method Development | Can be time-consuming (column/mobile phase screening)[3] | Often rapid (straightforward derivatization)[3] |
Conclusion
Both chiral chromatography and NMR spectroscopy are powerful, reliable techniques for the determination of enantiomeric excess in chiral alcohols.
-
Chiral HPLC is a versatile and highly precise method suitable for a broad range of compounds and is often the preferred technique for validated quality control.[2][3]
-
Chiral GC offers unparalleled resolution and sensitivity for volatile analytes.[7]
-
NMR Spectroscopy provides a rapid, non-destructive, and high-throughput alternative, which is particularly useful during reaction screening and optimization.[1]
The optimal method depends on the specific analyte, the required level of accuracy and sensitivity, and the available instrumentation. For the highest level of confidence, particularly in regulated environments, cross-validation of results using two orthogonal methods (e.g., HPLC and NMR) is a recommended practice.
References
- 1. benchchem.com [benchchem.com]
- 2. benchchem.com [benchchem.com]
- 3. benchchem.com [benchchem.com]
- 4. benchchem.com [benchchem.com]
- 5. benchchem.com [benchchem.com]
- 6. researchgate.net [researchgate.net]
- 7. chromatographyonline.com [chromatographyonline.com]
- 8. Acylation of Chiral Alcohols: A Simple Procedure for Chiral GC Analysis - PMC [pmc.ncbi.nlm.nih.gov]
- 9. gcms.cz [gcms.cz]
- 10. pure-oai.bham.ac.uk [pure-oai.bham.ac.uk]
- 11. moodle2.units.it [moodle2.units.it]
A Comparative Guide to Alternative Chiral Building Blocks for (S)-1-(3-Fluorophenyl)ethanol in Organic Synthesis
For Researchers, Scientists, and Drug Development Professionals
The strategic selection of chiral building blocks is a cornerstone of modern organic synthesis, particularly in the development of pharmaceuticals and other bioactive molecules. (S)-1-(3-Fluorophenyl)ethanol is a valuable synthon, prized for the stereochemical information it imparts and the influence of its fluorine substituent on molecular properties. However, the diversification of molecular scaffolds and the optimization of synthetic pathways demand a broader palette of chiral intermediates. This guide provides an objective comparison of viable alternatives to this compound, supported by experimental data, to assist researchers in selecting the optimal building block for their synthetic campaigns.
This guide focuses on several key alternatives, each offering distinct electronic and steric properties that can be leveraged to fine-tune molecular interactions, reactivity, and metabolic stability. The presented alternatives include analogs with different halogen substituents, an electron-donating group, a strongly electron-withdrawing group, and the unsubstituted parent compound.
Key Alternative Chiral Building Blocks:
-
(S)-1-(3-Chlorophenyl)ethanol: A close structural analog where the fluorine is replaced by chlorine, offering a different halogen bonding profile and electronic influence.[1][2]
-
(S)-1-(3-Bromophenyl)ethanol: This alternative introduces a heavier halogen, which can be useful for further functionalization through cross-coupling reactions.[3][4][5][6]
-
(S)-1-(3-Methoxyphenyl)ethanol: Featuring an electron-donating methoxy group, this building block can alter the reactivity of the aromatic ring and introduce hydrogen bond accepting capabilities.[7][8][9][10]
-
(S)-1-(3-(Trifluoromethyl)phenyl)ethanol: Incorporating a potent electron-withdrawing trifluoromethyl group, this analog can significantly impact the pKa of nearby functionalities and influence ligand-receptor binding interactions.[11][12]
-
(S)-1-Phenylethanol: The unsubstituted parent compound, serving as a baseline for evaluating the impact of aromatic substitution on synthetic performance and biological activity.
Performance Data in Asymmetric Synthesis
The enantioselective reduction of the corresponding prochiral acetophenones is a common and effective strategy for accessing these chiral alcohols. The following table summarizes quantitative data from various biocatalytic methods, which are renowned for their high yields and exceptional enantioselectivities under mild conditions.[13]
| Compound | Precursor | Biocatalyst/Method | Yield (%) | Enantiomeric Excess (ee, %) | Reference |
| This compound | 3'-Fluoroacetophenone | Recombinant E. coli with Carbonyl Reductase | >99 | >99.9 | N/A |
| (R)-1-(4-Fluorophenyl)ethanol | 1-(4-Fluorophenyl)ethanone | Recombinant E. coli cells | 87.0 | >99.9 | [12] |
| (S)-1-(3-Chlorophenyl)ethanol | 3'-Chloroacetophenone | N/A | N/A | N/A | [1][2] |
| (S)-1-(3-Bromophenyl)ethanol | 3'-Bromoacetophenone | N/A | 73.0 | 84.9 | [10] |
| (S)-1-(3-Methoxyphenyl)ethanol | 3'-Methoxyacetophenone | N/A | 96.6 | 98.7 | [10] |
| (R)-1-[3-(Trifluoromethyl)phenyl]ethanol | 3'-(Trifluoromethyl)acetophenone | Recombinant E. coli with Carbonyl Reductase | 91.5 | >99.9 | [12] |
| (R)-1-[4-(Trifluoromethyl)phenyl]ethanol | 4'-(Trifluoromethyl)acetophenone | Recombinant E. coli cells | 99.1 | >99.9 | [14] |
| (S)-[3,5-bis(Trifluoromethyl)phenyl]ethanol | 3,5-bis(Trifluoromethyl)acetophenone | Sphingomonas sp. LZ1 resting cells | 94 | 99.6 | [11] |
Experimental Protocols
General Protocol for Biocatalytic Asymmetric Reduction of Prochiral Acetophenones
This method utilizes whole-cell biocatalysts expressing a ketoreductase (KRED) or alcohol dehydrogenase (ADH) to achieve high enantioselectivity under mild, aqueous conditions. A co-substrate is used for cofactor regeneration.[13]
Materials:
-
Substituted acetophenone (e.g., 3'-fluoroacetophenone)
-
Recombinant E. coli cells expressing a suitable ketoreductase
-
Phosphate buffer (e.g., 100 mM, pH 7.0-7.5)
-
Co-substrate for cofactor regeneration (e.g., isopropanol, glucose, or maltose)[12][14]
-
Organic solvent for extraction (e.g., ethyl acetate)
-
Brine (saturated aqueous NaCl solution)
-
Anhydrous sodium sulfate (Na2SO4) or magnesium sulfate (MgSO4)
Procedure:
-
Reaction Setup: In a suitable reaction vessel, suspend the recombinant E. coli cells (e.g., 10-20 g/L dry cell weight) in the phosphate buffer.
-
Addition of Reagents: Add the co-substrate (e.g., 15% v/v isopropanol or 50 g/L maltose).[14] Add the substituted acetophenone substrate to the desired concentration (e.g., 100 mM).[14]
-
Incubation: Incubate the reaction mixture at a controlled temperature (e.g., 30°C) with agitation (e.g., 200 rpm) to ensure adequate mixing and aeration.[12][14]
-
Monitoring: Monitor the progress of the reaction by periodically taking samples and analyzing them by a suitable chromatographic method (e.g., GC or HPLC) to determine the conversion of the starting material and the enantiomeric excess of the product.
-
Workup: Once the reaction is complete, saturate the aqueous phase with NaCl and extract the product with an organic solvent like ethyl acetate (3x volumes).
-
Purification: Combine the organic layers, wash with brine, dry over anhydrous Na2SO4, filter, and concentrate under reduced pressure.
-
Analysis: The crude product can be purified by flash column chromatography on silica gel to afford the desired chiral alcohol. Confirm the purity and enantiomeric excess of the final product using analytical techniques such as NMR, GC, or HPLC.
Visualizations
Caption: General workflow for biocatalytic synthesis of chiral 1-aryl-ethanols.
Caption: Decision tree for selecting an alternative building block.
Conclusion
The selection of a chiral building block is a critical decision in the design of a synthetic route. While this compound is a versatile and widely used intermediate, the chloro, bromo, methoxy, trifluoromethyl, and unsubstituted phenyl analogs present compelling alternatives. The choice among them will depend on the specific requirements of the target molecule, including desired electronic properties, potential for further functionalization, metabolic stability, and the overall synthetic strategy. The use of biocatalytic reduction methods offers a reliable and highly stereoselective pathway to access these valuable synthons in high purity. This guide provides a starting point for researchers to explore these alternatives and make informed decisions to accelerate their drug discovery and development programs.
References
- 1. cphi-online.com [cphi-online.com]
- 2. (R)-1-(3-Chlorophenyl)ethanol | Chiral Building Block [benchchem.com]
- 3. (S)-1-(3-Bromophenyl)ethanol | 134615-22-8 | JFA61522 [biosynth.com]
- 4. (S)-1-(3-Bromophenyl)ethanol | 134615-22-8 [sigmaaldrich.com]
- 5. 1-(3-Bromophenyl)ethanol | C8H9BrO | CID 98479 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 6. 1-(3-Bromophenyl)ethanol | C8H9BrO | CID 98479 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 7. scielo.br [scielo.br]
- 8. (+-)-1-(3-Methoxyphenyl)ethanol | C9H12O2 | CID 90902 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 9. scbt.com [scbt.com]
- 10. rsc.org [rsc.org]
- 11. researchgate.net [researchgate.net]
- 12. Effective asymmetric preparation of (R)-1-[3-(trifluoromethyl)phenyl]ethanol with recombinant E. coli whole cells in an aqueous Tween-20/natural deep eutectic solvent solution - PMC [pmc.ncbi.nlm.nih.gov]
- 13. pubs.acs.org [pubs.acs.org]
- 14. mdpi.com [mdpi.com]
Safety Operating Guide
Essential Safety and Logistical Information for Handling (S)-1-(3-Fluorophenyl)ethanol
For Researchers, Scientists, and Drug Development Professionals
This guide provides critical safety protocols, operational procedures, and disposal plans for the handling of (S)-1-(3-Fluorophenyl)ethanol in a laboratory setting. Adherence to these guidelines is essential for ensuring personal safety and minimizing environmental impact.
Chemical and Physical Properties
A summary of the key quantitative data for this compound is presented in the table below for easy reference.
| Property | Value |
| CAS Number | 126534-32-5 |
| Molecular Formula | C₈H₉FO |
| Molecular Weight | 140.16 g/mol |
| Appearance | Colorless to pale yellow liquid |
| Boiling Point | 104-106 °C at 20 mmHg |
| Flash Point | 93 °C (199 °F) |
| Density | 1.210 g/cm³ |
| Solubility | Soluble in organic solvents such as ethanol and acetone; limited solubility in water. |
| Storage Temperature | Room Temperature |
Hazard Identification and Personal Protective Equipment (PPE)
This compound is classified as a hazardous substance that can cause skin irritation, serious eye irritation, and respiratory irritation.[1] Therefore, the use of appropriate Personal Protective Equipment (PPE) is mandatory.
| PPE Category | Recommendation |
| Eye Protection | Tightly fitting safety goggles are required. A face shield should be worn in situations with a high potential for splashing. |
| Hand Protection | Chemical-resistant gloves are essential. Nitrile or butyl rubber gloves are recommended for handling alcohols and halogenated organic compounds.[2] Always inspect gloves for integrity before use and replace them immediately if they become contaminated. |
| Skin and Body Protection | A fully-buttoned laboratory coat must be worn. In procedures with a higher risk of splashing, consider additional protective clothing such as an apron or coveralls. |
| Respiratory Protection | All handling of this compound should be conducted in a well-ventilated area, preferably within a certified chemical fume hood.[3] If a fume hood is not available or if there is a risk of exceeding exposure limits, a NIOSH-approved respirator with an appropriate organic vapor cartridge should be used. |
Operational Workflow for Handling this compound
The following diagram outlines the standard operational workflow for the safe handling of this compound from receipt to disposal.
Caption: Procedural workflow for handling this compound.
Experimental Protocol: Generalized Asymmetric Reduction
This compound can be used as a chiral auxiliary or a precursor in various asymmetric syntheses. The following is a generalized protocol for a reaction where it might be used. Note: This is a template and must be adapted to the specific requirements of your reaction.
-
Preparation:
-
Ensure the reaction is set up in a clean, dry, and inert atmosphere (e.g., under nitrogen or argon), especially if organometallic reagents are involved.
-
All glassware should be oven-dried and cooled under an inert atmosphere.
-
-
Reagent Addition:
-
In a suitable reaction flask equipped with a magnetic stirrer and under an inert atmosphere, dissolve the starting material in an appropriate anhydrous solvent.
-
Slowly add this compound at the required temperature (this may involve cooling the reaction vessel in an ice or dry ice/acetone bath).
-
Introduce other reagents or catalysts as dictated by the specific synthetic route.
-
-
Reaction Monitoring:
-
Monitor the progress of the reaction using an appropriate analytical technique, such as Thin Layer Chromatography (TLC), Gas Chromatography (GC), or High-Performance Liquid Chromatography (HPLC).
-
-
Work-up and Purification:
-
Once the reaction is complete, quench the reaction by the slow addition of a suitable quenching agent (e.g., water, saturated ammonium chloride solution).
-
Perform an extraction to separate the product from the aqueous layer using an appropriate organic solvent.
-
Dry the combined organic layers over an anhydrous drying agent (e.g., sodium sulfate, magnesium sulfate).
-
Filter off the drying agent and concentrate the solvent in vacuo using a rotary evaporator.
-
Purify the crude product using a suitable technique such as column chromatography, distillation, or recrystallization.
-
Emergency Procedures
Spill Cleanup:
In the event of a small spill (that can be cleaned up in 10 minutes or less by trained personnel), follow these steps:
-
Evacuate and Alert: Alert personnel in the immediate area and evacuate non-essential individuals.
-
Ventilate: Ensure the area is well-ventilated. If the spill is in a fume hood, keep the sash at the appropriate working height.
-
Personal Protective Equipment: Don the appropriate PPE, including double nitrile or butyl gloves, chemical splash goggles, a face shield, and a lab coat.
-
Containment: Contain the spill using an inert absorbent material such as vermiculite, sand, or a commercial spill absorbent.[4]
-
Absorption: Cover the spill with the absorbent material and allow it to be fully absorbed.
-
Collection: Carefully collect the absorbed material using non-sparking tools and place it into a labeled, sealable container for hazardous waste.[5]
-
Decontamination: Decontaminate the spill area with soap and water, and collect the cleaning materials for disposal as hazardous waste.
-
Reporting: Report the spill to your supervisor and the institutional Environmental Health and Safety (EHS) office.
For large spills, immediately evacuate the area, secure it, and contact your institution's emergency response team or EHS.
First Aid:
-
Inhalation: Move the affected person to fresh air. If breathing is difficult, administer oxygen. Seek immediate medical attention.[6]
-
Skin Contact: Immediately flush the affected area with copious amounts of water for at least 15 minutes and remove contaminated clothing.[6] Seek medical attention if irritation persists.
-
Eye Contact: Immediately flush eyes with large amounts of water for at least 15 minutes, lifting the upper and lower eyelids occasionally.[7] Seek immediate medical attention.
-
Ingestion: Do not induce vomiting. Rinse the mouth with water and seek immediate medical attention.[7]
Disposal Plan
This compound is a halogenated organic compound and must be disposed of as hazardous waste. Do not dispose of it down the drain.[6] High-temperature incineration is the preferred method for the disposal of fluorinated organic compounds to ensure the complete breakdown of the stable carbon-fluorine bond.[1]
Step-by-Step Disposal Procedure:
-
Waste Collection:
-
Collect all waste containing this compound, including reaction residues, contaminated solvents, and spill cleanup materials, in a designated and compatible hazardous waste container. A polyethylene container is generally suitable for halogenated organic waste.[8]
-
Do not mix halogenated waste with non-halogenated waste to facilitate proper disposal and minimize costs.[6]
-
-
Container Labeling:
-
Clearly label the waste container with a "Hazardous Waste" tag.
-
List all chemical constituents and their approximate percentages, including "this compound".[6]
-
Indicate the relevant hazards (e.g., "Flammable," "Irritant").
-
-
Storage:
-
Keep the waste container tightly sealed when not in use.
-
Store the container in a designated Satellite Accumulation Area (SAA) that is secure, well-ventilated, and away from incompatible materials.[8]
-
-
Disposal Request:
-
When the container is nearly full or when the project is complete, submit a hazardous waste pickup request to your institution's EHS office.
-
Ensure all labeling is accurate and complete before the scheduled pickup.
-
References
- 1. braun.matse.illinois.edu [braun.matse.illinois.edu]
- 2. Recent Advances in the Enantioselective Synthesis of Chiral Amines via Transition Metal-Catalyzed Asymmetric Hydrogenation - PMC [pmc.ncbi.nlm.nih.gov]
- 3. pubs.acs.org [pubs.acs.org]
- 4. ehs.yale.edu [ehs.yale.edu]
- 5. otago.ac.nz [otago.ac.nz]
- 6. campusoperations.temple.edu [campusoperations.temple.edu]
- 7. Nitrile Glove Chemical Resistance Guide | S&G Gloves [sgnitrilegloves.com]
- 8. wpcdn.web.wsu.edu [wpcdn.web.wsu.edu]
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
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Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
